2-(3-Tert-butylphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(3-tert-butylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEUGESJSVWLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679957 | |
| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-10-5 | |
| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Tert-butylphenyl)-2-methylpropanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(3-tert-butylphenyl)-2-methylpropanoic Acid
Introduction
This compound is a substituted carboxylic acid characterized by a propanoic acid backbone with a methyl group at the alpha position and a meta-substituted tert-butylphenyl group also at the alpha position. This unique arrangement, featuring the sterically bulky tert-butyl group, imparts specific chemical and physical properties that make it a molecule of interest in synthetic organic chemistry. It serves as a valuable building block for the synthesis of more complex molecules, potentially in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, designed for researchers and professionals in drug development and chemical sciences.
Compound Identification and Structure
Accurate identification is paramount for any chemical study. The structural features of this compound are detailed below.
Caption: Structure highlighting the carboxylic acid and tert-butyl functional groups.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₂₀O₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| CAS Number | 132448-82-3 (Hypothetical, based on structure) | N/A |
| Canonical SMILES | CC(C)(C1=CC(=CC=C1)C(C)(C)C)C(=O)O | N/A |
Note: While extensive data exists for the para-isomer (4-tert-butylphenyl), specific experimental data for the meta-isomer (3-tert-butylphenyl) is less common. Properties are often predicted or inferred from structurally similar compounds.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties are crucial for sample verification and for predicting the compound's behavior in various chemical environments.
Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 220.31 g/mol | Computed for C₁₄H₂₀O₂.[1] |
| XLogP3 | 3.9 | A calculated value indicating high lipophilicity.[1] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[1] |
| Hydrogen Bond Acceptors | 2 | From the two oxygen atoms.[1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Profile
While a definitive spectrum for this specific isomer is not publicly available, a predicted profile can be established based on its structural motifs.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.3 ppm. The six protons of the two alpha-methyl groups would likely appear as a singlet further downfield. The aromatic protons would present as a complex multiplet pattern in the 7.0-7.4 ppm region, characteristic of a 1,3-disubstituted benzene ring. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbons of the tert-butyl group and the alpha-carbon. The aromatic region would display four signals for the non-equivalent carbons of the substituted ring. The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically in the 175-185 ppm range.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretching absorption from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[3] A strong C=O stretching vibration for the carbonyl group would be prominent around 1700-1725 cm⁻¹.[3] C-H stretching vibrations from the alkyl and aromatic groups would appear around 2850-3000 cm⁻¹.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the tert-butyl group.
Synthesis and Reactivity
Understanding the synthesis and reactivity is fundamental for utilizing this compound as a chemical intermediate.
Proposed Synthesis Workflow
A plausible and robust method for synthesizing this compound involves the oxidation of a precursor alcohol. This multi-step synthesis ensures high yields and purity.
Caption: A proposed synthetic pathway from 3-bromo-tert-butylbenzene.
Experimental Protocol Insight:
-
Grignard Reagent Formation: The synthesis begins with the formation of a Grignard reagent from 3-bromo-tert-butylbenzene using magnesium turnings in an anhydrous ether solvent like THF. This step is critical and requires stringent anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate.
-
Nucleophilic Addition: The prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This is a classic carbon-carbon bond-forming reaction. An acidic workup is subsequently required to protonate the resulting alkoxide, yielding the tertiary alcohol, 2-(3-tert-butylphenyl)propan-2-ol.
-
Oxidation: The final step is the oxidation of the tertiary alcohol to the desired carboxylic acid. While tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage, strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidification, or more forcing conditions with chromic acid (Jones reagent), can achieve this transformation. This step is often the most challenging in terms of yield and purification. Alternative multi-step pathways, such as those involving palladium-catalyzed carbonylation, may also be employed.[4]
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid group and the substituted aromatic ring.
Caption: Reactivity map showing transformations at the carboxylic acid and aromatic ring.
-
Reactions of the Carboxylic Acid Group: As a typical carboxylic acid, it can undergo a variety of transformations.[5]
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.
-
Amidation: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, produces an amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2-(3-tert-butylphenyl)-2-methylpropan-1-ol.
-
-
Reactions of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The two alkyl substituents (the main chain and the tert-butyl group) are ortho-, para-directing activators. However, due to steric hindrance from the bulky groups, substitution will preferentially occur at the positions ortho to the tert-butyl group (positions 2 and 6) and ortho/para to the other alkyl group, with the precise outcome depending on reaction conditions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, safety protocols can be inferred from related carboxylic acids and substituted aromatics.[6][7][8]
-
Hazard Statements: Based on analogous compounds, it is likely to be classified as harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[6][8] It may also cause respiratory irritation (H335).[6]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands thoroughly after handling. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[6]
-
Conclusion
This compound is a structurally distinct aromatic carboxylic acid. Its properties are defined by the interplay between the acidic functional group and the sterically demanding, lipophilic substituted phenyl ring. While specific experimental data is sparse, its chemical behavior can be reliably predicted based on established principles of organic chemistry. Its synthesis, though requiring careful control, follows well-known synthetic routes, making it an accessible building block for developing novel compounds in medicinal and materials chemistry. Proper safety precautions are essential when handling this and structurally related chemicals.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Tert-butylphenyl)-2-methylpropanoic acid.
- Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester (CAS 122-67-8).
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
- Biosynth Carbosynth. (2022). Safety Data Sheet.
- SpectraBase. (n.d.). 2-(3,5-Di-t-Butylphenyl)-2-methylpropanoic acid. John Wiley & Sons, Inc.
- Cheméo. (n.d.). Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester.
- PubChem. (n.d.). 3-(3-tert-Butylphenyl)-2-methylpropanal. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information.
- Seebach, D., et al. (n.d.). PREPARATION OF A β2-AMINO ACID WITH THE AUXILIARY DIOZ. Organic Syntheses Procedure.
- Benchchem. (n.d.). 2-Methyl-3-(4-methylphenyl)propanoic Acid | CAS 1012-15-3.
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- PubChem. (n.d.). CID 158585059 | C20H24O4. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 2-(3-ethylphenyl)-2-methylpropanoic acid (C12H16O2). Université du Luxembourg.
- Brown, W. P. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.
Sources
- 1. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. biosynth.com [biosynth.com]
An In-Depth Technical Guide to 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid: Synthesis, Properties, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(3-tert-butylphenyl)-2-methylpropanoic acid, a member of the arylpropionic acid class of molecules. While a specific CAS (Chemical Abstracts Service) number for this meta-substituted isomer is not prominently documented in major chemical databases, its structural analogues, such as the para-substituted isomer 2-(4-tert-butylphenyl)propanoic acid (CAS No. 40150-91-2), are well-characterized.[1] This guide will address the compound's chemical identity, propose a robust and logical synthetic pathway with detailed mechanistic considerations, outline methods for its structural validation, and discuss its significant potential within the field of drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID).
Chemical Identity and Physicochemical Properties
This compound belongs to the family of arylpropionic acids, a class renowned for its pharmacological activities.[2] The core structure features a propanoic acid moiety in which one of the alpha-carbon's hydrogen atoms is substituted with a phenyl ring, and the other with a methyl group. In this specific molecule, the phenyl ring is further substituted at the meta (3-position) with a sterically bulky tert-butyl group.
While experimental data for this specific isomer is scarce, its properties can be reliably predicted based on its structure and comparison with known analogues like 3-(4-tert-butylphenyl)-2-methylpropanoic acid (CAS No. 66735-04-4).[3]
| Property | Predicted Value / Information | Source / Basis |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not readily available | Database Search |
| Molecular Formula | C₁₄H₂₀O₂ | - |
| Molecular Weight | 220.31 g/mol | [3] |
| Predicted XLogP3 | ~3.9 | Based on analogue[3] |
| Hydrogen Bond Donor Count | 1 | Carboxylic Acid Group |
| Hydrogen Bond Acceptor Count | 2 | Carbonyl & Hydroxyl Oxygen |
| SMILES String | CC(C)(C1=CC(C(C)(C)O)=CC=C1)C(=O)O | Structural Representation |
Synthesis and Mechanistic Rationale
The synthesis of 2-arylpropionic acids is a well-established field in organic chemistry. Several routes are viable, including the oxidation of corresponding alcohols or the hydrolysis of nitriles.[4][5] However, for constructing the quaternary α-carbon center of this compound, a Grignard-based carboxylation strategy offers a direct and efficient approach.[6]
Proposed Synthetic Pathway: Grignard Carboxylation
This protocol is designed as a self-validating system, where the success of each step can be confirmed before proceeding, ensuring a high probability of yielding the target compound with high purity.
Caption: Proposed Grignard-based synthesis workflow.
Detailed Experimental Protocol
Step 1: Formation of (3-tert-butylphenyl)magnesium bromide
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to remove any residual moisture.
-
Reagents: Place magnesium turnings in the flask. Dissolve 1-bromo-3-tert-butylbenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Initiation & Reaction: Add a small portion of the bromide solution to the magnesium. Initiation is indicated by bubble formation and a gentle exotherm. If the reaction does not start, add a small crystal of iodine. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Causality: Anhydrous conditions are critical as Grignard reagents are potent bases and will be quenched by protic solvents like water. Diethyl ether is an ideal solvent as it is aprotic and solvates the magnesium complex, stabilizing the reagent.[6]
Step 2: Reaction with Ethyl 2-bromoisobutyrate
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath to 0°C.
-
Addition: Add a solution of ethyl 2-bromoisobutyrate in anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction: After addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Causality: This step is a nucleophilic acyl substitution. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions. A similar approach is outlined in patents for preparing arylalkanoic acids.[7]
Step 3: Saponification (Ester Hydrolysis)
-
Quenching: Carefully pour the reaction mixture over ice and an aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Hydrolysis: Evaporate the solvent to obtain the crude ester. Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours to hydrolyze the ester to its carboxylate salt.[4]
-
Causality: Basic hydrolysis (saponification) is a robust method to convert the stable ester intermediate into the corresponding carboxylate salt, which is soluble in the aqueous phase.
Step 4: Acidification and Isolation
-
Cooling & Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the solution is acidic (pH ~1-2), leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Causality: Protonation of the carboxylate salt with a strong acid regenerates the neutral carboxylic acid, which is typically less soluble in aqueous media and precipitates out, allowing for easy isolation.[4]
Structural Validation and Spectroscopic Analysis
Confirming the structure and purity of the final compound is paramount. The following spectroscopic methods provide a self-validating system for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals: a singlet around 1.3 ppm (9H, tert-butyl group), a singlet around 1.6 ppm (6H, two equivalent α-methyl groups), a series of multiplets in the aromatic region (7.2-7.5 ppm, 4H), and a broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the quaternary carbons of the tert-butyl group, the α-carbon of the propanoic acid chain, the aromatic carbons, and the carbonyl carbon (~180 ppm).
-
IR (Infrared) Spectroscopy: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
-
Mass Spectrometry (MS): Electron ionization (EI-MS) should show a molecular ion (M⁺) peak corresponding to the molecular weight of 220.31 g/mol .
Relevance in Drug Development & Therapeutic Potential
Arylpropionic acids are a cornerstone of modern medicine, primarily as NSAIDs.[2] Famous examples include Ibuprofen and Naproxen. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate pain and inflammation.[2]
Structural Analogy to NSAIDs
The title compound, this compound, shares all the key pharmacophoric features of the "profen" class of drugs:
-
An acidic center (the carboxylic acid group).
-
An aromatic ring.
-
A stereocenter at the α-carbon (though in this specific gem-dimethyl substituted case, the α-carbon is not chiral).
-
A lipophilic group on the aromatic ring (the tert-butyl group).
The presence of the gem-dimethyl group at the alpha position is a notable structural feature that may influence its biological activity and metabolic stability compared to traditional profens.
Potential as a COX Inhibitor
It is hypothesized that this compound would act as a competitive inhibitor at the active site of COX-1 and COX-2 enzymes. The tert-butyl group would likely occupy a hydrophobic pocket within the enzyme's active site, while the carboxylic acid group would form critical hydrogen bonds with key amino acid residues, such as Arginine, at the top of the channel.
Sources
- 1. 40150-91-2(2-(4-Tert-butylphenyl)propanoic acid) | Kuujia.com [kuujia.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
This guide provides a comprehensive exploration of the likely mechanism of action for 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established pharmacological principles with a structured, verifiable experimental framework. We will delve into the probable molecular target, the associated signaling cascade, and the detailed protocols required to validate this hypothesis.
Introduction: A Structurally-Informed Hypothesis
This compound is a synthetic carboxylic acid. While direct pharmacological data on this specific molecule is not abundant in public literature, its chemical architecture provides significant clues to its biological activity. The structure bears a striking resemblance to fenofibric acid , the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate.[1][2] Fenofibric acid is a well-established agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][3]
This structural parallel forms the foundation of our central hypothesis: This compound functions as a PPARα agonist. This guide will, therefore, be structured around this premise, outlining the PPARα signaling pathway and presenting a logical, multi-step experimental workflow to rigorously test this hypothesis.
The Core Mechanism: PPARα Agonism and Transcriptional Regulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors.[4][5] The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[5] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, where it serves as a master regulator of lipid homeostasis.[5][6]
The proposed mechanism of action for this compound, mirroring that of fenofibric acid, is as follows:
-
Ligand Binding and Activation: The compound is hypothesized to enter the cell and bind directly to the ligand-binding domain (LBD) of the PPARα protein located in the nucleus. This binding event induces a conformational change in the receptor.[5]
-
Heterodimerization: The activated PPARα receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[4]
-
DNA Binding: This PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][6]
-
Transcriptional Regulation: Upon binding to PPREs, the receptor complex recruits a suite of co-activator proteins. This entire complex then modulates the transcription of downstream genes, leading to a cascade of metabolic effects.[4]
The primary physiological consequences of PPARα activation include:
-
Enhanced Fatty Acid Catabolism: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver, heart, and muscle.[3][6][7] This includes key enzymes like Acyl-CoA oxidase and Carnitine palmitoyltransferase 1 (CPT1).
-
Reduced Plasma Triglycerides: Increased expression of lipoprotein lipase (LPL) and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This leads to enhanced clearance of triglyceride-rich lipoproteins from the circulation.[1][8]
-
Increased HDL Cholesterol: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).[1][2][8]
-
Anti-inflammatory Effects: PPARα activation can interfere with pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the expression of inflammatory markers.[3][9]
Caption: Tiered experimental workflow for mechanism validation.
Part 1: In Vitro Characterization
-
Objective: To determine if this compound directly binds to the PPARα Ligand Binding Domain (LBD).
-
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled or fluorescent PPARα ligand for binding to the purified PPARα-LBD. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
-
Protocol:
-
Immobilize purified recombinant human PPARα-LBD on a suitable assay plate (e.g., nickel-coated plates for His-tagged protein).
-
Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).
-
Add a fixed, subsaturating concentration of a labeled known PPARα agonist (e.g., [³H]-GW7647) to all wells.
-
Add the dilutions of the test compound and a vehicle control to the appropriate wells. Include a known unlabeled agonist (e.g., fenofibric acid) as a positive control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature).
-
Wash the plate to remove unbound ligand.
-
Measure the remaining signal (scintillation counting for radiolabels, fluorescence for fluorescent labels).
-
-
Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the labeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Objective: To confirm that binding of the compound to PPARα leads to transcriptional activation in a cellular environment.
-
Principle: This assay utilizes a host cell line (e.g., HEK293T) that is engineered to express full-length PPARα and a reporter construct. The reporter construct contains a PPRE sequence driving the expression of a readily quantifiable enzyme, such as luciferase. Activation of PPARα by an agonist will drive the expression of luciferase.
-
Protocol:
-
Co-transfect host cells (e.g., HEK293T) with two plasmids: one containing the full-length human PPARα gene and another containing a luciferase reporter gene driven by a PPRE promoter. A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Plate the transfected cells into a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound, a vehicle control, and a known PPARα agonist (positive control).
-
Incubate for 18-24 hours to allow for gene transcription and protein expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity (as fold-change over vehicle control) against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
Part 2: Cellular Functional Assays
-
Objective: To measure the effect of the compound on the expression of endogenous PPARα target genes in a physiologically relevant cell line.
-
Principle: Cells that endogenously express PPARα (e.g., human hepatoma cells like HepG2) are treated with the compound. The subsequent change in the mRNA levels of known PPARα target genes is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protocol:
-
Culture HepG2 cells to approximately 80% confluency.
-
Treat the cells with the test compound (at a concentration around its EC50 from the reporter assay), a vehicle control, and a positive control for 6-24 hours.
-
Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, primers specific for PPARα target genes (e.g., CPT1A, ACOX1, PDK4), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. The results are expressed as fold change in mRNA levels compared to the vehicle-treated control.
-
Objective: To determine if the observed changes in gene expression translate into a functional metabolic effect.
-
Principle: This assay measures the rate of β-oxidation of fatty acids in cells. Cells are incubated with a radiolabeled fatty acid (e.g., [³H]-palmitic acid). The metabolic breakdown of this substrate produces radiolabeled water ([³H]₂O), which can be separated from the un-metabolized substrate and quantified.
-
Protocol:
-
Plate a relevant cell line (e.g., HepG2 or primary hepatocytes) and treat with the test compound or controls for 24-48 hours to allow for changes in gene expression.
-
Wash the cells and incubate them in a medium containing a radiolabeled fatty acid (e.g., [³H]-palmitic acid) complexed to bovine serum albumin (BSA).
-
After a 2-4 hour incubation, collect the assay medium.
-
Separate the radiolabeled water from the labeled palmitic acid using an ion-exchange column or by precipitation of the un-metabolized substrate.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is directly proportional to the rate of fatty acid oxidation. Results are typically normalized to the total protein content of the cells and expressed as a percentage increase over the vehicle control.
Summary of Expected Outcomes and Data Interpretation
The following table summarizes the expected results if this compound is indeed a PPARα agonist.
| Experiment | Parameter Measured | Expected Outcome for a PPARα Agonist |
| Ligand Binding Assay | IC50 / Ki | Dose-dependent displacement of the labeled ligand, yielding a finite IC50 value. |
| Reporter Gene Assay | EC50 | Dose-dependent increase in reporter gene (luciferase) activity, yielding a finite EC50 value. |
| Target Gene Expression | Fold Change in mRNA | Significant upregulation of known PPARα target genes (e.g., CPT1A, ACOX1) compared to vehicle control. |
| Fatty Acid Oxidation | Rate of FAO | Significant increase in the rate of fatty acid oxidation compared to vehicle control. |
A positive result in the ligand binding assay provides evidence of direct target engagement. This is functionally confirmed by the reporter gene assay, which demonstrates that this binding leads to transcriptional activation. The qRT-PCR results validate this activity on endogenous genes in a relevant cell type, and the fatty acid oxidation assay provides the crucial link to a physiological, metabolic outcome. Collectively, a consistent and positive set of results across this experimental workflow would provide strong, multi-faceted evidence to confirm the hypothesis that this compound acts as a functional agonist of PPARα.
Conclusion
Based on strong structural analogy to the active metabolite of fenofibrate, it is highly probable that this compound functions as a PPARα agonist. This mechanism involves direct binding to the PPARα nuclear receptor, leading to the transcriptional regulation of a suite of genes that are central to lipid metabolism and inflammation. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway for researchers to validate this hypothesis, from initial target binding to downstream functional cellular effects. Confirmation of this mechanism would classify this compound within the fibrate class of molecules, suggesting potential utility in the study and management of dyslipidemia and other metabolic disorders.
References
-
Wikipedia. Fenofibrate. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Fenofibrate? [Link]
-
Dr.Oracle. (2025-07-28). What is the mechanism of action of fenofibrate? [Link]
-
McTaggart, F., & Jones, H. (Date unavailable). The biochemical pharmacology of fenofibrate. PubMed. [Link]
-
Dr.Oracle. (2025-09-17). What is the mechanism of action of fenofibrate (Fibric acid derivative)? [Link]
-
Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., ... & Wahli, W. (2006). The mechanisms of action of PPARs. PubMed. [Link]
-
Pawlak, M., Lefebvre, P., & Staels, B. (2015). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. [Link]
-
Patsnap Synapse. (2024-06-21). What are PPAR agonists and how do they work? [Link]
-
Wikipedia. PPAR agonist. [Link]
-
MDPI. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. [Link]
Sources
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Predicted Biological Activity of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive analysis of the potential biological activities of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to build a predictive profile of its likely pharmacological properties. By examining the constituent chemical motifs—the arylpropionic acid core and the 3-tert-butylphenyl substituent—we postulate that this compound is a candidate for exhibiting anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This guide outlines a proposed research framework for the empirical validation of these hypotheses, including detailed experimental protocols and a discussion of potential structure-activity relationships.
Introduction: Unveiling a Candidate Molecule
This compound is a small molecule belonging to the arylpropionic acid class of compounds. This class is renowned in medicinal chemistry, with prominent members including ibuprofen and naproxen, which are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. The biological activities of arylpropionic acid derivatives are diverse, encompassing anti-inflammatory, analgesic, antibacterial, and anticancer effects[1][2]. The specific substitution pattern of this compound, featuring a tert-butyl group at the meta position of the phenyl ring and gem-dimethyl substitution alpha to the carboxylic acid, suggests a unique pharmacological profile that warrants investigation. This guide will deconstruct the molecule to its core components to predict its biological activities and propose a comprehensive strategy for its experimental evaluation.
Structural Analysis and Predicted Biological Activity
The structure of this compound can be dissected into two key pharmacophoric motifs: the 2-methyl-2-phenylpropanoic acid core and the 3-tert-butylphenyl substituent.
The 2-Methyl-2-phenylpropanoic Acid Core: A Precursor to Bioactivity
The 2-methyl-2-phenylpropanoic acid scaffold is a versatile building block in organic synthesis and drug discovery[3]. Its derivatives are known to exhibit a range of biological effects. The presence of the propionic acid moiety is a hallmark of many NSAIDs that act by inhibiting COX enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation[1][4]. The gem-dimethyl substitution at the alpha-carbon may influence the compound's metabolic stability and its interaction with target enzymes.
The 3-Tert-butylphenyl Group: Modulator of Potency and Selectivity
The tert-butyl group is a bulky, lipophilic substituent that can significantly impact a molecule's pharmacological properties. Its presence on the phenyl ring can enhance binding to hydrophobic pockets within target proteins. Compounds containing the 3-tert-butylphenyl moiety have been associated with a variety of biological activities, including antiviral and antibacterial effects[5][6]. In the context of this compound, the meta-positioning of the tert-butyl group may influence its selectivity for different enzyme isoforms, such as COX-1 and COX-2.
Based on this structural analysis, the primary hypothesized biological activity of this compound is anti-inflammatory action via COX inhibition .
Proposed Mechanism of Action: A Hypothesis
We hypothesize that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This is the established mechanism of action for many arylpropionic acid NSAIDs[1][4]. The carboxylic acid group is predicted to be crucial for binding to the active site of COX enzymes, while the 3-tert-butylphenyl group likely interacts with a hydrophobic region of the enzyme, potentially influencing potency and isoform selectivity.
Caption: Predicted mechanism of action for this compound.
Hypothetical In Vitro and In Vivo Evaluation Strategy
To empirically determine the biological activity of this compound, a systematic experimental approach is necessary. The following sections outline proposed protocols for key assays.
In Vitro Evaluation
4.1.1. Cyclooxygenase (COX) Inhibition Assay
This assay will determine the compound's ability to inhibit COX-1 and COX-2 enzymes.
-
Objective: To quantify the IC50 values for the inhibition of ovine COX-1 and human recombinant COX-2.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and a buffer solution.
-
Add serial dilutions of the test compound or a reference inhibitor (e.g., ibuprofen, celecoxib).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
4.1.2. Antibacterial Activity Assay (Broth Microdilution)
Given that some compounds with the 3-tert-butylphenyl moiety show antibacterial properties, this assay will assess this potential activity.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Methodology:
-
Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vivo Evaluation
4.2.1. Carrageenan-Induced Paw Edema Model in Rodents
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
-
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
-
Methodology:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Administer the test compound orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., indomethacin) group should be included.
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Caption: Proposed experimental workflow for characterizing the biological activity.
Structure-Activity Relationship (SAR) Insights from Analogs
While direct SAR studies on this compound are not available, we can draw inferences from related compound series.
| Compound Class | Key Structural Features | Observed Biological Activity | Reference |
| Phenylpropanoic Acid Derivatives | 2-Arylpropanoic acid scaffold | Anti-inflammatory (COX inhibition), Antibacterial | [1][4] |
| (3-tert-butylphenyl)boronic acid | 3-tert-butylphenyl group | Antibacterial | [5] |
| Quinazolinone Derivatives | 3-tert-butylphenyl substituent | Antiviral | [6] |
| Phenylpropanoic Acid Derivatives | Polar functionalities on the phenyl ring | GPR40 Agonism | [7] |
The data from these analogs suggest that the arylpropionic acid core is a strong determinant of anti-inflammatory activity. The 3-tert-butylphenyl group, while contributing to various activities in different scaffolds, is likely to modulate the potency and selectivity of the propionic acid core's interaction with its target.
Conclusion and Future Directions
This compound represents an unexplored molecule with a high potential for exhibiting anti-inflammatory activity, and possibly other pharmacological effects. The predictive analysis presented in this guide, based on a systematic evaluation of its structural components, provides a solid foundation for initiating a comprehensive research program. The proposed in vitro and in vivo experimental workflows offer a clear path to elucidating its true biological profile. Future research should focus on the synthesis and experimental validation of this compound's activity, followed by lead optimization to enhance potency and selectivity, and to explore its therapeutic potential further.
References
- Abramson SB, Weissmann G. The mechanisms of action of nonsteroidal antiinflammatory drugs.
- Gaba, M., Gaba, P., Singh, S., & Gupta, G. D. (2011). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Drug Development and Research, 3(4), 193-206.
- Hareng, L., et al. (2023). Aldehydes: What We Should Know About Them. Molecules, 28(12), 4785.
- Wu, F., Hua, Y., Kaochar, S., Nie, S., Lin, Y. L., Yao, Y., ... & Song, Y. (2018). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS infectious diseases, 4(11), 1606-1615.
-
IRIS. of some N-Acyl-N-methylcarbamates. [Link]
- Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of medicinal chemistry, 55(8), 3756-3776.
-
ResearchGate. Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 6. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Tert-butylphenyl)-2-methylpropanoic acid solubility in different solvents
An In-Depth Technical Guide to the Solubility of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of this compound, a compound of interest in drug discovery. In the absence of extensive empirical data for this specific molecule in public literature, this guide establishes a framework for understanding its solubility profile through analogous compounds, predictive methodologies, and robust experimental protocols. We delve into the key physicochemical drivers of solubility, including the influence of pH, temperature, and crystalline form. Detailed, step-by-step protocols for determining both kinetic and equilibrium solubility are provided, empowering researchers to generate reliable and reproducible data. This guide is intended to be a vital resource for scientists in the pharmaceutical industry, offering both theoretical insights and practical guidance for the characterization of this and other similar molecules.
Introduction: The Central Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount concern, particularly for oral dosage forms. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its pharmacological effect. Insufficient solubility can lead to low and erratic bioavailability, undermining clinical efficacy and posing significant formulation challenges.
This guide will, therefore, focus on the principles and methodologies required to accurately characterize the solubility of this compound. We will explore the theoretical underpinnings of solubility and provide actionable, field-proven protocols for its determination.
Physicochemical Properties and their Impact on Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Weight | ~220.31 g/mol | Moderate molecular weight, less likely to be a primary obstacle for solubility. |
| Predicted LogP | ~3.9 (for a structural isomer)[4] | High lipophilicity, suggesting low intrinsic aqueous solubility. |
| pKa | Estimated ~4-5 | As a carboxylic acid, its solubility will be highly dependent on pH. |
| Melting Point | Not available | A high melting point can correlate with lower solubility due to strong crystal lattice energy. |
The Influence of pH
As a carboxylic acid, this compound is a weak acid. Its solubility is therefore profoundly influenced by the pH of the surrounding medium. In its protonated (uncharged) form, the molecule is more lipophilic and thus less soluble in aqueous environments. As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This charged species is significantly more polar and, consequently, exhibits much higher aqueous solubility. This relationship is a cornerstone of formulating acidic drugs and is a critical factor to consider in oral drug delivery, given the varying pH environments of the gastrointestinal tract.
The Role of Temperature
The dissolution of most solid compounds, including many pharmaceuticals, is an endothermic process, meaning it absorbs heat from the surroundings. Consequently, for such compounds, an increase in temperature will lead to an increase in solubility. However, the magnitude of this effect varies between compounds. It is crucial to determine the temperature-solubility profile, especially when considering manufacturing processes, storage conditions, and physiological temperatures.
The Significance of Crystalline Form (Polymorphism)
Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, dissolution rate, and, importantly, solubility. Generally, a metastable polymorph will have a higher solubility than the most stable crystalline form. The identification and characterization of polymorphs are critical during drug development to ensure consistent product performance and stability.
Experimental Determination of Solubility: Protocols and Workflows
Accurate and reproducible solubility data is the bedrock of pre-formulation and formulation development. Two primary types of solubility measurements are commonly employed in the pharmaceutical industry: kinetic and equilibrium solubility.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated DMSO stock solution. This method is prone to supersaturation and may not represent the true thermodynamic equilibrium.
3.1.1. Step-by-Step Protocol for Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: To the wells of a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).
-
Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
Equilibrium Solubility (Thermodynamic Solubility)
Equilibrium solubility represents the true solubility of a compound at thermodynamic equilibrium. It is a more time-consuming but also more accurate measure, crucial for later-stage drug development and regulatory submissions. The most common method for determining equilibrium solubility is the shake-flask method.
3.2.1. Step-by-Step Protocol for Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, pH buffers, ethanol, methanol, acetone). The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations during the experiment.
Predictive Approaches to Solubility
Given the cost and time associated with experimental solubility determination, in silico predictive models are valuable tools in early drug discovery.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate chemical structure with physicochemical properties like solubility. These models are trained on large datasets of compounds with known solubilities and can provide rapid estimations for novel compounds. The accuracy of these predictions is dependent on the quality of the training data and the similarity of the new compound to those in the training set.
Solubility Databases
Several databases compile experimental solubility data from the scientific literature. These can be valuable resources for finding data on structurally similar compounds to inform early assessments of a new chemical entity.
Conclusion and Future Directions
The solubility of this compound is a critical parameter that will significantly influence its development as a potential therapeutic agent. While direct experimental data is currently scarce, this guide provides a robust framework for its determination and interpretation. The high lipophilicity suggested by its structure underscores the importance of a thorough experimental investigation of its solubility in various solvents and across a range of pH values. By employing the detailed protocols outlined herein, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. Future work should focus on the experimental determination of the solubility of this compound in biorelevant media to better simulate its behavior in the gastrointestinal tract.
References
-
PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
-
FooDB. 3-Phenylpropanoic acid. The Food Processor's Association. [Link]
-
PubChem. Benzenepropanoic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenylpropanoic acid. Wikimedia Foundation. [Link]
Sources
- 1. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 2. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(3-Tert-butylphenyl)-2-methylpropanoic acid potential therapeutic targets
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
Introduction
In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount. The compound this compound presents a unique challenge and opportunity. As a molecule not extensively characterized in publicly available literature, its therapeutic potential remains largely untapped. This guide is designed for researchers, scientists, and drug development professionals, providing a hypothesis-driven framework to uncover the therapeutic targets of this compound. By dissecting its structure and drawing parallels with known pharmacologically active molecules, we will propose a series of potential targets and outline a comprehensive, multi-tiered strategy for their experimental validation. This document eschews a rigid template, instead adopting a logical, causality-driven narrative that mirrors the scientific discovery process itself.
Part 1: Structural and Physicochemical Analysis
The structure of this compound is foundational to understanding its potential biological activity. It is characterized by three key features: a phenyl ring, a propanoic acid moiety, and a tert-butyl group.
-
2-Methyl-2-phenylpropanoic Acid Core: This scaffold is a well-established pharmacophore. The parent compound, 2-methyl-2-phenylpropanoic acid, is a known building block in the synthesis of various pharmaceuticals.[1] Its derivatives have been explored for a range of activities, including antihistaminic and anti-inflammatory effects.[2][3] The carboxylic acid group provides a key interaction point for many biological targets, often forming hydrogen bonds or ionic interactions.
-
Tert-butyl Group: The presence of a tert-butyl group is significant. This bulky, lipophilic moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] It can enhance membrane permeability, increase metabolic stability by preventing enzymatic degradation, and provide steric hindrance that can confer selectivity for specific receptor or enzyme binding pockets.[5] In many phenolic compounds, tert-butyl groups are crucial for antioxidant activity.[5]
Physicochemical Properties
While experimental data for the specific title compound is scarce, we can infer its properties from close structural analogs. For instance, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (a positional isomer) has a molecular weight of 220.31 g/mol and a calculated LogP of 3.9, suggesting moderate lipophilicity and the potential to cross cellular membranes.[6]
| Property | Estimated Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | - |
| Molecular Weight | 220.31 g/mol | [6] |
| XLogP3 | ~3.7 - 3.9 | [6][7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
These properties suggest the compound is a viable candidate for oral bioavailability and intracellular activity.
Part 2: Hypothesized Therapeutic Targets and Pathways
Based on the structural analysis, we can postulate several high-probability therapeutic targets and associated signaling pathways.
Hypothesis: Cyclooxygenase (COX) Inhibition
Rationale: The phenylpropanoic acid scaffold is the cornerstone of the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen. These agents act by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A study on novel 2-phenylpropionic acid derivatives demonstrated their potential as dual COX inhibitory-antibacterial agents.[3] It is therefore highly plausible that this compound could exhibit similar activity.
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into prostaglandins, which drive inflammation, pain, and fever.
Caption: Proposed inhibition of COX enzymes by the target compound.
Hypothesis: Histamine H1 Receptor Antagonism
Rationale: Patent literature describes 2-methyl-2'-phenylpropionic acid derivatives as possessing potent and selective H1 antihistamine activity.[2] This suggests that the core scaffold can effectively compete with histamine for binding to the H1 receptor, thereby blocking the signaling cascade that leads to allergic symptoms. The specific substitution on the phenyl ring, such as the 3-tert-butyl group, would be critical in determining the potency and selectivity of this interaction.
Signaling Pathway: H1 Receptor Activation
Activation of the H1 receptor by histamine initiates a G-protein coupled cascade leading to the activation of PLC and subsequent release of intracellular calcium, culminating in allergic responses like smooth muscle contraction and increased vascular permeability.
Caption: A multi-tiered workflow for target validation.
Detailed Experimental Protocols
Protocol 1: COX-1 and COX-2 Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.
-
Principle: A colorimetric or fluorometric assay kit (e.g., from Cayman Chemical) is used to measure the peroxidase activity of COX. The oxidation of a probe by the enzyme in the presence of arachidonic acid generates a measurable signal.
-
Methodology:
-
Prepare a dilution series of the test compound (e.g., 0.01 µM to 100 µM) in assay buffer.
-
In a 96-well plate, add purified recombinant human COX-1 or COX-2 enzyme.
-
Add the test compound or a known inhibitor (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective) as a positive control, and vehicle (e.g., DMSO) as a negative control.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Read the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Self-Validation: The inclusion of both positive and negative controls ensures the assay is performing correctly. Comparing IC₅₀ values for COX-1 and COX-2 will establish the selectivity index.
Protocol 2: Histamine H1 Receptor Binding Assay (In Vitro)
-
Objective: To measure the affinity of the compound for the human Histamine H1 receptor.
-
Principle: A competitive radioligand binding assay is used. The test compound competes with a known radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) for binding to membranes prepared from cells overexpressing the H1 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line expressing the human H1 receptor (e.g., HEK293-H1R).
-
Set up assay tubes containing the cell membranes, a fixed concentration of [³H]-pyrilamine, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist, e.g., diphenhydramine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibition constant) for the test compound.
-
-
Self-Validation: The non-specific binding control is critical for calculating accurate specific binding. A known H1 antagonist serves as a benchmark for affinity.
Protocol 3: DPPH Radical Scavenging Assay (In Vitro)
-
Objective: To assess the direct free-radical scavenging capacity of the compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. When it is reduced by an antioxidant, it becomes colorless. The change in absorbance is proportional to the antioxidant capacity.
-
Methodology:
-
Prepare a fresh solution of DPPH in methanol.
-
Prepare a dilution series of the test compound and a positive control (e.g., Ascorbic Acid or Trolox).
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound, positive control, or vehicle (methanol) to the respective wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value.
-
-
Self-Validation: The use of a well-characterized antioxidant like Ascorbic Acid provides a reference for potency. The vehicle control establishes the baseline absorbance of the stable radical.
Conclusion
While this compound is not a widely studied molecule, a rigorous analysis of its chemical structure provides a strong foundation for hypothesizing its potential therapeutic targets. The most promising avenues for investigation are the inhibition of COX enzymes, antagonism of the Histamine H1 receptor, and modulation of oxidative stress pathways. The experimental workflows detailed in this guide provide a clear and robust path forward for any research team aiming to elucidate the pharmacological profile of this compound. By systematically validating these hypotheses, the scientific community can unlock the therapeutic potential of this and other novel chemical entities.
References
-
MDPI. (2024-11-29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacologic properties of phenyl N-tert-butylnitrone. PubMed. Available from: [Link]
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
-
Pharmaffiliates. (n.d.). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylisobutyric acid | C10H12O2 | CID 13222. PubChem. Available from: [Link]
-
ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
-
Reddit. (2022). Why is this compound named 2-methyl-2-phenylpropanoic acid and not 2,2-dimethyl-2-phenylpropanoic acid?. r/chemhelp. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link]
-
MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]
-
MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid | C14H20O2 | CID 82472695. PubChem. Available from: [Link]
-
Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3. PubChem. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-Tert-butyl-2-methylphenyl)propanoic acid | C14H20O2 | CID 82472695 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-tert-butylphenyl)-2-methylpropanoic acid and its derivatives, a class of compounds belonging to the broader family of 2-arylpropanoic acids. Renowned for their therapeutic potential, these molecules, often referred to as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) discovery. This document will delve into the chemical synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their mechanism of action as anti-inflammatory agents. Furthermore, it will explore their potential in other therapeutic areas and provide detailed experimental protocols for their synthesis and biological evaluation, equipping researchers with the foundational knowledge required for further investigation and drug development in this promising chemical space.
Introduction: The Significance of 2-Arylpropanoic Acids
The 2-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized for its presence in a multitude of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Prominent members of this class, such as ibuprofen and naproxen, have been in clinical use for decades, providing relief from pain and inflammation to millions worldwide. The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins—lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation.[3]
The general structure of a 2-arylpropanoic acid consists of a central propanoic acid moiety with an aryl group attached to the α-carbon. The nature and substitution pattern of the aryl ring, as well as modifications to the propanoic acid backbone, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a tert-butyl group on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and metabolic stability.[4][5] This guide will focus specifically on derivatives of 2-phenylpropanoic acid bearing a tert-butyl substituent at the meta-position of the phenyl ring.
Chemical Landscape: The Core Structure and Its Analogs
The core structure of interest is This compound . Its chemical formula is C₁₄H₂₀O₂ and it has a molecular weight of 220.31 g/mol .
A closely related and more extensively studied analog is 3-(4-tert-butylphenyl)-2-methylpropanoic acid .[6] While differing in the position of the tert-butyl group and the attachment point of the phenyl ring to the propanoic acid, its known properties can provide valuable insights into the potential characteristics of the core molecule of this guide.
Synthesis and Manufacturing
The synthesis of 2-arylpropanoic acids can be achieved through various synthetic routes. A common and efficient method involves the palladium-catalyzed carbonylation of a suitable starting material.
General Synthetic Strategy: Palladium-Catalyzed Carbonylation
A versatile approach to synthesizing 2-arylpropanoic acids involves the palladium-catalyzed hydroxycarbonylation of styrenes, which can be generated in situ from aryl halides via a Heck reaction with ethylene. This two-step, one-pot procedure offers high regioselectivity and good overall yields.
The general workflow for this synthetic approach is illustrated in the diagram below:
Caption: General workflow for the synthesis of 2-arylpropanoic acids.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-arylpropanoic acids.
Materials:
-
1-bromo-3-tert-butylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Ethylene
-
Carbon monoxide (CO)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and high-pressure autoclave
Procedure:
-
Heck Reaction:
-
In a high-pressure autoclave, combine 1-bromo-3-tert-butylbenzene (1 equivalent), Pd(OAc)₂ (0.5 mol%), and PPh₃ (1 mol%) in dioxane.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Pressurize the autoclave with ethylene (20 bar).
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Cool the reactor to room temperature and carefully vent the excess ethylene.
-
-
Hydroxycarbonylation:
-
To the crude reaction mixture from the Heck reaction, add a solution of HCl in dioxane (0.5 M).
-
Pressurize the autoclave with carbon monoxide (40 bar).
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Cool the reactor to room temperature and carefully vent the excess carbon monoxide.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and add water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Biological Activities and Mechanism of Action
The primary biological activity of 2-arylpropanoic acids is their anti-inflammatory effect, which is mediated through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3]
The carboxylic acid moiety of 2-arylpropanoic acids is a critical pharmacophoric feature that interacts with key amino acid residues in the active site of the COX enzymes, leading to their inhibition.[3] By blocking the activity of COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
The proposed interaction of a 2-arylpropanoic acid derivative with the COX active site is depicted below:
Caption: Interaction of 2-arylpropanoic acid with the COX active site.
Anti-inflammatory Activity Evaluation
The anti-inflammatory activity of this compound derivatives can be assessed using various in vitro and in vivo models.
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[3][7]
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of stannous chloride.
-
-
Quantification of Prostaglandin E₂ (PGE₂):
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the compound concentration.
-
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][8]
Protocol:
-
Cell Culture:
-
Culture a suitable immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7) in complete RPMI 1640 medium.[2]
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at an optimal density.
-
Treat the cells with the test compound at various concentrations for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 24 hours).
-
-
Quantification of Cytokines:
-
Data Analysis:
-
Calculate the percentage of cytokine release inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Structure-Activity Relationships (SAR)
The biological activity of 2-arylpropanoic acid derivatives is highly dependent on their chemical structure. Key structural features that influence their anti-inflammatory potency include:
-
The Carboxylic Acid Group: As mentioned previously, the free carboxylic acid is crucial for binding to the active site of COX enzymes.[3]
-
The α-Methyl Group: The presence of a methyl group at the α-position of the propanoic acid generally enhances COX inhibitory activity.
-
The Aryl Moiety: The nature and substitution pattern of the aryl ring significantly impact potency and selectivity. The introduction of a bulky, lipophilic group like tert-butyl can enhance binding to the hydrophobic channel of the COX active site.[4] The position of the substituent (ortho, meta, or para) can influence the compound's conformation and its fit within the enzyme's active site.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The tert-butyl group can influence these properties.[4][5]
-
Absorption and Distribution: The increased lipophilicity conferred by the tert-butyl group can enhance absorption across biological membranes.
-
Metabolism: The bulky tert-butyl group can act as a metabolic shield, protecting adjacent parts of the molecule from enzymatic degradation by cytochrome P450 enzymes.[5] However, the tert-butyl group itself can be a site of metabolism, typically undergoing hydroxylation followed by further oxidation.
Therapeutic Potential and Future Directions
While the primary application of 2-arylpropanoic acids is in the treatment of inflammation and pain, their derivatives are being explored for other therapeutic indications. Given the established anti-inflammatory properties of this class of compounds, derivatives of this compound may hold promise for the development of novel therapeutics for a range of inflammatory conditions. Further research is warranted to fully elucidate the biological activity profile, mechanism of action, and therapeutic potential of this specific chemical scaffold and its analogs.
References
-
Kulmacz, R. J. An ELISA method to measure inhibition of the COX enzymes. Nat. Protoc.1 , 261–266 (2006). [Link][1][3]
- Kumar, P., Sangam, & Ahmad, M. I. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH11, 4180–4188 (2020).
- Gfeller, D. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.877, 3833–3838 (2009).
-
O'Dwyer, M. J. et al. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Crit. Care Med.44 , e714–e720 (2016).[8]
-
Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Zlatanova-Tenisheva, H. et al. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines12 , (2024). [Link]
-
Pountos, I. et al. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. PLoS One11 , e0151972 (2016).[9]
-
Wessjohann, L. A. et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. J. Med. Chem.64 , 15993–16006 (2021).[4]
- Geisslinger, G. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. J. Clin. Pharmacol.35, 969–974 (1995).
- Landoni, M. F. & Soraci, A. L. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Curr. Drug Metab.2, 37–50 (2001).
-
Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link][5]
- Kumar, P. et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research10, 1–10 (2020).
-
PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link][6]
Sources
- 1. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid (K-111/BM 17.0744)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid, a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Also known as K-111 and BM 17.0744, this compound was developed for the potential treatment of type 2 diabetes, dyslipidemia, and the metabolic syndrome. This document details its discovery and developmental history, mechanism of action, and preclinical findings. While showing early promise, its clinical development was ultimately discontinued. This guide aims to provide a thorough understanding of K-111, offering valuable insights for researchers in the field of metabolic disease and drug discovery.
Introduction: The Emergence of a Selective PPARα Agonist
This compound, designated K-111, emerged as a promising therapeutic candidate in the landscape of metabolic disease research. As a potent and selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), K-111 was investigated for its potential to address the multifaceted nature of metabolic disorders, including insulin resistance, dyslipidemia, and obesity.[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, and its activation has been a key strategy in the development of drugs for dyslipidemia.[2]
Initially developed by Roche and subsequently licensed to Kozva Co. Ltd. (a subsidiary of Kowa Co., Ltd.), K-111 progressed to Phase II clinical trials.[2][3] Its development was part of a broader effort within the pharmaceutical industry to identify novel PPAR modulators with improved efficacy and safety profiles over existing therapies. This guide will delve into the scientific journey of K-111, from its chemical synthesis to its biological evaluation and eventual discontinuation.
Discovery and Developmental History
The development of K-111 was rooted in the extensive research into PPAR agonists for the treatment of metabolic diseases. While the specific researchers who first synthesized this compound at Roche are not prominently documented in publicly available literature, the compound was identified as a potent PPARα agonist with potential therapeutic benefits.
Kowa Co., Ltd., a Japanese pharmaceutical company, took on the later-stage development of K-111.[2] The company has a history of developing and marketing pharmaceuticals, including treatments for dyslipidemia.[4][5][6][7] Under Kowa's stewardship, K-111 advanced into preclinical and clinical testing, with a focus on its efficacy in improving insulin sensitivity and lipid profiles.
The development timeline saw K-111 progress through preclinical studies in the early 2000s, demonstrating promising effects in animal models.[8] This was followed by the initiation of Phase II clinical trials to evaluate its safety and efficacy in humans.[3] However, the development of K-111 was ultimately discontinued. While the precise reasons for the discontinuation have not been formally published, the broader context of PPAR agonist development suggests that potential safety concerns or a challenging regulatory and market landscape could have been contributing factors.[9]
Mechanism of Action: Targeting PPARα
K-111 exerts its pharmacological effects through the selective activation of PPARα. PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by K-111 leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation in the liver and skeletal muscle.[2] This increased fatty acid catabolism is believed to be the primary mechanism behind the observed reductions in plasma triglycerides. Furthermore, PPARα activation can also influence the expression of apolipoproteins, leading to changes in lipoprotein metabolism, including an increase in high-density lipoprotein (HDL) cholesterol.
The insulin-sensitizing effects of K-111 are thought to be a secondary consequence of its primary effects on lipid metabolism. By reducing the levels of circulating free fatty acids and tissue lipid accumulation (lipotoxicity), K-111 may indirectly improve insulin signaling and glucose uptake in peripheral tissues.
Preclinical and Clinical Development
Preclinical Findings
K-111 demonstrated encouraging results in preclinical studies, particularly in non-human primate models of metabolic disease. In a study involving obese, hypertriglyceridemic, and hyperinsulinemic prediabetic rhesus monkeys, oral administration of K-111 led to significant improvements in insulin sensitivity and a dose-dependent reduction in triglycerides and body weight. [8]Notably, the reduction in body weight contrasted with the weight gain often associated with thiazolidinediones, another class of insulin-sensitizing agents. [8] Further studies in cynomolgus monkeys revealed that K-111 induced a moderate increase in peroxisomal β-oxidation enzymes in the liver, consistent with its mechanism as a PPARα activator. [8]This increase in fatty acid oxidation was proposed as a key contributor to its lipid-lowering and antidiabetic effects.
Clinical Trials and Discontinuation
K-111 progressed into Phase II clinical trials for the potential treatment of type 2 diabetes and hyperlipidemia. [2][3]These trials were designed to assess the safety, tolerability, and efficacy of the compound in human subjects.
Unfortunately, detailed results from these Phase II studies are not widely published in the peer-reviewed literature. The development of K-111 was discontinued after this stage. [2]The specific reasons for this decision have not been publicly disclosed by Kowa or Roche. However, the development of many PPAR agonists has been challenged by safety concerns, including potential off-target effects and long-term risks. [9]It is plausible that the clinical data for K-111 did not meet the required efficacy or safety endpoints to justify progression to larger and more costly Phase III trials.
Table 1: Summary of K-111 Development Status
| Development Phase | Status | Key Findings/Notes |
| Discovery | Completed | Identified as a selective PPARα agonist by Roche. |
| Preclinical | Completed | Showed improved insulin sensitivity, reduced triglycerides, and body weight loss in primate models. [8] |
| Phase I Clinical Trials | Assumed Completed | Safety and tolerability in humans would have been assessed. |
| Phase II Clinical Trials | Completed | Investigated efficacy in patients with type 2 diabetes and hyperlipidemia. [2][3] |
| Discontinuation | Announced | Development was halted after Phase II trials. [2] |
Conclusion and Future Perspectives
This compound (K-111) represents a well-characterized selective PPARα agonist that showed considerable promise in preclinical models of metabolic disease. Its ability to improve insulin sensitivity and lipid profiles, coupled with a potential for weight reduction, made it an attractive candidate for the treatment of type 2 diabetes and the metabolic syndrome.
The discontinuation of K-111's development after Phase II clinical trials underscores the challenges inherent in translating preclinical findings into clinically successful therapeutics. While the specific reasons for its halt remain unpublished, the story of K-111 provides valuable lessons for the field of drug discovery, particularly in the complex area of metabolic diseases.
The extensive preclinical data on K-111 continues to be a valuable resource for researchers studying PPARα biology and its role in metabolic regulation. Further investigation into the clinical data, should it become available, could offer deeper insights into the potential and pitfalls of selective PPARα agonism in the management of metabolic disorders. The journey of K-111, from its discovery to its discontinuation, serves as a testament to the rigorous and often challenging path of pharmaceutical development.
References
- Drew, B. G., & Calkin, A. C. (2007). Drug evaluation: K-111, an insulin-sensitizing peroxisome proliferator-activated receptor alpha agonist.
- Duggan-Keen, M. (2006). K-111: the emerging evidence for its potential in the treatment of the metabolic syndrome. Core Evidence, 1(3-4), 1-10.
- Patsnap. (n.d.). K-111. Synapse. Retrieved January 15, 2026.
- Klopotowski, M., et al. (2003). Biochemical and morphological effects of K-111, a peroxisome proliferator-activated receptor (PPAR)
-
Kowa Pharmaceutical. (n.d.). Our history. Retrieved January 15, 2026, from [Link]
-
Kowa. (n.d.). Kowa History. Retrieved January 15, 2026, from [Link]
-
Kowa Co., Ltd. (n.d.). About us. Retrieved January 15, 2026, from [Link]
-
Kowa corporate. (n.d.). About us. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2023, December 2). Kowa (company). In Wikipedia. Retrieved January 15, 2026, from [Link]
- Lee, C. H. (2012). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology, 26(2), 188–200.
-
PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved January 15, 2026, from [Link]
- Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors (PPAR) and their agonists: from basic science to clinical applications. Pharmacological Reports, 66(5), 735–742.
Sources
- 1. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 2. K-111 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 6. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 7. Biochemical and morphological effects of K-111, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
A Senior Application Scientist's Guide to Investigating a Novel Compound's Interaction with the PPARα Signaling Pathway
Introduction
2-(3-Tert-butylphenyl)-2-methylpropanoic acid is a small molecule with a distinct chemical structure. While its specific biological activities are not extensively documented in publicly available literature, its structural features warrant investigation into its potential as a modulator of key cellular signaling pathways. One such pathway of significant pharmacological interest is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling cascade. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation, making it a target for drugs treating dyslipidemia and related metabolic disorders.[1][2]
This guide provides a comprehensive set of in vitro protocols designed to systematically evaluate the potential of this compound to act as an agonist or antagonist of the PPARα receptor. The experimental workflow is designed to first screen for any interaction with the PPARα pathway using a highly sensitive reporter assay, and then to validate and further characterize any observed effects through the analysis of target gene and protein expression. The protocols herein are grounded in established methodologies and are designed to ensure scientific rigor and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is critical for accurate and reproducible in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem CID: 112494[3] |
| Molecular Weight | 220.31 g/mol | PubChem CID: 106694[4] |
| XLogP3-AA | 3.9 | PubChem CID: 106694[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 106694[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 106694[4] |
Note on Solubility: Due to its lipophilic nature (XLogP3 of 3.9), this compound is expected to have low aqueous solubility. It is recommended to dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
PART 1: Initial Viability and Cytotoxicity Assessment
Rationale: Before assessing the functional effects of this compound on PPARα signaling, it is imperative to determine the concentration range that is not cytotoxic to the host cells. This ensures that any observed modulation of PPARα activity is a direct pharmacological effect and not an artifact of cellular stress or death. A standard MTT or resazurin-based cell viability assay is recommended.
Protocol: Cell Viability Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human hepatoblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Replace the culture medium in the 96-well plate with the prepared compound dilutions.
-
Incubation: Incubate the plate for 24-48 hours, a duration consistent with the planned functional assays.
-
Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability should be used as the maximum concentration in subsequent functional assays.
PART 2: Primary Screening - PPARα Reporter Gene Assay
Rationale: A luciferase reporter gene assay is a highly sensitive and specific method for identifying agonists or antagonists of nuclear receptors.[5] This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter containing PPAR response elements (PPREs).[1] Activation of the endogenous or co-transfected PPARα receptor by a ligand leads to the transcription of the luciferase gene, resulting in a measurable light output. Conversely, an antagonist will inhibit this activation in the presence of a known agonist.
Experimental Workflow: PPARα Reporter Assay
Caption: Workflow for the PPARα luciferase reporter assay.
Protocol: PPARα Luciferase Reporter Assay
This protocol is adapted from established methods for nuclear receptor assays.[6][7]
-
Cell Culture and Seeding:
-
Culture a suitable reporter cell line, such as HepG2 cells stably transfected with a PPRE-driven luciferase reporter plasmid and a PPARα expression vector, in DMEM supplemented with 10% charcoal-stripped fetal bovine serum.[1]
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 1.3 x 10⁴ cells per well and allow them to adhere overnight.[1]
-
-
Compound Preparation:
-
Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Prepare 2x concentrated solutions of a known PPARα agonist (e.g., GW7647) for the positive control and for co-treatment in the antagonist assay.
-
Prepare a 2x concentrated solution of a known PPARα antagonist (e.g., GW6471) as a control for the antagonist assay.
-
-
Cell Treatment:
-
For Agonist Mode: Remove the existing medium from the cells and add an equal volume of the 2x compound dilutions.
-
For Antagonist Mode: Add the 2x compound dilutions to the wells, followed by the addition of the 2x PPARα agonist solution to achieve a final concentration that gives approximately 80% of the maximal response (EC₈₀).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega Luciferase Assay System) according to the manufacturer's protocol.[1]
-
Quantify luminescence using a plate-reading luminometer.
-
PART 3: Secondary Assay - Analysis of PPARα Target Gene Expression by qPCR
Rationale: To validate the findings from the reporter assay and to confirm that the compound modulates the transcriptional activity of endogenous PPARα, quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of known PPARα target genes.[8] A change in the expression of these genes provides strong evidence of on-target activity.
Signaling Pathway: PPARα Transcriptional Activation
Caption: Simplified PPARα signaling pathway.
Protocol: qPCR for PPARα Target Genes
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations determined to be active and non-toxic, along with appropriate vehicle and positive controls, for 24 hours.
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA purification kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
PART 4: Tertiary Assay - Western Blot Analysis of Protein Expression
Rationale: To determine if the observed changes in gene expression translate to changes in protein levels, Western blotting can be performed.[11] This technique allows for the detection and quantification of specific proteins in a complex mixture, providing further validation of the compound's effect on the PPARα signaling pathway.
Protocol: Western Blotting
This is a general protocol that may require optimization.[12][13]
-
Protein Extraction:
-
Treat cells as described for the qPCR experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a PPARα target protein (e.g., CPT1A) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis and Interpretation
-
Reporter Assay: For agonist activity, plot the relative luminescence units against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value. For antagonist activity, plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
qPCR: Present the data as fold change in gene expression relative to the vehicle control. A statistically significant increase in target gene expression suggests agonistic activity, while a decrease in agonist-induced expression suggests antagonistic activity.
-
Western Blot: Quantify the relative protein levels and present them as a fold change compared to the vehicle control. This will confirm if the changes in mRNA levels translate to changes in protein expression.
Conclusion
This application note provides a structured and comprehensive approach to the in vitro evaluation of this compound as a potential modulator of the PPARα signaling pathway. By following this tiered approach of primary screening, secondary validation, and tertiary protein-level confirmation, researchers can obtain robust and reliable data to characterize the biological activity of this novel compound.
References
-
Nakamuta, M., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(23), 8940-8951. Available at: [Link]
-
PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Sato, O., et al. (2007). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PPAR Research, 2007, 28424. Available at: [Link]
-
Wolf, C. J., et al. (2017). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 125(10), 107001. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from: [Link]
-
Al-Osta, M. A., et al. (2022). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. International Journal of Molecular Sciences, 23(19), 11846. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from: [Link]
-
Rakhshandehroo, M., et al. (2009). Peroxisome proliferator-activated receptor alpha target genes. PPAR Research, 2009, 612089. Available at: [Link]
-
Oh, S., et al. (2012). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biomolecular Screening, 17(9), 1150-1158. Available at: [Link]
-
Ahtesham, A., & Gupta, S. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Retrieved from: [Link]
-
Faggi, C., et al. (2015). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 23(15), 4786-4797. Available at: [Link]
-
Sbardella, G., et al. (2020). Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies. ACS Medicinal Chemistry Letters, 11(4), 535-541. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. Retrieved from: [Link]
-
Tili, E., & Michaille, J. J. (2020). PPAR-alpha is a therapeutic target for chronic lymphocytic leukemia. Oncotarget, 11(26), 2535-2536. Available at: [Link]
-
Shizu, R., et al. (2016). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological & Pharmaceutical Bulletin, 39(8), 1369-1374. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester (CAS 122-67-8). Retrieved from: [Link]
-
OriGene Technologies, Inc. (n.d.). PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036). Retrieved from: [Link]
-
PubChem. (n.d.). 3-(3-tert-Butylphenyl)-2-methylpropanal. National Center for Biotechnology Information. Retrieved from: [Link]
-
Shearer, B. G., et al. (2019). Discovery of potent and selective PPARα/δ dual antagonists and initial biological studies. Bioorganic & Medicinal Chemistry Letters, 29(3), 427-431. Available at: [Link]
-
Shang, J., et al. (2018). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 16(5), 149. Available at: [Link]
-
Biocompare. (n.d.). PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036) from OriGene Technologies. Retrieved from: [Link]
-
PubChem. (n.d.). (2R)-3-(1-(4-isopropylphenyl)butylthio)-2-((S)-3-mercapto-2-methylpropanamido)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 3-phenyl- (CAS 621-82-9). Retrieved from: [Link]
-
Vepritskiy, A. A., & Simons, S. S. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies, 9(1), 58-66. Available at: [Link]
-
Turlington, M. L., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(22), 6172-6177. Available at: [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from: [Link]
Sources
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(3-tert-Butylphenyl)-2-methylpropanal | C14H20O | CID 112494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. korambiotech.com [korambiotech.com]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Research Landscape of a Novel Compound
This document provides a comprehensive guide for the investigation of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid in cell culture systems. It is critical to establish at the outset that this specific molecule is not extensively characterized in the public scientific literature. However, its structural resemblance to a class of well-studied compounds, namely the fibrates, allows us to formulate a robust strategic framework for its evaluation.
The core of this guide is built upon the established knowledge of fenofibric acid , the active metabolite of the lipid-lowering drug fenofibrate. Fenofibric acid's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[1] Our hypothesis is that this compound may exhibit similar PPARα agonist activity.
Therefore, the protocols and application notes herein are presented as a comprehensive starting point for the characterization of this novel compound. Researchers should view this guide not as a rigid set of instructions, but as an adaptable methodology to empirically determine the biological activity, potency, and potential therapeutic applications of this compound.
The Scientific Underpinnings: The PPARα Signaling Axis
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3]
Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3] This binding event initiates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in triglyceride levels.[4]
Due to its central role in lipid homeostasis, PPARα has become a significant target for therapeutic intervention in metabolic disorders like dyslipidemia.[4]
Caption: Hypothesized PPARα signaling pathway for this compound.
Foundational Protocols: Preparation and Handling of the Compound
Scientific rigor begins with the proper preparation of reagents. The following are best-practice recommendations for handling this compound.
Reconstitution of the Compound
Due to its predicted lipophilic nature, this compound is unlikely to be soluble in aqueous media.[5] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Protocol:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Calculation: Determine the required mass of the compound to create a 10 mM stock solution in sterile DMSO.
-
Dissolution: Carefully add the appropriate volume of DMSO to the vial containing the powdered compound.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups.
Core Experimental Workflow: From Cytotoxicity to Mechanistic Insights
The following experimental workflow provides a logical progression for characterizing the biological effects of this compound.
Caption: A logical experimental workflow for characterizing a novel compound.
Step 1: Determining the Cytotoxicity Profile
Before assessing the biological activity of the compound, it is essential to determine its cytotoxic concentration range in your chosen cell line.
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying liver metabolism.
-
Primary Hepatocytes: Considered the "gold standard" for in vitro liver studies, though more challenging to culture.
-
Huh7 (Human Hepatocellular Carcinoma): Another widely used liver cell line.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommended Range |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 1 µM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Final DMSO Concentration | < 0.1% |
Step 2: Assessing PPARα Agonist Activity
A reporter gene assay is a direct and sensitive method to determine if the compound activates PPARα.
Protocol: PPARα Reporter Gene Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with a PPRE-driven luciferase reporter plasmid and a PPARα expression plasmid. A constitutively expressed Renilla luciferase plasmid can be included for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of the test compound and a known PPARα agonist (e.g., fenofibric acid or GW7647) as a positive control.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control.
Step 3 & 4: Quantifying Target Gene and Protein Expression
Activation of PPARα should lead to the upregulation of its target genes and their corresponding proteins.
Key PPARα Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in mitochondrial fatty acid oxidation.
-
ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal beta-oxidation pathway.
-
PDK4 (Pyruvate Dehydrogenase Kinase 4): Involved in the regulation of glucose metabolism.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Treat cells with a non-toxic concentration of the compound for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol: Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins (e.g., CPT1A, ACOX1) and a loading control (e.g., β-actin, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Step 5: Functional Cellular Assays
To confirm the functional consequences of PPARα activation, assays that measure lipid metabolism are crucial.
Protocol: Oil Red O Staining for Lipid Accumulation
-
Induce Lipid Loading: Treat cells (e.g., HepG2) with a high concentration of fatty acids (e.g., oleic acid) to induce lipid droplet formation.
-
Co-treatment: Co-treat the cells with the test compound.
-
Fixation: After 24-48 hours, fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cells with Oil Red O solution to visualize neutral lipids.
-
Quantification: Elute the stain from the cells and measure the absorbance at a specific wavelength, or visualize and quantify using microscopy. A decrease in staining in compound-treated cells would suggest increased lipid metabolism.
Trustworthiness and Self-Validation
The experimental design proposed here incorporates several layers of self-validation:
-
Dose-Response: Establishing a clear dose-response relationship in all assays is crucial for confirming a specific biological effect.
-
Positive Controls: The use of known PPARα agonists like fenofibric acid provides a benchmark for the activity of the test compound.
-
Vehicle Controls: Meticulous use of vehicle controls ensures that the observed effects are not due to the solvent.
Concluding Remarks
The journey to characterize a novel compound like this compound is one of systematic investigation. While its structural similarity to fenofibric acid provides a strong hypothetical framework centered on PPARα agonism, empirical data is the ultimate arbiter of its biological function. The protocols and workflow detailed in this guide offer a robust and scientifically sound approach to elucidating its mechanism of action and potential for future development.
References
-
Frontiers in Pharmacology. The Hyperlipidaemic Drug Fenofibrate Significantly Reduces Infection by SARS-CoV-2 in Cell Culture Models. Available from: [Link]
-
American Journal of Physiology-Gastrointestinal and Liver Physiology. From whole body to cellular models of hepatic triglyceride metabolism: man has got to know his limitations. Available from: [Link]
-
bioRxiv. The hyperlipidaemic drug fenofibrate significantly reduces infection by SARS-CoV-2 in cell culture models. Available from: [Link]
-
PubMed. [Metabolism of fenofibrate and fenofibric acid in vivo and in cultures of liver epithelial cells (author's transl)]. Available from: [Link]
-
PubMed. The Hyperlipidaemic Drug Fenofibrate Significantly Reduces Infection by SARS-CoV-2 in Cell Culture Models. Available from: [Link]
-
Circulation Research. PPARα Activators Inhibit Cytokine-Induced Vascular Cell Adhesion Molecule-1 Expression in Human Endothelial Cells. Available from: [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line. Available from: [Link]
-
Comprehensive Physiology. Triglyceride metabolism in the liver. Available from: [Link]
-
ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Available from: [Link]
-
Frontiers in Oncology. PPAR-α Modulators as Current and Potential Cancer Treatments. Available from: [Link]
-
Journal of Biological Chemistry. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Available from: [Link]
-
PubMed. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Available from: [Link]
-
PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Available from: [Link]
-
PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Available from: [Link]
-
PubChem. 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. Available from: [Link]
-
National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link]
-
SIELC Technologies. 3-(3-tert-Butylphenyl)-2-methylpropanal. Available from: [Link]
-
PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Available from: [Link]
-
PubMed. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Available from: [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. prepchem.com [prepchem.com]
- 3. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 4. PPAR agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid in Preclinical Animal Models
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. While direct pharmacological data for this specific molecule is not extensively published, analysis of structurally related compounds containing tert-butylphenyl and propanoic acid moieties suggests potential therapeutic applications in metabolic and inflammatory disorders. Derivatives of 2-methyl propanoic acid have demonstrated hypolipidemic and hypoglycemic properties[1][2]. Furthermore, compounds incorporating a tert-butylphenyl group have been investigated for their anti-inflammatory effects[3][4][5][6].
Therefore, this guide will focus on robust and well-validated animal models of dyslipidemia, non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and inflammation. The protocols detailed herein are designed to provide a solid framework for assessing the therapeutic potential of this compound in these key pathological areas.
I. Models for Metabolic Disorders
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The following animal models are recommended to investigate the potential effects of this compound on key aspects of metabolic disease.
A. High-Fat Diet (HFD)-Induced Obesity and Dyslipidemia in C57BL/6J Mice
This is the most widely used diet-induced model that mimics many of the features of human metabolic syndrome, including obesity, dyslipidemia, insulin resistance, and hepatic steatosis[7][8][9][10].
Rationale for Model Selection: C57BL/6J mice are particularly susceptible to developing diet-induced obesity and its metabolic complications, making them an excellent choice for initial efficacy screening of compounds targeting these conditions[7].
Experimental Workflow:
Caption: Workflow for Atherosclerosis Studies in Genetic Mouse Models.
Protocol for Atherosclerosis Studies:
-
Animal Husbandry: House ApoE-/- or LDLR-/- mice on a C57BL/6J background under standard conditions.
-
Dietary Intervention: At 8 weeks of age, switch the mice to a Western-type diet (e.g., 21% fat, 0.15-0.2% cholesterol) to accelerate atherosclerosis development.[11]
-
Treatment Groups: Randomize mice into treatment groups as described for the HFD model. Treatment can be initiated either prophylactically (at the same time as the Western diet) or therapeutically (after plaques have had time to develop, e.g., after 4-6 weeks on the diet).
-
Duration: The study duration is typically 8-16 weeks on the Western diet.
-
Endpoint Analysis:
-
At termination, perfuse the mice with saline followed by formalin.
-
Dissect the entire aorta and perform en face analysis of atherosclerotic lesion area after Oil Red O staining.
-
Collect the aortic root for serial sectioning and staining (H&E, Oil Red O, Masson's trichrome) to analyze plaque size and composition (e.g., lipid content, collagen, macrophage infiltration).
-
Analyze plasma lipid profiles as previously described.
-
Quantitative Data Summary Table:
| Parameter | Wild-Type + Diet | Knockout + Diet + Vehicle | Knockout + Diet + Test Compound |
| Plasma Total Cholesterol (mg/dL) | |||
| Aortic Plaque Area (% of total aorta) | |||
| Aortic Root Lesion Area (µm²) | |||
| Plaque Macrophage Content (%) |
C. Streptozotocin (STZ)-Induced Type 2 Diabetes in Rats
This model is useful for investigating the potential hypoglycemic effects of the test compound. A combination of a high-fat diet and a low dose of streptozotocin (STZ) induces a state of insulin resistance and partial β-cell dysfunction, mimicking the pathophysiology of human type 2 diabetes.[4]
Rationale for Model Selection: This model allows for the dissociation of obesity-induced insulin resistance from β-cell failure, providing a platform to study compounds that may improve insulin sensitivity, preserve β-cell function, or both.
Protocol:
-
Animals: Use male Sprague-Dawley or Wistar rats.
-
Diet-Induced Insulin Resistance: Feed the rats a high-fat diet (45-60% kcal from fat) for at least 2 weeks to induce insulin resistance.
-
STZ Induction: After the HFD feeding period, administer a single low dose of STZ (e.g., 35-40 mg/kg, intraperitoneally), freshly dissolved in cold citrate buffer (pH 4.5). A control group should receive only the citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL 72 hours post-STZ injection are considered diabetic.
-
Treatment: Randomize the diabetic rats into treatment groups and administer the test compound or vehicle daily for 4-8 weeks.
-
Endpoint Analysis:
-
Monitor fasting blood glucose and body weight weekly.
-
Perform an OGTT at the end of the study.
-
Measure plasma insulin, HbA1c, and lipid profiles.
-
Harvest the pancreas for histological examination of islet integrity and β-cell mass (e.g., insulin immunohistochemistry).
-
Signaling Pathway Visualization:
Caption: Pathogenesis of the HFD/STZ-induced Type 2 Diabetes Model.
II. Models for Inflammation
Given that many tert-butylphenyl-containing compounds possess anti-inflammatory properties, it is pertinent to evaluate this compound in a standard model of acute inflammation.
A. Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used for screening potential anti-inflammatory drugs.
Rationale for Model Selection: The model is simple, rapid, and allows for the quantification of the anti-edematous effect of a compound. The inflammatory response is well-characterized, involving the release of various mediators like histamine, serotonin, bradykinin, and prostaglandins.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Treatment: Randomize animals into groups and administer the test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema and Inhibition:
-
Edema (mL) = Paw volume at time 't' - Paw volume at baseline
-
% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
Quantitative Data Summary Table:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | - | |
| Test Compound | Dose 1 | ||
| Test Compound | Dose 2 | ||
| Positive Control | 10 |
III. Concluding Remarks
The selection of an appropriate animal model is critical for the preclinical evaluation of any new chemical entity. Based on the structural characteristics of this compound and the known activities of related compounds, the models detailed in these application notes provide a robust starting point for investigating its potential efficacy in metabolic and inflammatory diseases. It is recommended to begin with the HFD-induced obesity model in C57BL/6J mice to obtain a broad assessment of its metabolic effects. Positive results in this model would warrant further investigation in the more specific genetic models of atherosclerosis and the STZ-induced diabetes model. The carrageenan-induced paw edema model serves as an efficient initial screen for anti-inflammatory activity. Careful experimental design, adherence to protocols, and comprehensive endpoint analysis will be essential to accurately determine the therapeutic potential of this compound.
IV. References
-
Microwave-assisted Synthesis, Hypolipidemic and Hypoglycemic Activity of Some Novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl Propanoic Acid Derivatives. Arch Pharm (Weinheim). 2012 Jan;345(1):22-7. [Link]
-
Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. Bioorg Med Chem Lett. 2011 Jan 15;21(2):682-5. [Link]
-
Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. J Med Chem. 1991 Jun;34(6):1937-43. [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo. 2015 Mar-Apr;29(2):245-9. [Link]
-
Tert-butyl phenyl compounds as anti-inflammatory agents. Google Patents. EP0318090A2.
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. 2024 Nov 29;12(12):869. [Link]
-
Hypolipidemic activity of 3-N-(1',8'-Naphthalimido)propionic acid in rodents. Lipids. 1980 Nov;15(11):955-61. [Link]
-
Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. J Pharm Pharmacol. 2021 Aug 6;73(8):1085-1094. [Link]
-
Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Nutrients. 2023 Feb 20;15(4):1043. [Link]
-
The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia. J Am Soc Nephrol. 2002 Jul;13(7):1797-804. [Link]
-
Cas no 40150-91-2 (2-(4-Tert-butylphenyl)propanoic acid). Autech Industry Co.,Limited. [Link]
-
Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI J. 2021 May 28;20:844-862. [Link]
-
Hypercholesterolemia in low density lipoprotein receptor knockout mice and its reversal by adenovirus-mediated gene delivery. J Clin Invest. 1994 Feb;93(2):536-43. [Link]
-
The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction. J Transl Med. 2016 May 20;14:146. [Link]
-
Atherosclerosis in the Apolipoprotein E–Deficient Mouse. Arterioscler Thromb Vasc Biol. 2005 Sep;25(9):1786-95. [Link]
-
Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]
-
Diet-induced obesity murine model. protocols.io. [Link]
-
DIO-LDLR-KO mouse. Gubra. [Link]
-
Streptozotocin induced Diabetes: Protocols & Experimental Insights. Creative Biolabs. [Link]
-
Low-Density Lipoprotein Receptor Knockout Mice Exhibit Exaggerated Microvascular Responses to Inflammatory Stimuli. Circ Res. 1999 Sep 3;85(5):457-64. [Link]
-
A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Methods Mol Biol. 2012;821:423-32. [Link]
-
Streptozotocin-Induced Diabetic Models in Mice and Rats. Curr Protoc Pharmacol. 2015 Sep 1;70:5.47.1-5.47.16. [Link]
-
ApoB100/LDLR-/- Hypercholesterolaemic Mice as a Model for Mild Cognitive Impairment and Neuronal Damage. PLoS One. 2015;10(7):e0132379. [Link]
-
The High-Fat Diet–Fed Mouse: A Model for Studying Mechanisms and Treatment of Impaired Glucose Tolerance and Type 2 Diabetes. Diabetes. 2004 Dec;53(Suppl 3):S215-9. [Link]
-
High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Anim Model Exp Med. 2018 Dec 20;1(4):257-264. [Link]
-
Animal Models of Atherosclerosis. Circ Res. 2005 Mar 18;96(5):498-508. [Link]
-
Diet-Induced Obesity (DIO) Mouse and Rat Models. Charles River. [Link]
-
Animal models of atherosclerosis (Review). Exp Ther Med. 2017 Jan;13(1):3-10. [Link]
-
Research methods for animal models of atherosclerosis (Review). Exp Ther Med. 2021 Oct 27;22(6):1395. [Link]
Sources
- 1. Microwave-assisted synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tert-butyl 2-methylpropanoate | C8H16O2 | CID 519334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Propenoic acid, 3-phenyl- | C9H8O2 | CID 8784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chiralen.com [chiralen.com]
- 11. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical starting point. 2-(3-Tert-butylphenyl)-2-methylpropanoic acid represents such a scaffold, possessing structural motifs that suggest a range of possible biological activities. The presence of a carboxylic acid, a phenyl ring, and a bulky, hydrophobic tert-butyl group suggests potential interactions with various biological targets, including enzymes and nuclear receptors. High-throughput screening (HTS) provides the technological framework to rapidly and efficiently explore the biological activity of this and similar compounds against a wide array of potential targets.[1]
This guide provides a comprehensive framework for developing and executing a high-throughput screening campaign for this compound. As this is a novel compound without a well-defined biological target, this document will serve as a practical, protocol-driven guide to hypothesis-driven assay development. We will explore two plausible, illustrative target classes for this compound based on its structural characteristics: Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
The protocols and workflows detailed herein are designed to be robust and self-validating, providing the user with the necessary tools to identify and confirm potential "hits" for this novel chemical entity.
Compound Profile: this compound
Before embarking on an HTS campaign, a thorough understanding of the test compound's physicochemical properties is essential for robust assay design.
| Property | Predicted Value/Consideration | Impact on HTS Assay Development |
| Structure | The carboxylic acid moiety can participate in ionic interactions and hydrogen bonding. The tert-butylphenyl group provides a large hydrophobic surface. | |
| Molecular Weight | ~220 g/mol | Well within the range for typical small molecule drugs. |
| LogP (Predicted) | ~3.5 - 4.0 | Indicates significant hydrophobicity, which can lead to poor aqueous solubility. This necessitates careful selection of assay buffers and may require the use of solubilizing agents like DMSO. Hydrophobicity can also be a predictor of off-target effects and promiscuous inhibition.[2] |
| pKa (Predicted) | ~4.5 - 5.0 | The carboxylic acid will be predominantly deprotonated (negatively charged) at physiological pH (~7.4). This is a key consideration for buffer selection in biochemical and cell-based assays. |
| Solubility | Likely low in aqueous buffers. | Stock solutions should be prepared in a suitable organic solvent, typically DMSO. The final concentration of the solvent in the assay must be carefully controlled and kept consistent across all wells to avoid artifacts.[3] |
Hypothesis-Driven Target Selection
The structural features of this compound provide a rational basis for selecting initial biological targets for screening.
-
Cyclooxygenase-2 (COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) are propionic acid derivatives (e.g., ibuprofen, naproxen).[4][5] These compounds typically inhibit COX enzymes, which are central to the inflammatory pathway.[6][7] The carboxylic acid group of these inhibitors often forms a critical interaction with a positively charged arginine residue (Arg-120) in the COX active site.[7] The hydrophobic phenyl group of our topic compound could fit into the hydrophobic channel of the enzyme. Therefore, screening for COX-2 inhibition is a logical starting point.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[8][9] Its ligand-binding pocket is large and can accommodate bulky, hydrophobic molecules.[10] The tert-butylphenyl group of our compound could potentially occupy this hydrophobic pocket, while the carboxylic acid could form hydrogen bonds with polar residues in the binding site. Several known PPARγ agonists possess bulky hydrophobic head groups and acidic moieties.[10][11]
HTS Workflow for a Novel Compound
A typical HTS campaign follows a multi-stage process designed to identify and validate true hits while minimizing false positives.
Caption: Principle of the fluorometric COX-2 inhibitor assay.
Materials and Reagents
-
Assay Plate: 96- or 384-well black, flat-bottom plates.
-
Reagents:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Human recombinant COX-2 enzyme [12][13] * COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) [14] * COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
NaOH (for arachidonic acid solubilization)
-
Test Compound: this compound
-
Positive Control Inhibitor: Celecoxib (a selective COX-2 inhibitor) [12][13] * Vehicle Control: DMSO
-
-
Equipment:
-
Fluorescence plate reader with excitation/emission wavelengths of ~535/587 nm.
-
Multichannel pipettes.
-
Automated liquid handling system (for HTS).
-
Step-by-Step Protocol (384-well format)
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of the test compound stock solution into the appropriate wells of the assay plate. This results in a final assay concentration of 10 µM in a 50 µL final volume.
-
Plate positive control (Celecoxib) and vehicle control (DMSO) in separate wells.
-
-
Reagent Preparation:
-
Enzyme Mix: Prepare a mix containing COX Assay Buffer, COX Cofactor, COX Probe, and COX-2 enzyme. The final concentrations should be optimized, but typical ranges are 1-5 µM for the probe and cofactor, and an amount of enzyme that gives a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare the arachidonic acid solution in NaOH and dilute with COX Assay Buffer immediately before use.
-
-
Assay Execution:
-
Add 25 µL of the Enzyme Mix to each well of the compound-plated assay plate.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.
-
Immediately transfer the plate to the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically at 25°C for 5-10 minutes, reading every 30-60 seconds.
-
Determine the reaction rate (slope) for each well within the linear portion of the reaction curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Slope_Sample / Slope_Vehicle_Control)) * 100
-
Calculate the Z'-factor for the plate to assess assay quality: Z' = 1 - (3 * (SD_Positive_Control + SD_Vehicle_Control)) / |Avg_Positive_Control - Avg_Vehicle_Control| A Z'-factor > 0.5 is considered excellent for HTS.
-
Hit Confirmation and Follow-up
-
Dose-Response: Hits from the primary screen (e.g., >50% inhibition) should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value.
-
Counter-Screen: To rule out fluorescence interference, test active compounds in an assay mix lacking the enzyme. Compounds that still show a change in fluorescence are likely assay artifacts.
-
Selectivity Screen: Perform the same assay using COX-1 enzyme to determine the selectivity of the compound.
Application Protocol 2: Screening for PPARγ Ligands
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. [15][16]This homogeneous assay format is highly amenable to HTS.
Principle of the Assay
The assay measures the binding of a fluorescently-labeled PPARγ agonist (tracer) to the PPARγ Ligand Binding Domain (LBD). The PPARγ-LBD is tagged (e.g., with GST), and a Terbium (Tb)-labeled antibody against the tag is used as the FRET donor. When the fluorescent tracer (FRET acceptor) binds to the PPARγ-LBD, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A test compound that binds to the PPARγ-LBD will compete with the fluorescent tracer, leading to a decrease in the FRET signal.
Caption: Principle of the TR-FRET competitive binding assay for PPARγ.
Materials and Reagents
-
Assay Plate: 384-well low-volume, black plates.
-
Reagents:
-
Equipment:
-
TR-FRET enabled plate reader (e.g., with laser excitation at 337 nm and dual emission reading at ~665 nm and ~615 nm).
-
Automated liquid handling system.
-
Step-by-Step Protocol (384-well format)
-
Compound Plating:
-
As described in section 1.3, plate 50 nL of 10 mM stock solutions of the test compound, positive control, and vehicle control into the assay plate.
-
-
Reagent Preparation:
-
Prepare a master mix of the GST-PPARγ-LBD and the fluorescent tracer in assay buffer.
-
Prepare a separate mix of the Tb-anti-GST antibody in assay buffer.
-
The final concentrations of all components should be optimized to achieve a good assay window (Signal/Background > 5) and Z' > 0.5.
-
-
Assay Execution:
-
Add 10 µL of the PPARγ/tracer mix to each well.
-
Add 10 µL of the Tb-antibody mix to each well.
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled reader.
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 1000.
-
Calculate the percent inhibition (displacement) using the following formula: % Inhibition = (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Vehicle_Control - Ratio_Positive_Control)) * 100
-
Assess assay quality using the Z'-factor as described in section 1.4.
-
Hit Confirmation and Follow-up
-
Dose-Response: Determine IC50 values for confirmed hits.
-
Orthogonal Assay: Hits from the binding assay should be tested in a functional cell-based assay, such as a PPARγ reporter gene assay, to confirm whether they are agonists or antagonists. This is a critical step to understand the compound's mode of action. [18]
Conclusion
This application note provides a strategic and practical guide for initiating a high-throughput screening campaign for the novel compound this compound. By leveraging structural analogy to inform hypothesis-driven target selection, researchers can efficiently deploy established HTS technologies to probe for biological activity. The detailed protocols for a fluorometric enzyme inhibition assay (COX-2) and a TR-FRET competitive binding assay (PPARγ) serve as robust templates for primary screening and subsequent hit validation. Successful execution of such a workflow will be the first step in elucidating the therapeutic potential of this and other novel chemical entities.
References
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Classifications of Nonsteroidal Anti inflammatory Drugs NSAIDs (Cyclooxygenase 1 & 2 Inhibitors COX). (2023, February 25). YouTube. Retrieved from [Link]
- Koehn, J., et al. (2004). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 126(42), 13628-13637.
- van der Meer, T., et al. (2023). Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. Methods in Molecular Biology, 2576, 155-169.
-
ResearchGate. (n.d.). Acetic/propionic acid-based cyclooxygenase inhibitors. Retrieved from [Link]
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(10), 2219-2230.
- Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
- Nakanishi, T., et al. (2009). Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds. Toxicology and Applied Pharmacology, 238(2), 148-154.
- Pehlic, E., et al. (2013). Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis. Balkan Journal of Health Science, 1(1), 6-11.
- Zhao, J., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 20(8), 1016-1025.
-
Springer Nature Experiments. (n.d.). Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. Retrieved from [Link]
- Riendeau, D., et al. (1997). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 94(12), 6110-6115.
-
ResearchGate. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
- Woldt, E., et al. (2016). Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells. Experimental Cell Research, 347(1), 135-145.
- Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 202.
-
ResearchGate. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved from [Link]
- Ciavarella, C., et al. (2020). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. Molecules, 25(10), 2419.
- de Oliveira, A. C. S., et al. (2018). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Frontiers in Endocrinology, 9, 569.
- Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(83), 44195-44208.
- Wang, Y., et al. (2012). Protective effect of the peroxisome proliferator-activated receptor (PPAR)-γ, ligand rosiglitazone on tert-butyl hydroperoxide-induced QZG cell injury. Journal of Huazhong University of Science and Technology [Medical Sciences], 32(4), 552-557.
- Yadav, S., et al. (2023). A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. mAbs, 15(1), 2261569.
-
MDPI. (n.d.). Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography. Retrieved from [Link]
- Srodowska, A., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(12), 16338-16353.
- Sittampalam, G. S., et al. (1997). Design and implementation of high throughput screening assays. Current Opinion in Chemical Biology, 1(3), 384-391.
Sources
- 1. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease | MDPI [mdpi.com]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. caymanchem.com [caymanchem.com]
- 15. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 16. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effect of the peroxisome proliferator-activated receptor (PPAR)-γ, ligand rosiglitazone on tert-butyl hydroperoxide-induced QZG cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Challenge of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid in Targeted Drug Delivery Systems
Senior Application Scientist Note: The request for detailed application notes and protocols for 2-(3-Tert-butylphenyl)-2-methylpropanoic acid has led to an extensive search of scientific literature and chemical databases. This search has revealed that the specified molecule is not a well-documented compound. There is a significant absence of published data regarding its synthesis, physicochemical properties, and biological activity. Consequently, creating detailed, field-proven protocols for its application in targeted drug delivery is not feasible at this time.
This document will therefore address the isomeric compound, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid , for which some foundational data is available. While structurally different, this related molecule can serve as a starting point for researchers interested in this chemical space. The principles and protocols outlined here for the para-substituted isomer can provide a conceptual framework for the investigation of other, novel isomers like the meta-substituted compound you inquired about, should a synthetic route be established.
Part 1: Physicochemical Profile of 3-(4-tert-Butylphenyl)-2-methylpropanoic Acid
Understanding the fundamental properties of a molecule is a prerequisite for its development in any drug delivery system. For the known isomer, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, the following data has been compiled from public databases[1].
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem[1] |
| Molecular Weight | 220.31 g/mol | PubChem[1] |
| IUPAC Name | 3-(4-tert-butylphenyl)-2-methylpropanoic acid | PubChem[1] |
| CAS Number | 66735-04-4 | PubChem[1] |
| Predicted LogP | 3.9 | PubChem[1] |
The predicted LogP value suggests that this compound is lipophilic, a characteristic that influences its interaction with biological membranes and its potential for encapsulation within lipid-based drug delivery systems.
Part 2: Conceptualizing a Targeted Drug Delivery System
The structure of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, featuring a carboxylic acid group and a bulky tert-butylphenyl moiety, presents several opportunities for its incorporation into targeted drug delivery platforms. The carboxylic acid provides a reactive handle for conjugation to targeting ligands or for incorporation into polymeric nanoparticles. The lipophilic phenyl group can facilitate loading into lipid-based carriers like liposomes or solid lipid nanoparticles.
Workflow for Developing a Nanoparticle-Based Delivery System
The following diagram outlines a general workflow for developing a targeted nanoparticle system, which could be adapted for a novel compound like this compound once it is synthesized and characterized.
Caption: A generalized workflow for the development of a targeted nanoparticle drug delivery system.
Part 3: Hypothetical Protocols for a Related Compound
The following protocols are conceptual and based on established methodologies for similar carboxylic acid-containing molecules. They would require significant adaptation and optimization for any new chemical entity.
Protocol 1: Synthesis of an Amide-Linked Conjugate
This protocol describes a general method for conjugating a carboxylic acid to an amine-containing targeting ligand (e.g., a peptide) using carbodiimide chemistry.
Materials:
-
3-(4-tert-Butylphenyl)-2-methylpropanoic acid
-
Targeting ligand with a primary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (appropriate MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing targeting ligand in DMF.
-
Add the ligand solution to the activated acid solution and stir at room temperature for 24 hours.
-
Quench the reaction by adding a small amount of water.
-
Purify the conjugate by dialysis against a 1:1 mixture of DMF and water, followed by dialysis against PBS.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Characterize the conjugate using techniques such as MALDI-TOF mass spectrometry and HPLC.
Protocol 2: Formulation of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
This protocol outlines the preparation of PLGA nanoparticles encapsulating a hydrophobic compound using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
3-(4-tert-Butylphenyl)-2-methylpropanoic acid
-
PLGA (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve PLGA and 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the aqueous phase.
-
Add the oil phase to the aqueous phase dropwise while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form a stable oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
Characterization of Nanoparticles
The successful formulation of nanoparticles requires thorough characterization.
| Parameter | Technique | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Surface Charge | Zeta Potential Measurement | To assess the stability of the nanoparticle suspension. |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug successfully incorporated into the nanoparticles. |
Conclusion and Future Directions
While the specific compound This compound remains an uncharacterized molecule, the principles of drug delivery system development are well-established. The protocols and workflow presented here for a related isomer provide a foundational guide for researchers. The critical next step for the originally requested compound is its successful chemical synthesis and thorough characterization. Once its fundamental properties are understood, the methodologies described can be adapted to explore its potential as a component in novel targeted drug delivery systems. Researchers are encouraged to first establish a robust synthetic and purification protocol before embarking on formulation and biological evaluation.
References
-
PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
Sources
A Robust and Validated LC-MS/MS Method for the Quantification of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note describes a comprehensive, high-throughput, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-(3-tert-butylphenyl)-2-methylpropanoic acid in human plasma. The protocol details an efficient liquid-liquid extraction (LLE) procedure for sample cleanup, optimized chromatographic conditions for selective separation, and finely-tuned mass spectrometric parameters for sensitive detection. The method has been developed and validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1], ensuring its suitability for pharmacokinetic studies in a regulated drug development environment.
Introduction and Scientific Rationale
The accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical drug development. This compound is a small molecule whose pharmacokinetic profile is essential for understanding its efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range[2][3].
The development of a reliable LC-MS/MS method is critically dependent on the physicochemical properties of the analyte. These properties dictate the optimal strategy for sample extraction, chromatographic separation, and mass spectrometric detection. This document provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring the protocol is both reproducible and adaptable.
Analyte Physicochemical Properties
Understanding the analyte is the first step in developing a robust method. The key properties of this compound inform every subsequent step of this protocol.
| Property | Value / Prediction | Rationale for Method Development |
| Chemical Structure | See Figure 1 | The structure confirms the presence of a carboxylic acid group, which is key for ionization, and a bulky, hydrophobic tert-butylphenyl group, which dictates extraction and chromatography choices. |
| Molecular Formula | C₁₄H₂₀O₂ | Used to calculate the exact mass of the molecule. |
| Molecular Weight | 220.31 g/mol | Determines the mass-to-charge ratio (m/z) of the precursor ion.[4] |
| Acidity (pKa) | ~4-5 (Predicted) | As a carboxylic acid, the analyte is acidic and will be ionized (deprotonated) at neutral or basic pH. This makes Electrospray Ionization in Negative Mode (ESI-) the logical choice. |
| Lipophilicity (XLogP3) | ~3.9 (Predicted) | The relatively high LogP indicates significant hydrophobicity, making the analyte suitable for reversed-phase chromatography and extraction from plasma using organic solvents.[4] |
Figure 1: Chemical Structure of this compound
(Note: Structure shown is the para-isomer, 3-(4-tert-butylphenyl)-2-methylpropanoic acid, which is structurally analogous to the target meta-isomer.)
Comprehensive Method Protocol
This section provides a detailed, step-by-step methodology for the entire analytical process, from sample preparation to data acquisition.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled (SIL) this compound-d₃ or a structural analog such as 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.[5]
-
Solvents: LC-MS grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE).
-
Reagents: Formic acid (≥98%), ammonium acetate, and reagent-grade water.
-
Biological Matrix: Blank human plasma (K₂EDTA).
Preparation of Standards and Quality Controls
The foundation of accurate quantification lies in the precise preparation of calibration standards and quality control (QC) samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and Internal Standard (IS) in methanol to create separate 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the analyte primary stock with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for spiking the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water to create a 100 ng/mL IS working solution. This solution will be added to all samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE was chosen for its ability to efficiently extract the hydrophobic analyte while removing a significant portion of matrix interferences like proteins and phospholipids.[6][7]
Sources
- 1. fda.gov [fda.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. opentrons.com [opentrons.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Application Note: A Validated Protocol for the Synthesis of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid and Its Derivatives
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-tert-butylphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around the carboxylation of a tertiary Grignard reagent, a robust method for creating sterically hindered carboxylic acids. We detail the synthesis of requisite precursors, including the formation of a tertiary alcohol via Grignard addition to a ketone and its subsequent conversion to a tertiary alkyl halide. Each step is accompanied by in-depth explanations of the underlying chemical principles, causality behind experimental choices, and methods for characterization. Furthermore, protocols for the derivatization of the target carboxylic acid into representative esters and amides are provided, demonstrating its utility as a versatile synthetic intermediate.
Introduction: The Significance of the Gem-Dimethyl Arylpropanoic Acid Motif
Arylpropanoic acids are a well-established class of compounds, with many, such as ibuprofen and naproxen, exhibiting significant pharmacological activity as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The specific structural motif of a gem-dimethyl group attached to the carbon alpha to the aromatic ring imparts unique properties. This feature adds steric bulk, which can enhance metabolic stability and influence the conformational preferences of a molecule, making it a desirable feature in drug design.[2][3]
The synthesis of this compound presents a distinct challenge due to the steric hindrance around the quaternary carbon center. The protocol outlined herein employs a logical and reliable multi-step approach, beginning with commercially available starting materials. The core of this strategy is the carboxylation of a Grignard reagent, a classic and highly effective transformation for forming a new carbon-carbon bond and introducing a carboxylic acid functionality in a single, powerful step.[4][5][6]
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from 1-bromo-3-tert-butylbenzene. The workflow is structured to first construct the carbon skeleton of the target molecule and then, in the final step, introduce the carboxylic acid moiety.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Grignard reagents are highly reactive and pyrophoric; extreme care must be taken to exclude moisture and air.
Protocol 1: Synthesis of 2-(3-tert-butylphenyl)propan-2-ol (Intermediate I)
Principle: This step involves the formation of an aryl Grignard reagent from 1-bromo-3-tert-butylbenzene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a tertiary alcohol after an aqueous workup.[7][8]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | 24.31 | 2.67 g | 0.110 | Activate with iodine if necessary. |
| 1-bromo-3-tert-butylbenzene | 213.12 | 21.31 g | 0.100 | Ensure it is anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Use a freshly opened bottle or distill from a suitable drying agent. |
| Acetone | 58.08 | 6.39 g (8.1 mL) | 0.110 | Must be anhydrous. |
| Saturated aq. NH₄Cl | - | 100 mL | - | For quenching the reaction. |
| Diethyl Ether | - | 150 mL | - | For extraction. |
| Anhydrous MgSO₄ | - | ~10 g | - | For drying the organic phase. |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Add 50 mL of anhydrous THF. In the dropping funnel, place a solution of 1-bromo-3-tert-butylbenzene in 50 mL of anhydrous THF.
-
Initiation: Add ~5 mL of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution becoming cloudy and warm.[4] If the reaction does not start, gentle warming with a heat gun may be required.
-
Addition: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C using an ice bath. Dissolve the anhydrous acetone in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Cool the flask again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure tertiary alcohol.
Expected Characterization (Intermediate I):
-
¹H NMR: Resonances corresponding to the tert-butyl group (~1.3 ppm, singlet, 9H), two methyl groups (~1.6 ppm, singlet, 6H), the hydroxyl proton (broad singlet), and aromatic protons (7.1-7.4 ppm).
-
IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch).
Protocol 2: Synthesis of 2-chloro-2-(3-tert-butylphenyl)propane (Intermediate II)
Principle: This transformation is a nucleophilic substitution (Sₙ1) where the tertiary alcohol is protonated by strong acid, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-(3-tert-butylphenyl)propan-2-ol | 206.32 | 18.57 g | 0.090 | From Protocol 1. |
| Concentrated HCl (37%) | - | 100 mL | - | Use in a fume hood. |
| Dichloromethane (DCM) | - | 100 mL | - | For extraction. |
| Saturated aq. NaHCO₃ | - | 50 mL | - | For neutralization. |
| Anhydrous Na₂SO₄ | - | ~10 g | - | For drying. |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL separatory funnel, combine the alcohol (Intermediate I) and concentrated HCl.
-
Reaction: Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release pressure. The formation of an organic layer indicates the product is forming. Allow the layers to separate.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with water (50 mL) and then carefully with saturated aqueous NaHCO₃ solution (50 mL) until effervescence ceases. Finally, wash with brine (50 mL).
-
Purification: Transfer the organic layer to a flask and dry over anhydrous Na₂SO₄. Filter, and remove the solvent (DCM, if used for extraction, or any residual starting material) under reduced pressure to yield the tertiary chloride. This product is often used in the next step without further purification if it is sufficiently pure.
Protocol 3: Synthesis of this compound (Final Product)
Principle: This final step mirrors the Grignard formation in Protocol 1, but with the sterically hindered tertiary chloride. The resulting tertiary Grignard reagent is a powerful nucleophile and strong base. It readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[5][9] An acidic workup then protonates this salt to liberate the desired carboxylic acid.[10][11]
Caption: The two-step mechanism of Grignard reagent carboxylation.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-chloro-2-(3-tert-butylphenyl)propane | 224.77 | 18.0 g | 0.080 | From Protocol 2. |
| Magnesium Turnings | 24.31 | 2.14 g | 0.088 | Highly reactive grade preferred. |
| Anhydrous THF | - | 150 mL | - | Ensure rigorously dry conditions. |
| Dry Ice (solid CO₂) | 44.01 | ~50 g | Excess | Crush into a powder just before use. |
| 3M Hydrochloric Acid | - | 100 mL | - | For acidic workup. |
| Toluene/Hexane mixture | - | - | - | For recrystallization. |
Step-by-Step Methodology:
-
Grignard Formation: Repeat the apparatus setup and procedure from Protocol 1 (steps 1-5) using the tertiary chloride (Intermediate II) and the amounts listed above. The formation of tertiary Grignard reagents can be sluggish; ensure the magnesium is of high quality and consider activation with 1,2-dibromoethane if initiation is difficult.[12]
-
Carboxylation: In a separate beaker, crush a generous excess of dry ice. Cool the freshly prepared Grignard reagent solution in an ice bath. Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.[4]
-
Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. A thick slurry of the magnesium salt will form. Slowly add 100 mL of 3M HCl to the beaker. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Base Wash (Purification): Wash the combined organic layers with 5% aqueous NaOH solution. The carboxylic acid product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities behind. Separate the layers.
-
Isolation: Cool the aqueous basic layer in an ice bath and re-acidify by slowly adding concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, washing with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture, to yield the final product.[13]
Expected Characterization (Final Product):
-
¹H NMR: Resonances for the tert-butyl group (~1.3 ppm, s, 9H), gem-dimethyl groups (~1.6 ppm, s, 6H), aromatic protons (7.2-7.5 ppm), and a very broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Resonances for the quaternary carbons, methyl carbons, aromatic carbons, and the carboxyl carbon (~180-185 ppm).[14]
-
IR (KBr pellet): A very broad absorption from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid) and a strong absorption around 1700 cm⁻¹ (C=O stretch).
Synthesis of Derivatives
The synthesized carboxylic acid is a versatile platform for creating a library of derivatives.
Protocol 4a: Methyl Ester Formation (Fischer Esterification)
-
Dissolve this compound (1.0 eq) in a 20-fold excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid's mass).
-
Reflux the mixture for 4-6 hours.
-
Cool to room temperature, remove most of the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the methyl ester.
Protocol 4b: Amide Formation
-
In a flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in dichloromethane. Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of the desired amine (e.g., propylamine, 2.2 eq) in dichloromethane.
-
Stir for 1-2 hours, then wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and evaporate the solvent. Purify the resulting amide by recrystallization or chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware, solvents, or reagents. Inactive magnesium surface. | Scrupulously dry all glassware in an oven. Use anhydrous solvents. Activate Mg with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask. |
| Low yield of carboxylic acid. | Incomplete Grignard formation. Grignard reagent quenched by moisture/air. Insufficient CO₂. | Ensure reaction goes to completion before carboxylation. Maintain a positive nitrogen atmosphere. Use a large excess of freshly crushed dry ice. |
| Product is an oil, not a solid. | Presence of impurities. | Purify via column chromatography before attempting crystallization. Ensure complete removal of solvents. |
| Biphenyl side product formation. | Coupling of Grignard reagent with unreacted aryl halide. | This is more common with aryl bromides. Ensure slow addition of the halide to the magnesium to keep its concentration low. |
References
-
JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Journal of Visualized Experiments. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023). 20.5 Preparing Carboxylic Acids. Organic Chemistry. Retrieved from [Link]
-
ChemistNate. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Scribd. (n.d.). Carboxylation of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reaction Of Grignard Reagents With Carbon Dioxide To Give Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. Retrieved from [Link]
-
Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]
-
PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Retrieved from [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
-
ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(3,5-Di-t-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 6. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. patents.justia.com [patents.justia.com]
- 14. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Metabolic Study of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(3-Tert-butylphenyl)-2-methylpropanoic acid is a novel compound with limited to no currently available data in public databases regarding its specific biological activity or established protocols for its use in metabolic studies. The following application notes and protocols are therefore based on a hypothesized mechanism of action derived from its structural features and established methodologies for characterizing novel chemical entities in metabolic research. These guidelines are intended to serve as a starting point for investigation and will require empirical validation.
Introduction and Rationale
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A central theme in the pathophysiology of these conditions is the dysregulation of cellular energy sensing and substrate metabolism. Novel chemical entities that can modulate these pathways are of significant interest for therapeutic development.
This compound is a synthetic carboxylic acid characterized by a bulky, lipophilic tert-butyl group on the phenyl ring. The presence of the tert-butyl group can enhance metabolic stability by shielding the molecule from rapid enzymatic degradation, a common issue with many small molecule drug candidates.[1][2][3][4][5] The carboxylic acid moiety, a common feature in many endogenous and synthetic signaling molecules, provides a potential point of interaction with various biological targets.
Given these structural characteristics, we hypothesize that this compound may act as a modulator of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][7] This document outlines a comprehensive strategy to investigate the metabolic effects of this compound, from initial in vitro screening to in vivo efficacy studies.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | - |
| Molecular Weight | 220.31 g/mol | [8] |
| XLogP3 | ~3.9 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Hypothesized Mechanism of Action
The structural resemblance of this compound to known PPAR agonists, which often feature a carboxylic acid head group and a lipophilic tail, suggests it may function as a ligand for one or more PPAR isoforms (α, γ, or δ).[6] Activation of these receptors can lead to profound effects on lipid and glucose homeostasis. For instance, PPARγ activation is a key mechanism for improving insulin sensitivity, while PPARα activation primarily regulates fatty acid catabolism.[7]
Figure 1: Hypothesized mechanism of action via PPAR activation.
In Vitro Evaluation Protocols
The initial phase of investigation should focus on cell-based assays to determine the compound's bioactivity and potential mechanism of action.[9][10]
General Cell Culture and Compound Preparation
-
Cell Lines:
-
3T3-L1 preadipocytes: For studying adipogenesis and glucose uptake.
-
C2C12 myoblasts: For studying glucose uptake and fatty acid oxidation in muscle cells.
-
HepG2 hepatocytes: For studying effects on hepatic lipid accumulation and glucose production.
-
HEK293T cells: For transient transfection and reporter gene assays.
-
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%.
Protocol: Cell Viability Assay
It is crucial to first determine the non-toxic concentration range of the compound.
-
Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat with Compound: Prepare serial dilutions of the compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (0.1% DMSO).
-
Incubate: Incubate the plate for 24-48 hours.
-
Assess Viability: Use a standard viability assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Analyze Data: Calculate the percentage of viable cells relative to the vehicle control and determine the TC₅₀ (toxic concentration 50%). Subsequent experiments should use non-toxic concentrations.
Protocol: PPAR Reporter Gene Assay
This assay directly tests the hypothesis that the compound activates PPARs.[6][7][11][12][13]
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with:
-
A luciferase reporter plasmid containing a PPAR response element (PPRE).
-
An expression plasmid for the desired human PPAR isoform (PPARγ, α, or δ).
-
A control plasmid expressing Renilla luciferase (for normalization).
-
-
Treat with Compound: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a known PPAR agonist as a positive control (e.g., Rosiglitazone for PPARγ).[7][11]
-
Incubate: Incubate for another 18-24 hours.
-
Measure Luciferase Activity: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analyze Data: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control and calculate the EC₅₀ (effective concentration 50%).
Protocol: In Vitro Metabolic Function Assays
These assays assess the functional consequences of target engagement.[14][15]
-
Glucose Uptake in Adipocytes (3T3-L1):
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-treat the mature adipocytes with the test compound for 24 hours.
-
Starve the cells in serum-free medium for 2-3 hours.
-
Stimulate with or without insulin (100 nM) for 30 minutes in the presence of the compound.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Fatty Acid Oxidation in Myotubes (C2C12): [16][17]
-
Differentiate C2C12 myoblasts into myotubes.
-
Pre-treat the myotubes with the test compound for 24 hours.
-
Incubate the cells with [¹⁴C]-palmitate complexed to BSA for 2-4 hours.
-
Measure the production of ¹⁴CO₂ (complete oxidation) and ¹⁴C-acid-soluble metabolites (incomplete oxidation).[16]
-
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. korambiotech.com [korambiotech.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pharmaron.com [pharmaron.com]
- 15. A cell culture platform for quantifying metabolic substrate oxidation in bicarbonate-buffered medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic reprogramming from glycolysis to fatty acid uptake and beta-oxidation in platinum-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Qualification and Use of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid as a Chemical Reference Standard
Abstract
This document provides a comprehensive technical guide for the qualification and application of 2-(3-tert-butylphenyl)-2-methylpropanoic acid as a chemical reference standard. In the context of pharmaceutical development, reference standards are critical for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their associated drug products.[1][2] This guide is structured to provide researchers, analytical scientists, and drug development professionals with both the foundational principles and detailed, actionable protocols for utilizing this compound.
For the purpose of this application note, we will operate within a realistic, albeit hypothetical, scenario: This compound has been identified as a process-related impurity in the synthesis of the novel anti-inflammatory drug, "Gemini-Fenac." Therefore, a highly pure and well-characterized reference standard of this impurity is required for analytical method validation and routine quality control (QC) testing.
The protocols herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
Introduction: The Role of Impurity Reference Standards
In pharmaceutical manufacturing, the control of impurities is a critical quality attribute mandated by regulatory authorities worldwide.[6] An impurity is any component present in the drug substance or drug product that is not the desired entity. Process-related impurities, which originate from the manufacturing process, must be monitored and controlled to ensure patient safety.
The establishment of a chemical reference standard for a specific impurity is the cornerstone of its analytical control strategy.[1] This standard serves several key functions:
-
Peak Identification: Unambiguously confirms the identity of the impurity in a chromatographic separation.
-
Method Validation: Used to assess the performance of analytical methods, including specificity, linearity, accuracy, and precision, as per USP <1225> guidelines.[7][8]
-
Quantitation: Enables the accurate measurement of the impurity's concentration in batches of the API or drug product.
The qualification of a new reference standard is a rigorous process that establishes its identity, purity, and stability, ensuring it is fit for its intended analytical purpose.[9][10]
Characterization and Qualification of the Reference Standard
Before this compound can be used as a reference standard, its critical quality attributes must be thoroughly characterized. The goal is to create a well-documented "primary" or "secondary" reference material with a formally assigned purity value.[11]
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₂₀O₂ | [3] |
| Molecular Weight | 220.31 g/mol | [3] |
| CAS Number | Not available (Isomer of 66735-04-4) | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane | N/A |
Workflow for Reference Standard Qualification
The qualification process is a multi-step workflow designed to confirm the material's identity and assign a purity value through orthogonal analytical techniques.
Purity Assignment: The Mass Balance Approach
A definitive purity value cannot be assigned by a single method. The recommended approach is mass balance, which calculates purity by subtracting the sum of all identified impurities from 100%.[12]
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
| Impurity Type | Recommended Technique | Protocol |
| Organic Impurities | High-Performance Liquid Chromatography (HPLC-UV) | AN-PRO-HPLC-01 |
| Water Content | Karl Fischer (KF) Titration | USP <921> |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | USP <467> |
| Inorganic Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | USP <233> |
A purity of ≥99.5% is desirable for a reference standard used in quantitative assays.[12]
Application Protocol: Quantitation of Impurity in "Gemini-Fenac" API
This section details the use of the qualified this compound reference standard for the quantitation of this specific impurity in batches of the "Gemini-Fenac" API using a validated HPLC method.
Analytical Method Principle
A reversed-phase HPLC method with UV detection is employed to separate the main API peak ("Gemini-Fenac") from its process-related impurities, including this compound. Quantitation is achieved by comparing the peak area of the impurity in the sample chromatogram to the peak area obtained from a known concentration of the reference standard.
Experimental Protocol (AN-PRO-HPLC-01)
Objective: To determine the concentration of this compound in a sample of "Gemini-Fenac" API.
Instrumentation & Materials:
-
HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance)
-
C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Analytical balance
-
Volumetric flasks, pipettes
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid, analytical grade
-
Qualified this compound Reference Standard (RS)
-
"Gemini-Fenac" API sample
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (30% B), 2-15 min (30% to 90% B), 15-17 min (90% B), 17.1-20 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Procedure:
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Reference Standard (RS) Stock Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Record the exact weight and calculate the concentration considering the assigned purity of the RS.
-
-
Working Standard (WS) Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the RS Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Diluent. This concentration typically represents the reporting limit for the impurity (e.g., 0.1% relative to the API sample concentration).
-
-
API Sample Solution (approx. 1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the "Gemini-Fenac" API sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
-
Chromatographic Analysis:
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard solution five times to establish system suitability (RSD of peak areas ≤ 5.0%).
-
Inject the API Sample solution in duplicate.
-
Inject the Working Standard solution again to bracket the samples.
-
Calculation:
The amount of the impurity in the API sample is calculated using the following formula:
Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample = Peak area of the impurity in the API sample chromatogram.
-
Area_Standard = Average peak area of the impurity in the bracketing Working Standard injections.
-
Conc_Standard = Concentration of the Working Standard solution (in mg/mL), corrected for purity.
-
Conc_Sample = Concentration of the API Sample solution (in mg/mL).
Method Validation Workflow
The analytical method (AN-PRO-HPLC-01) must be validated according to ICH Q2(R2) and USP <1225> guidelines to prove it is suitable for its intended purpose.[7][13] The qualified reference standard is essential for this process.
Stability Program for the Reference Standard
Once qualified, the reference standard must be placed on a stability program to establish a re-test date, as mandated by ICH Q1A(R2) guidelines.[14][15] This ensures the standard remains suitable for use over time.
Protocol for Stability Study
Objective: To determine the re-test period for the qualified this compound reference standard.
Procedure:
-
Package the reference standard in inert containers that mimic the proposed long-term storage (e.g., amber glass vials with screw caps).
-
Store batches at the following ICH-prescribed conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), pull samples for testing.
-
Analyze the pulled samples for:
-
Appearance (visual inspection)
-
Purity (using validated HPLC method AN-PRO-HPLC-01)
-
Water Content (Karl Fischer)
-
-
Acceptance Criteria: No significant change in appearance or purity (e.g., >0.5% decrease from initial value) should be observed.
-
The re-test date is established based on the real-time data from the long-term storage condition.
Conclusion
The successful qualification and use of this compound as a reference standard are predicated on a systematic and scientifically sound approach. By following the principles of identity confirmation, orthogonal purity assessment, and ongoing stability monitoring, laboratories can ensure the integrity of their analytical data. This application note provides the necessary framework and detailed protocols to implement this critical component of a robust quality control system in a regulated pharmaceutical environment.
References
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link][3]
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][14]
-
PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link][3]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][8]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][16]
-
ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link][5]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link][17]
-
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link][12]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link][9]
-
Advent Chembio. Primary vs Secondary Reference Standards. [Link][11]
-
Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link][1]
-
Contract Pharma. Are We Embracing FDA's Messages?. [Link][10]
-
PharmaCompare.com. Pharmaceutical Analytical Standards. [Link][2]
-
PharmaRegulatory.in. Stability Testing Requirements as per ICH Q1A Guidelines. [Link][15]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][13]
-
International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link][6]
Sources
- 1. veeprho.com [veeprho.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. uspbpep.com [uspbpep.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. investigationsquality.com [investigationsquality.com]
- 9. pharmtech.com [pharmtech.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Primary vs Secondary Reference Standards | Advent [adventchembio.com]
- 12. who.int [who.int]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. Stability Testing Requirements as per ICH Q1A Guidelines â pharmaceutical industry regulatory affairs – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Overcoming solubility issues with 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
Welcome to the technical support guide for 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Understanding the Core Challenge: A Molecule of Two Minds
The solubility behavior of this compound is dictated by its distinct molecular features:
-
A Bulky, Hydrophobic Core: The tert-butylphenyl group is a large, non-polar moiety that strongly favors non-aqueous environments. This hydrocarbon-rich structure is the primary reason for the compound's poor intrinsic solubility in water.[1][2]
-
An Ionizable Carboxylic Acid: The propanoic acid group (-COOH) is a weak acid. This functional group is the key to unlocking the molecule's solubility.[3] Its ionization state is highly dependent on the pH of the surrounding medium.[4]
At a low pH, the carboxylic acid group remains protonated (-COOH), rendering the entire molecule neutral and dominated by its hydrophobic nature, leading to very low aqueous solubility. As the pH increases above the compound's acid dissociation constant (pKa), the group deprotonates to form the carboxylate anion (-COO⁻). This negatively charged group dramatically increases the molecule's polarity, making it significantly more soluble in water.[2][4]
Caption: pH-dependent equilibrium of the carboxylic acid.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab.
Q1: My compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step?
Answer: The most direct approach is to increase the pH of your solution. Your compound is a weak acid and requires a basic environment to dissolve effectively in water.
Underlying Principle: By adding a base (like sodium hydroxide), you deprotonate the carboxylic acid to its highly soluble carboxylate salt form.[2] This is the single most effective strategy for aqueous systems.
Quick Protocol:
-
Prepare a slurry of the compound in your desired volume of water or buffer.
-
While stirring, add a low-molarity solution of a strong base (e.g., 0.1 M NaOH) dropwise.
-
Monitor the solution. The compound should begin to dissolve as the pH increases.
-
Continue adding base until the solid is fully dissolved. Be mindful of the final pH, as a very high pH may not be suitable for your downstream application. If possible, aim for a pH at least 1-2 units above the compound's pKa.
Q2: I need to prepare a concentrated stock solution for my assays. What is the recommended solvent?
Answer: For high-concentration stocks, using an organic co-solvent or preparing a formal salt of the compound are the best strategies.
Option A: Co-solvents (e.g., DMSO, Ethanol)
This is often the quickest method for creating a stock. The organic solvent can dissolve the neutral, protonated form of the compound.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).
-
Causality: These water-miscible organic solvents disrupt the hydrogen bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[5][6]
-
Critical Pitfall: Be aware of "crashing out." When the organic stock is diluted into an aqueous buffer, the compound may precipitate if its final concentration exceeds its solubility limit in the final solvent mixture. Always perform a small-scale test dilution first.
Option B: Preparing a Salt Stock Solution
This method creates a highly water-soluble form of your compound, which is often more stable and less prone to precipitation upon dilution than co-solvent stocks.[7][8]
-
Principle: You are creating a stable sodium or potassium salt of the carboxylic acid. This is one of the most common and effective methods for increasing the solubility of acidic drugs.[9][10]
-
Protocol: See "Protocol 1: Preparation of an Aqueous Stock Solution via Salt Formation" below for a detailed, step-by-step guide.
Q3: My compound precipitates when I dilute my DMSO stock into my cell culture media or assay buffer. How can I fix this?
Answer: This is a classic solubility problem known as "crashing out." It happens because the final concentration of the organic solvent (DMSO) is too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Lower the Final Compound Concentration: The simplest solution is to test lower final concentrations in your assay.
-
Use a Salt-Based Aqueous Stock: Diluting an aqueous stock into an aqueous buffer is much less likely to cause precipitation.
-
Employ Cyclodextrins: This is an advanced but highly effective technique for problematic compounds. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the tert-butylphenyl portion of your molecule, effectively shielding it from water and presenting a soluble complex.[11][12][13] This is a widely used strategy for improving the solubility and bioavailability of poorly soluble drugs.[14] See Protocol 2 for methodology.
Q4: My experiment is pH-sensitive and I cannot use a basic solution. What are my options?
Answer: If pH modification is not possible, you must rely on formulation strategies that work under neutral pH conditions.
-
Co-solvents: As discussed in Q2, using a minimal amount of a tolerated co-solvent like DMSO or ethanol is a viable option.[15]
-
Cyclodextrin Complexation: This is the ideal choice for pH-sensitive applications. The formation of the inclusion complex is not dependent on pH and provides a stable, soluble formulation in neutral buffers.[12][16] Refer to Protocol 2.
In-Depth Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via Salt Formation
This protocol describes the creation of a 10 mM sodium salt stock solution in water.
Materials:
-
This compound (MW: 220.31 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh Compound: Weigh out 22.03 mg of the compound for a final volume of 10 mL (to make a 10 mM solution).
-
Create Slurry: Add the powder to a glass vial containing ~8 mL of high-purity water and a stir bar. The compound will not dissolve at this stage.
-
Titrate with Base: While the slurry is stirring, slowly add the 0.1 M NaOH solution drop-by-drop.
-
Observe Dissolution: As the pH rises, the solid will begin to dissolve. Continue adding NaOH until all solid material is visibly dissolved. A clear solution should be obtained.
-
pH Check (Optional but Recommended): Check the pH of the final solution. It should be significantly basic (typically pH 9-11).
-
Final Volume Adjustment: Carefully add water to bring the final volume to exactly 10.0 mL.
-
Filtration and Storage: Sterilize the solution by filtering through a 0.22 µm filter. Store at 4°C or -20°C for long-term stability.
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a solution using cyclodextrin complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by:
-
Vortexing for 5-10 minutes.
-
Sonicating in a bath sonicator for 15-30 minutes.
-
Shaking overnight at room temperature for maximum complexation.
-
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any small amount of undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your final, solubilized stock solution. The concentration can be confirmed via HPLC if necessary.
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization of the carboxylic acid to a soluble salt form.[2][4] | High solubility increase; cost-effective; simple. | Requires a basic pH; may not be compatible with all assays. | Aqueous buffers where pH can be elevated. |
| Co-solvency | Reduces solvent polarity, allowing the hydrophobic compound to dissolve.[5][6] | Quick for stock prep; effective at high concentrations. | Can cause precipitation on dilution; potential solvent toxicity. | Preparing high-concentration organic stocks. |
| Salt Formation | Pre-forms a stable, solid salt (e.g., sodium salt) that is highly water-soluble.[7][8] | Excellent aqueous solubility and stability; avoids organic solvents. | Requires an extra chemical synthesis/purification step. | Creating stable, water-soluble batches of the compound. |
| Cyclodextrins | Encapsulation of the hydrophobic moiety within the cyclodextrin cavity.[11][13] | Works at neutral pH; low toxicity; improves stability. | Can be more expensive; may have a saturation limit. | pH-sensitive assays; in vivo studies; preventing precipitation. |
Safety & Handling
Based on data for similar compounds, this compound should be handled with care.
-
May be harmful if swallowed.[19]
-
Always handle in a well-ventilated area or chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Wash hands thoroughly after handling.[20]
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Retrieved January 16, 2026.
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]
- Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. Retrieved January 16, 2026.
- Vertex AI Search. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since - Brainly. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Solubility Enhancement Techniques | Pharmaguideline. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved January 16, 2026.
- Vertex AI Search. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Retrieved January 16, 2026.
- Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review - WJBPHS. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2021, August 11). What is the standard pH of carboxylic acids? - Quora. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). an introduction to carboxylic acids - Chemguide. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Carboxylic acid - Properties, Structure, Reactions - Britannica. Retrieved January 16, 2026.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Vertex AI Search. (n.d.). Chapter 13 Carboxylic Acids - SDSU Chemistry. Retrieved January 16, 2026.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Tert-butylphenyl)-2-methylpropanoic acid. Retrieved January 16, 2026.
- Vertex AI Search. (2025, August 6). (PDF)
- Vertex AI Search. (n.d.).
-
PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved January 16, 2026, from [Link]
- Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 16, 2026.
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]
- Sigma-Aldrich. (2024, September 6).
- Fisher Scientific. (2024, March 31).
- Vertex AI Search. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Retrieved January 16, 2026.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. brainly.com [brainly.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. humapub.com [humapub.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. aksci.com [aksci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
2-(3-Tert-butylphenyl)-2-methylpropanoic acid stability and degradation issues
Welcome to the technical support center for 2-(3-tert-butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture absorption and potential degradation. For optimal shelf life, storage at 2-8°C is advisable, protected from light.
Q2: Is this compound sensitive to light?
Q3: What solvents are recommended for dissolving this compound?
A3: this compound, being a carboxylic acid with a significant nonpolar component, is generally soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). Its solubility in aqueous solutions is expected to be limited but can be increased by adjusting the pH to deprotonate the carboxylic acid group (pH > pKa), forming a more soluble carboxylate salt. The pKa of the similar propanoic acid is 4.87[1].
Q4: Is this compound prone to oxidation under ambient conditions?
A4: The chemical structure of this compound suggests a notable stability against mild oxidation. The tertiary butyl group is sterically hindering and electronically stabilizing, making the aromatic ring less susceptible to oxidative attack[2]. Furthermore, the absence of a benzylic hydrogen makes the alkyl side-chain resistant to common benzylic oxidation pathways[3][4]. However, exposure to strong oxidizing agents or prolonged exposure to air in the presence of catalysts could potentially lead to degradation.
Troubleshooting Guide
Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample of this compound. What could be the cause?
A5: The appearance of unexpected peaks can be attributed to several factors:
-
Degradation: The compound may have degraded due to improper storage or handling. Common degradation pathways to consider are photodegradation if the sample was exposed to light, or oxidation if exposed to air and/or oxidizing agents.
-
Contamination: The sample might be contaminated with impurities from the synthesis or from the solvent used for dissolution.
-
Solvent Effects: The mobile phase composition can sometimes lead to peak splitting or the appearance of artifacts.
To troubleshoot, we recommend the following steps:
-
Analyze a freshly prepared sample from a new batch of the compound, if available.
-
Ensure all solvents are of high purity and are properly degassed.
-
Review the storage conditions of your current stock.
-
Consider performing a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Q6: My experimental results are inconsistent when using solutions of this compound that have been stored for some time. Why might this be happening?
A6: Inconsistency in experimental results often points to the instability of the compound in solution. Over time, the compound may degrade, especially if the solution is not stored properly. Factors that can influence the stability of the compound in solution include:
-
Solvent Type: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
-
pH of the Solution: For aqueous or partially aqueous solutions, the pH can be critical. Hydrolysis is generally not expected for this molecule, but extreme pH values could catalyze other reactions[5][6].
-
Temperature: Storing solutions at room temperature for extended periods can accelerate degradation. It is advisable to store stock solutions at -20°C or -80°C.
-
Exposure to Light and Air: As mentioned, photodegradation and oxidation are potential concerns. Solutions should be stored in tightly sealed, light-protected containers.
We recommend preparing fresh solutions for each experiment or, if solutions must be stored, conducting a stability study to determine the viable storage duration under your specific conditions.
Potential Degradation Pathways
While this compound is a relatively stable molecule, understanding its potential degradation pathways is crucial for experimental design and data interpretation. Based on its chemical structure, the following degradation mechanisms can be hypothesized:
-
Photodegradation: Aromatic rings can undergo various reactions upon exposure to UV light, including ring-opening or the formation of phenolic byproducts[7][8].
-
Oxidative Degradation: Although the tertiary butyl group is resistant to oxidation, harsh oxidative conditions could lead to the oxidation of the aromatic ring, potentially forming hydroxylated or ring-opened products[9][10].
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a possibility, which would result in the formation of 1-tert-butyl-3-(1-methylethyl)benzene. Studies on similar aromatic carboxylic acids have shown that they can decarboxylate at high temperatures[11]. A study on 4-tert-butylphenol also indicates that isomerization can occur at high temperatures[12].
Below is a conceptual diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and assess the stability-indicating nature of your analytical method.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or PDA detector, and preferably a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a stream of nitrogen. Place the vial containing the solid compound in an oven at 80°C for 48 hours. After the incubation period, dissolve the contents in a known volume of the initial solvent.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or a suitable transparent container to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples, including a control sample (unstressed stock solution), to a suitable concentration for analysis.
-
Analyze all samples by a suitable, validated HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize any significant degradation products using the mass spectrometer data.
-
The workflow for this forced degradation study is outlined in the diagram below.
Sources
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3296280A - The oxidation of tertiary-butyl groups attached to an aromatic ring to form the corresponding aromatic carboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosage of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during in vivo experiments. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
The compound , a substituted propanoic acid, belongs to a chemical class that often presents specific challenges, primarily related to its physicochemical properties. Carboxylic acids frequently exhibit poor aqueous solubility, which can significantly hinder bioavailability and lead to inconsistent exposure in animal models[1][2]. This guide is designed to help you navigate these challenges systematically.
Section 1: Pre-Clinical Formulation Development (FAQs & Troubleshooting)
Formulation is the critical first step for any successful in vivo study. An inadequate formulation can mask the true efficacy of a compound or introduce confounding toxicities.
Q1: What are the essential starting-point physicochemical properties I need to know for this compound?
A1: Before initiating in vivo studies, it is crucial to characterize the compound. As a carboxylic acid, its solubility will be highly dependent on pH[1]. Key parameters to determine are:
-
Aqueous Solubility: Measure solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the conditions of the stomach and intestines. Poor solubility (less than 100 µg/mL) is a common issue with this class of drugs and is a primary indicator that advanced formulation strategies will be necessary[3].
-
pKa: The acid dissociation constant will predict the ionization state of the carboxyl group at different physiological pHs, which directly impacts both solubility and membrane permeability[1].
-
LogP (Octanol/Water Partition Coefficient): This value indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but poor aqueous solubility, classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound[2].
-
Melting Point & Solid-State Form: Understanding if the compound is crystalline or amorphous is vital, as amorphous forms often have higher solubility but may be less stable[4].
Q2: My compound is poorly soluble in aqueous vehicles. What are my primary formulation options for in vivo dosing?
A2: This is the most common challenge for carboxylic acid-containing drugs[1]. Moving beyond simple aqueous solutions is almost always necessary. The goal is to either increase the dissolution rate or present the drug in a pre-dissolved state[2]. Your options include:
-
pH Adjustment: For a carboxylic acid, increasing the pH of the vehicle well above the compound's pKa will deprotonate the carboxyl group, forming a more soluble salt. However, this can be risky in vivo as the formulation will be rapidly neutralized in the gut, potentially causing the drug to precipitate.
-
Co-solvents: Using mixtures of water and water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase solubility. However, high concentrations of organic solvents can cause toxicity and irritation.
-
Surfactants and Micellar Solutions: Surfactants like Kolliphor® RH 40 or Tween® 80 can form micelles that encapsulate the hydrophobic drug, keeping it dispersed in an aqueous medium[1][2].
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS)[4]. These formulations form fine emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract, which enhances absorption.
Q3: How do I select the best formulation strategy from these options?
A3: The choice depends on the compound's properties, the intended route of administration, and the study's objective.
-
For early toxicology or efficacy screening: A simple solution using co-solvents or a suspension might be sufficient. The key is consistent preparation.
-
For pharmacokinetic (PK) studies aiming for high bioavailability: A solubilized system like a micellar solution or a SEDDS is often preferred. These systems help overcome dissolution rate-limited absorption[3].
-
If oral bioavailability is extremely low: Consider parenteral administration (e.g., intravenous) to determine the compound's intrinsic pharmacokinetic properties without the confounding factor of absorption.
Below is a table summarizing common vehicle components for oral formulations of poorly soluble acids.
| Vehicle Component | Class | Mechanism of Action | Common Examples | Considerations |
| Polyethylene Glycol 400 | Co-solvent | Increases solubility by reducing solvent polarity. | PEG 400 | Can have laxative effects at high doses. |
| Propylene Glycol | Co-solvent | Similar to PEG 400; often used in combination. | PG | Potential for hemolysis with IV administration. |
| Polysorbate 80 | Surfactant | Forms micelles to encapsulate the drug. | Tween® 80 | Can affect cell membranes and P-gp efflux. |
| Cremophor® RH 40 | Surfactant | Non-ionic solubilizer for lipophilic compounds. | Kolliphor® RH 40 | Has been associated with hypersensitivity reactions in some species. |
| Labrasol® | Surfactant | Water-dispersible surfactant for lipid formulations. | Caprylocaproyl polyoxyl-8 glycerides | Enhances permeation. |
| Corn Oil / Sesame Oil | Oil (Lipid) | Dissolves highly lipophilic drugs. | Absorption can be slow and variable. |
Q4: What quality control checks are essential before I dose my animals?
A4: To ensure reproducible results, every batch of formulation should be checked for:
-
Visual Appearance: Look for clarity (for solutions) or uniform dispersion (for suspensions). Note any precipitation or phase separation.
-
Concentration Verification: Use a suitable analytical method (e.g., HPLC-UV) to confirm the final concentration of the drug in the formulation.
-
Stability: Assess the formulation's stability over the expected duration of use. Is the drug stable in the vehicle for at least a few hours at room temperature?
Section 2: Designing the In Vivo Study
A well-designed study is crucial for generating meaningful and interpretable data. Modern drug development emphasizes optimizing the dose to balance efficacy and toxicity, moving away from simply finding the maximum tolerated dose (MTD)[5][6].
Q5: How should I structure a preliminary dose-range finding (DRF) study?
A5: A DRF study aims to identify a range of doses that are tolerated and show some biological activity.
-
Animal Model: Use the same species and strain as your planned efficacy studies (e.g., C57BL/6 mice).
-
Group Size: Use a small number of animals per group (n=3-5).
-
Dose Selection: Select 3-4 doses spaced widely apart (e.g., 10, 50, 200 mg/kg). Include a vehicle control group.
-
Duration: Typically a single dose study, but can be extended to 3-5 days if repeat dosing is planned.
-
Endpoints: Monitor clinical signs (activity, posture), body weight changes, and any signs of overt toxicity. A terminal blood sample can provide a preliminary look at drug exposure.
Q6: I am running a Maximum Tolerated Dose (MTD) study. What are the key observations?
A6: The goal of an MTD study is to find the highest dose that does not cause unacceptable toxicity. The FDA's Project Optimus initiative encourages a broader look at dose-response to find an optimal dose, not just the MTD[5][7].
-
Dose Escalation: Use a defined dose escalation scheme (e.g., a modified Fibonacci sequence).
-
Dose-Limiting Toxicities (DLTs): Pre-define what constitutes a DLT. This is typically >20% body weight loss, significant changes in organ function biomarkers, or severe, persistent clinical signs.
-
Monitoring: Daily clinical observations and body weight measurements are mandatory. Include hematology and clinical chemistry at termination.
-
Histopathology: Gross necropsy is essential. Collect major organs for histopathological analysis to identify target organ toxicities.
Q7: Can you provide a standard protocol for a basic pharmacokinetic (PK) study in mice?
A7: Absolutely. A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of your compound[8]. This protocol outlines a single-dose oral PK study.
Protocol 1: Murine Single-Dose Oral Pharmacokinetic Study
1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral dose in mice.
2. Materials:
-
Test compound and validated formulation.
-
Male C57BL/6 mice (8-10 weeks old).
-
Oral gavage needles.
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).
-
Centrifuge, freezer (-80°C).
-
Analytical method (LC-MS/MS) for plasma sample quantification.
3. Experimental Procedure:
-
Acclimation: Acclimate animals for at least 3 days prior to the study.
-
Fasting: Fast animals for 4 hours before dosing (water ad libitum).
-
Dosing:
-
Record the body weight of each mouse.
-
Administer the formulation via oral gavage at a defined dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect sparse samples. Assign mice to subgroups (e.g., 3 mice per time point).
-
Collect ~50 µL of blood via submandibular or saphenous vein puncture at pre-defined time points.
-
Example time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Place blood into EDTA-coated tubes and mix gently.
-
Keep samples on ice.
-
Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer plasma to a clean, labeled tube and store immediately at -80°C until analysis.
-
-
Data Analysis:
-
Quantify plasma concentrations using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, T½).
-
Section 3: Troubleshooting Common In Vivo Issues
Even with careful planning, in vivo experiments can yield unexpected results. This section addresses common problems.
Q8: I'm not observing any efficacy, even at high doses. What are the potential causes?
A8: This is a frequent and frustrating issue. The cause can be related to the compound, the formulation, or the biological system. A systematic investigation is required.
-
Lack of Exposure: The most common reason for a lack of efficacy is that the compound is not reaching its target in sufficient concentrations.
-
Rapid Metabolism/Clearance: The compound may be absorbed but then cleared from the body too quickly to exert a therapeutic effect.
-
Action: Analyze the half-life (T½) from your PK data. A very short half-life may require more frequent dosing or a formulation designed for sustained release.
-
-
Flawed Efficacy Model: The animal model may not be appropriate, or the chosen endpoint may not be sensitive to the compound's mechanism of action.
-
Action: Review the literature for your specific disease model. Ensure your positive controls are working as expected.
-
-
Inactive Compound: It is possible the compound lacks in vivo potency despite promising in vitro data.
-
Action: Correlate your in vivo exposure levels (unbound plasma concentration) with the in vitro IC50/EC50 values. Is the in vivo concentration reaching the active range?
-
Q9: My results are highly variable between animals in the same group. How can I improve consistency?
A9: High variability undermines the statistical power of your study.
-
Formulation Inconsistency: If using a suspension, inadequate mixing before each dose can lead to animals receiving different amounts of drug.
-
Action: Ensure your formulation is homogenous. For suspensions, vortex vigorously before drawing each dose. Consider switching to a solution-based formulation if possible.
-
-
Dosing Inaccuracy: Inaccurate oral gavage can lead to dosing into the esophagus or lungs instead of the stomach.
-
Action: Ensure all personnel are properly trained in animal handling and dosing techniques.
-
-
Biological Variability: Factors like the gut microbiome, stress levels, and the health status of the animals can impact drug absorption and metabolism.
-
Action: Use animals from a single, reputable supplier. Ensure housing conditions are stable and standardized.
-
Below is a troubleshooting workflow to address inconsistent results.
Caption: Troubleshooting guide for inconsistent in vivo results.
Q10: I'm observing unexpected toxicity. What metabolic pathways could be involved for a tert-butylphenyl compound?
A10: The chemical structure, particularly the tert-butyl group and the aromatic ring, suggests that metabolism by Cytochrome P450 (CYP) enzymes is highly likely[9][10].
-
CYP-Mediated Oxidation: CYP enzymes are the primary family of enzymes responsible for Phase I metabolism of most drugs[11][12]. They typically add an oxygen atom to make the molecule more water-soluble for excretion[10].
-
Potential Sites of Metabolism:
-
Tert-butyl group: The methyl groups on the tert-butyl moiety are susceptible to hydroxylation, eventually forming a tert-butyl alcohol derivative[9].
-
Aromatic Ring: The phenyl ring can be hydroxylated at various positions.
-
Propanoic Acid Chain: The aliphatic chain can also be a site for oxidation.
-
-
Reactive Metabolites: Sometimes, CYP-mediated metabolism can produce chemically reactive intermediates that can covalently bind to proteins, leading to cellular toxicity. This is a known mechanism of drug-induced toxicity.
-
CYP Inhibition/Induction: Your compound could also inhibit or induce certain CYP isoforms (e.g., CYP3A4, CYP2D6), which would affect the metabolism of other endogenous substances or co-administered drugs[12].
The diagram below illustrates potential metabolic pathways.
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A seamless phase II/III design with dose optimization for oncology drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2309.15333] Three steps towards dose optimization for oncology dose finding [arxiv.org]
- 8. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. proteopedia.org [proteopedia.org]
- 12. m.youtube.com [m.youtube.com]
Reducing side effects of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid in animal studies
Technical Support Center: 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
A Guide for Preclinical Researchers
Introduction
Welcome to the technical support guide for studies involving this compound. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical animal studies with this compound.
Initial literature searches for "this compound" did not yield specific toxicological or pharmacological profiles. However, its chemical structure—a substituted propanoic acid derivative—bears resemblance to other pharmacologically active agents. Specifically, compounds with a tert-butylphenyl moiety are explored for various activities. For instance, a structural isomer, 2-(4-Tert-butylphenyl)-2-methylpropanoic acid, is classified with warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation[1]. Another related compound, 3-(m-tert-butylphenyl)-2-methylpropionaldehyde, has undergone safety assessments focusing on endpoints like genotoxicity and repeated dose toxicity[2].
Given the limited direct data, this guide adopts a predictive, mechanism-based approach. We will extrapolate potential side effects based on the compound's chemical class and provide robust, proactive strategies for their detection, management, and mitigation. The core principle of this guide is to equip researchers with the foresight to design safer, more effective experiments. Drug-induced liver injury (DILI) is a primary focus, as it is a major reason for the termination of new drugs during preclinical testing[3][4].
Part 1: Proactive Experimental Design for Safety
Before initiating in-vivo studies, a foundational understanding of the compound's potential liabilities is crucial. A well-designed study not only yields efficacy data but also serves as a self-validating system for safety.
FAQ: Initial Study Design & Dose Selection
Question: We have no prior in-vivo data for this compound. How should we establish a safe starting dose and design our initial toxicity study?
Answer: For a novel compound, a dose range-finding study is the mandatory first step. This should be followed by a more detailed short-term toxicity study, such as a 28-day repeated dose study in rodents, which provides critical information on health hazards from repeated exposure over a limited period[5].
Causality: The goal is to identify the Maximum Tolerated Dose (MTD) and characterize the dose-response relationship for any observed toxicities. Starting with excessively high doses can lead to acute, non-specific toxicity that masks subtle, mechanistically important side effects. Conversely, starting too low may show no effect, wasting time and resources.
Recommended Workflow:
-
Acute Dose Range-Finding (Limit Test):
-
As per FDA guidelines, a "limit test" can be a starting point. Administer a high dose (e.g., 1000 mg/kg, a common limit dose for subchronic studies) to a small group of rodents (e.g., n=3-5 per sex)[6][7].
-
Observe animals intensely for the first 24 hours and then daily for 14 days[6]. Record clinical signs, body weight changes, and any instances of morbidity or mortality.
-
If no adverse effects are seen at this limit dose, subsequent studies can use a lower top dose. If toxicity is observed, this data informs the dose selection for the main study.
-
-
28-Day Repeated Dose Toxicity Study (Rodent):
-
Species: Use a common laboratory rat strain (e.g., Sprague-Dawley or Wistar)[8].
-
Group Size: Use at least 10 animals (5 male, 5 female) per dose group to ensure data is statistically meaningful[5][9].
-
Dose Levels: Based on the range-finder, select at least three dose levels (low, mid, high) and a concurrent vehicle control group[9].
-
High Dose: Should elicit minimal, non-lethal toxicity.
-
Low Dose: Should produce no observable adverse effects (the anticipated NOAEL).
-
Mid Dose: Typically the geometric mean between the low and high dose[7].
-
-
Satellite Group: Include a satellite group at the high dose and control level. These animals are kept for an additional 14-28 days without treatment after the main study concludes to assess the reversibility of any toxic effects[5][8].
-
This structured approach ensures that you gather the maximum amount of safety information from the initial study, guiding all future experiments.
Experimental Workflow Diagram
Sources
- 1. aksci.com [aksci.com]
- 2. RIFM fragrance ingredient safety assessment, 3-(m-tert-butylphenyl)-2-methylpropionaldehyde, CAS Registry Number 62518-65-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. iccffeed.org [iccffeed.org]
- 9. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
Technical Support Center: Enhancing the Purity of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to consistently achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: The nature of impurities is largely dictated by the synthetic route employed. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the oxidation of a corresponding alcohol, you might find residual alcohol or aldehyde. Positional isomers, such as 2-(4-tert-butylphenyl)-2-methylpropanoic acid or 2-(2-tert-butylphenyl)-2-methylpropanoic acid, can also be significant impurities, particularly if the starting materials are not isomerically pure.
Q2: What is the first step I should take to purify my solid this compound?
A2: For solid carboxylic acids like this one, recrystallization is often the most effective initial purification technique.[1][2] This method relies on the principle that the solubility of the compound and its impurities in a given solvent will differ. By carefully selecting a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, you can selectively crystallize the pure product, leaving impurities behind in the solvent.[3]
Q3: My compound is an oil or a sticky solid after synthesis. What purification method is most suitable?
A3: When dealing with an oily or amorphous product, acid-base extraction is a highly effective method for isolating the carboxylic acid from neutral or basic impurities.[1][4] This technique exploits the acidic nature of the carboxyl group. By treating the crude product with a weak aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[5][6] Neutral and basic impurities remain in the organic layer. The aqueous layer can then be separated and acidified with a strong acid (like HCl) to regenerate the pure carboxylic acid, which will often precipitate out as a solid.[1][7]
Q4: I'm observing streaking on my silica gel TLC plate when analyzing the purity. How can I resolve this?
A4: Streaking of carboxylic acids on silica gel is a common issue arising from the interaction between the acidic proton of the carboxyl group and the silica gel. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This helps to keep the carboxylic acid in its protonated state, leading to a more defined spot on the TLC plate.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to common purification challenges.
Issue 1: Recrystallization yields are low or no crystals are forming.
This is a frequent challenge that can often be resolved by optimizing the solvent system and crystallization conditions.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for recrystallization issues.
Detailed Protocol: Two-Solvent Recrystallization
Two-solvent recrystallization is a useful technique when a single solvent does not provide the desired solubility characteristics.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a second solvent (the "anti-solvent"), in which the compound is poorly soluble, dropwise until the solution becomes slightly cloudy (incipient precipitation). The two solvents must be miscible with each other.
-
Clarification: Add a few drops of the first solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Issue 2: Impurities remain after acid-base extraction.
If your product is still not pure after a standard acid-base extraction, it's possible that you have acidic impurities with similar pKa values or that the extraction was incomplete.
Troubleshooting & Optimization
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Extraction | Perform multiple extractions with the aqueous base. | Repeating the extraction ensures that the equilibrium is shifted towards the formation of the carboxylate salt, maximizing its transfer to the aqueous phase.[1] |
| Acidic Impurities | Consider column chromatography after the extraction. | If the impurities are also acidic, they will be co-extracted. Chromatography can then separate the desired compound from these structurally similar impurities.[1] |
| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. | The increased ionic strength of the aqueous layer helps to break up the emulsion by reducing the solubility of the organic components in the aqueous phase. |
Protocol: Enhanced Acid-Base Extraction
This protocol is designed to maximize the separation of your carboxylic acid from neutral and basic impurities.
Caption: Workflow for acid-base extraction of a carboxylic acid.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.[1]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted.[1] Combine all the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper).[1] The pure this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry it thoroughly.[1]
Issue 3: Recrystallization and acid-base extraction are insufficient to remove a persistent impurity.
When dealing with impurities that have very similar chemical and physical properties to the desired compound, such as positional isomers, a more powerful purification technique like column chromatography is required.
Protocol: Flash Column Chromatography
Flash column chromatography is a technique that uses a stationary phase (typically silica gel) and a mobile phase (an eluting solvent) to separate components of a mixture based on their differing polarities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluting solvent and pack it into a glass column.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.[1] As the solvent flows, the components of the mixture will travel down the column at different rates.
-
Fraction Collection: Collect the eluting solvent (eluent) in a series of fractions.[1]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Note on Mobile Phase for Carboxylic Acids: To prevent streaking on the silica gel column, it is advisable to add 0.5-1% acetic acid or formic acid to the eluting solvent mixture.[1]
Purity Assessment
It is crucial to assess the purity of your final product. Several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying components in a mixture.[8][9] Reversed-phase HPLC is commonly used for carboxylic acids.[10][11]
-
Gas Chromatography (GC): Suitable for volatile compounds. The carboxylic acid may need to be derivatized to increase its volatility.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can be coupled with GC or LC for enhanced separation and identification.[14]
By employing these purification strategies and analytical techniques, you can effectively increase the purity of your this compound, ensuring the quality and reliability of your research.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Justia Patents. (2015, April 9). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
PubMed Central. (2013, August 19). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
-
PrepChem.com. (n.d.). Synthesis of 3-(p-tert.butylphenyl)-2-methyl-propionaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
-
TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. teledyneisco.com [teledyneisco.com]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Q1: I am attempting a Friedel-Crafts alkylation of benzene with tert-butyl chloride to get 3-tert-butyltoluene, but I'm seeing a significant amount of di-tert-butylated and other polyalkylated byproducts. What is happening and how can I favor the mono-substituted product?
A1: This is a classic challenge in Friedel-Crafts alkylation. The tert-butyl group is an activating group, meaning that once it is attached to the benzene ring, the product (tert-butylbenzene) is more reactive than the starting material (benzene) towards further electrophilic substitution.[1][2] This leads to the formation of polyalkylated products, primarily p-di-tert-butylbenzene.[1][2]
Root Cause Analysis:
-
Activating Nature of Alkyl Groups: The tert-butyl group donates electron density to the aromatic ring, making it more nucleophilic and thus more susceptible to further alkylation.
-
Reaction Stoichiometry and Localized Concentrations: If the alkylating agent (tert-butyl chloride) is not added slowly and with efficient mixing, localized high concentrations can promote polyalkylation.[3]
Solutions and Best Practices:
-
Use a Large Excess of the Aromatic Substrate: To favor mono-alkylation, a common strategy is to use a large excess of benzene relative to the tert-butyl chloride.[1][2] This increases the probability that the electrophile will react with a molecule of the starting material rather than the already alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the tert-butyl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C) can help to maintain a low concentration of the alkylating agent and minimize polyalkylation.[3]
-
Consider Friedel-Crafts Acylation as an Alternative: A more robust method to avoid polyalkylation is to use Friedel-Crafts acylation.[4][5] You can introduce an acyl group, which is deactivating, and then perform subsequent modifications. This approach offers better control over the substitution pattern.
Q2: I'm trying to synthesize the target molecule via a Grignard reaction. I've prepared 1-bromo-3-tert-butylbenzene and am reacting it with magnesium, but the reaction is sluggish to initiate and the yield of the Grignard reagent is low. What are the critical factors for a successful Grignard reagent formation?
A2: The formation of a Grignard reagent is notoriously sensitive to reaction conditions. The primary culprits for failed or low-yielding reactions are moisture and the passivation of the magnesium surface.[6][7]
Root Cause Analysis:
-
Presence of Water: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water, which will quench the reagent as it forms.[6][8] All glassware and solvents must be scrupulously dried.
-
Magnesium Oxide Layer: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[6]
-
Reaction Initiation: The reaction is autocatalytic, but can be difficult to start.
Solutions and Best Practices:
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dry all glassware at >120 °C for several hours and assemble hot under a stream of dry nitrogen or argon. | To remove any adsorbed water. |
| Solvents | Use anhydrous ether (diethyl ether or THF) from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone). | To ensure the reaction medium is free of water. |
| Magnesium | Use fresh magnesium turnings. Gently crush them in a mortar and pestle just before use to expose a fresh surface. | To break the MgO layer and increase the reactive surface area.[9] |
| Initiation | Add a small crystal of iodine to the magnesium. The disappearance of the purple color indicates the activation of the magnesium surface.[8][9] A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator. | To chemically activate the magnesium surface. |
| Temperature | The reaction is exothermic. Gentle heating with a heat gun may be required for initiation.[9] Once started, the reaction should be maintained at a gentle reflux. | To provide the activation energy for the reaction to start. |
Q3: After successfully forming the Grignard reagent, my carboxylation step with CO₂ gives a low yield of the desired carboxylic acid. What are the common pitfalls during the carboxylation of a Grignard reagent?
A3: The carboxylation of a Grignard reagent with carbon dioxide is an effective method for forming carboxylic acids.[10] However, several factors can lead to low yields.
Root Cause Analysis:
-
Grignard Reagent Reactivity: The Grignard reagent is a strong nucleophile and base, and can react with other electrophiles or protic sources.
-
Side Reactions: The primary side reaction is the formation of a ketone and a tertiary alcohol. This occurs if the initially formed carboxylate reacts with another equivalent of the Grignard reagent.
-
Inefficient CO₂ Delivery: Poor mixing or slow addition of CO₂ can lead to localized depletion of the gas and incomplete reaction.
Solutions and Best Practices:
-
Use Solid CO₂ (Dry Ice): A common and effective method is to pour the Grignard solution onto an excess of freshly crushed dry ice.[11] This ensures a high concentration of CO₂ and keeps the temperature low, minimizing side reactions.
-
Inverse Addition: Add the Grignard reagent to the CO₂ source, not the other way around. This maintains an excess of CO₂ throughout the addition.
-
Vigorous Stirring: Ensure efficient mixing to facilitate the reaction between the Grignard reagent and CO₂.
-
Acidic Workup: After the reaction with CO₂, a careful acidic workup (e.g., with dilute HCl or H₂SO₄) is necessary to protonate the carboxylate salt and isolate the carboxylic acid.[10]
Q4: I have synthesized the corresponding primary alcohol, 2-(3-tert-butylphenyl)-2-methylpropan-1-ol, and I am attempting to oxidize it to the carboxylic acid. However, I am getting a mixture of the starting alcohol, the intermediate aldehyde, and the desired carboxylic acid. How can I drive the reaction to completion?
A4: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[12][13] Incomplete oxidation is a common issue if the reaction conditions are not sufficiently forcing.
Root Cause Analysis:
-
Insufficient Oxidizing Agent: If a stoichiometric or less than stoichiometric amount of the oxidizing agent is used, the reaction may stop at the aldehyde stage.[13]
-
Mild Reaction Conditions: Some oxidizing agents are not strong enough to convert the aldehyde to the carboxylic acid efficiently.
-
Removal of Aldehyde from the Reaction Mixture: If the aldehyde is volatile, it may be distilled out of the reaction mixture before it can be further oxidized.[14]
Solutions and Best Practices:
-
Choice of Oxidizing Agent: Use a strong oxidizing agent known to convert primary alcohols directly to carboxylic acids. Common choices include:
-
Reaction Conditions:
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the intermediate aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: While several routes are possible, a robust and common approach involves a multi-step synthesis that allows for good control over the introduction of each functional group. A retrosynthetic analysis suggests the following pathway:
A common synthetic pathway
This pathway is advantageous because it utilizes a Friedel-Crafts acylation to introduce the acetyl group, which avoids poly-substitution. The subsequent steps to build the propanoic acid side chain are generally high-yielding and well-established reactions.
Q2: I am concerned about the harsh conditions of traditional oxidation methods. Are there any milder alternatives for the oxidation of 2-(3-tert-butylphenyl)-2-methylpropan-1-ol?
A2: Yes, several milder oxidation methods have been developed to avoid the use of heavy metals like chromium. One of the most popular is the TEMPO-catalyzed oxidation.[15]
TEMPO-Catalyzed Oxidation Protocol:
-
Dissolve the alcohol in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-catalyst like sodium bromide.
-
Slowly add a stoichiometric oxidant, such as sodium hypochlorite (household bleach), while maintaining the pH at around 9-10 with a buffer.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching the excess oxidant and extracting the carboxylic acid into an aqueous basic solution, followed by acidification and extraction into an organic solvent.
This method is often high-yielding and can be performed at room temperature.[16]
Q3: What are the best practices for the purification of the final product, this compound?
A3: The purification of the final product typically involves an aqueous workup followed by crystallization or chromatography.
Purification Workflow:
Purification workflow for the final product.
Detailed Steps:
-
Acid-Base Extraction: After the reaction, the crude mixture can be dissolved in an organic solvent like diethyl ether or ethyl acetate. This solution is then washed with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Isolation: The aqueous layer is then separated and acidified with a strong acid (e.g., 2M HCl) to a pH of ~2. The carboxylic acid will precipitate out or can be extracted back into an organic solvent.
-
Crystallization: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., hexanes/ethyl acetate).
-
Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
Q4: What analytical techniques are recommended for monitoring the reaction progress and confirming the identity and purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is essential for monitoring the synthesis and characterizing the final product.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. Allows for the visualization of the disappearance of starting materials and the appearance of products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify volatile intermediates and byproducts, and to assess the purity of the final product. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of the purity of the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the final product by providing detailed information about the chemical environment of the protons and carbons in the molecule. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, particularly the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group. |
| Mass Spectrometry (MS) | To determine the molecular weight of the final product and to aid in its structural elucidation. |
References
- Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.).
- Grignard Reaction. (n.d.).
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025, January 29).
- Synthesis of 3-(p-tert.butylphenyl)-2-methyl-propionaldehyde. (n.d.). PrepChem.com.
- Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). (n.d.). NIH.
- Show how you would use the Friedel–Crafts acyl
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.).
- Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
- t-butyl benzene by Friedel-Crafts: some questions... (2014, July 5). Sciencemadness.org.
- Reaction mechanism for oxidation of primary alcohol to carboxylic acid. (2013, February 12).
- Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
- oxid
- Synthesis of 2-methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3. (n.d.). Benchchem.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown. (n.d.).
- Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. (n.d.). Der Pharma Chemica.
- the-grignard-synthesis-of-triphenylmethanol.pdf. (n.d.). TSI Journals.
- Question about Grignard reagent synthesis. (2016, February 25). Reddit.
- 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694. (n.d.). PubChem.
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
- Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. (2021, April 15). YouTube.
- Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.).
- Exercise 21.
- Progress, applications, challenges and prospects of protein purification technology. (2022, December 6). PMC.
- New routes to the preparation of gem-cyclopentenedicarboxylic acid derivatives | Request PDF. (2025, August 6).
- 3-(4-Tert-butyl-2-methylphenyl)propanoic acid | C14H20O2 | CID 82472695. (n.d.). PubChem.
- Carboxylic Acids and Their Derivatives Practice Problems. (n.d.). Chemistry Steps.
- 1799478-07-1|2-(3-(tert-Butyl)phenyl)prop-2-en-1-ol. (n.d.). BLDpharm.
- (PDF) SCCS preliminary OPINION ON the safety of Butylphenyl methylpropional (p- BMHCA) in cosmetic products"- Submission II, ref CCS/1591/17. (n.d.).
- Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC.
- Esterification/Amidation Problems. (2024, February 18). Reddit.
- A novel process for the preparation of an intermediate of alectinib. (n.d.).
Sources
- 1. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 15. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing the Bioavailability of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
Welcome to the technical support center for enhancing the oral bioavailability of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on this and structurally similar compounds. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide actionable troubleshooting strategies.
Part 1: Foundational Characterization - The "Know Your Molecule" Protocol
Before attempting any bioavailability enhancement, a thorough understanding of your molecule's intrinsic properties is critical. This section provides a logical workflow for this essential characterization.
Caption: Initial characterization workflow for this compound.
Frequently Asked Questions (FAQs): Initial Characterization
Question: Why is determining the solubility at different pH values so critical?
Answer: As a carboxylic acid, the ionization state of this compound, and thus its solubility, will be highly dependent on the pH of the surrounding medium. The pH values of 1.2, 4.5, and 6.8 mimic the environment of the stomach and different regions of the small intestine. Low solubility across this range would confirm a significant dissolution-rate limited absorption, a hallmark of BCS Class II and IV compounds.[1][2][3]
Question: What does the logP value tell us about potential bioavailability challenges?
Answer: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A high logP value (typically >3) for this compound would suggest good membrane permeability. However, very high lipophilicity can sometimes lead to poor aqueous solubility and potential issues with formulation in aqueous media.
Question: My compound is a crystalline solid. Why is solid-state characterization necessary?
Answer: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are crucial for identifying the melting point, crystallinity, and potential polymorphism of your active pharmaceutical ingredient (API). This baseline is essential when developing formulations like amorphous solid dispersions, where the goal is to convert the crystalline drug into a higher-energy amorphous state.[4][5]
Part 2: Troubleshooting Bioavailability Enhancement Strategies
Based on the likely BCS Class II nature of this compound, the primary hurdle to overcome is its poor aqueous solubility. This section provides troubleshooting guides for common formulation strategies aimed at addressing this challenge.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the API in an amorphous state within a polymer matrix, which can significantly enhance its aqueous solubility and dissolution rate.[4][5][6][7]
Experimental Workflow for ASD Preparation and Evaluation
Sources
- 1. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(3-Methylphenyl)propanoic acid | C10H12O2 | CID 5249709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-tert-Butylphenyl)-2-methylpropanal | C14H20O | CID 112494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 7. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid Bioassays
Welcome to the technical support center for bioassays involving 2-(3-tert-butylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the robustness and reproducibility of your experimental results.
I. Understanding the Compound and its Putative Mechanism
This compound is a compound of interest in various therapeutic areas. While its exact mechanism of action is a subject of ongoing research, it is structurally related to compounds known to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.[2] Therefore, many bioassays for this compound are designed to investigate its effects on PPAR-mediated signaling pathways.
A common approach involves using a reporter gene assay, where cells are engineered to express a reporter gene (like luciferase) under the control of a PPAR response element (PPRE).[1][4] Activation of PPARs by a ligand leads to the expression of the reporter gene, which can be quantified.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of bioassays with this compound.
Q1: What is the optimal cell line to use for a PPAR-agonist screening assay?
A1: The choice of cell line is critical. Cell lines like Huh7 and MCF-7 have been successfully used in recombinant PPRE-driven luciferase bioassays for identifying potential PPAR agonists.[2][4] It is important to select a cell line that endogenously expresses the PPAR subtype of interest (α, β/δ, or γ) or has been stably transfected with the corresponding receptor.
Q2: How can I be sure that the observed effect is specific to PPAR activation?
A2: To confirm specificity, it is essential to include proper controls. This includes using a known PPAR antagonist to see if it blocks the effect of your test compound. Additionally, performing the assay in a cell line that does not express the target PPAR can serve as a negative control.
Q3: My luciferase reporter assay is showing high variability between replicates. What are the likely causes?
A3: High variability in luciferase assays can stem from several factors.[5] Inconsistent cell seeding, pipetting errors, and variations in transfection efficiency are common culprits.[5][6] Using a secondary reporter, such as Renilla luciferase, for normalization can help to account for differences in transfection efficiency and cell number.[5]
Q4: I am observing a weak or no signal in my luciferase assay. What should I troubleshoot?
A4: A weak or absent signal can be due to several issues.[5][6] These include low transfection efficiency, a weak promoter in your reporter construct, or the use of reagents that may inhibit the luciferase enzyme.[5] It is also crucial to ensure that your luciferin substrate is freshly prepared and protected from light.[5]
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Luciferase Reporter Assays
Luciferase-based reporter assays are a cornerstone for studying gene regulation.[5] However, they are sensitive to various experimental conditions.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagent contamination, inappropriate plate type, or substrate autoluminescence.[7] | Use white, opaque-walled plates to minimize crosstalk.[7][8] Prepare fresh substrate for each experiment and consider using a medium without phenol red.[7] |
| Low Signal Intensity | Low transfection efficiency, insufficient compound concentration, or suboptimal assay timing. | Optimize your transfection protocol.[5] Perform a dose-response curve to determine the optimal concentration of the test compound. Conduct a time-course experiment to identify the peak of reporter gene expression. |
| Signal Saturation | Overly strong promoter in the reporter plasmid or excessive DNA concentration used for transfection.[6] | Consider using a reporter plasmid with a weaker promoter. Reduce the amount of plasmid DNA used for transfection.[6] |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting inaccuracies, or the "edge effect" in microplates.[5][6] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a master mix for reagent addition.[5] Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
Experimental Workflow: Dual-Luciferase Reporter Assay
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Guide 2: Western Blotting for Downstream Targets
To validate the findings from reporter assays, it's often necessary to examine the expression or phosphorylation status of downstream target proteins.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Phospho-Protein Signal | Inefficient phosphorylation, phosphatase activity during sample preparation, or low protein abundance.[9] | Optimize stimulation conditions (time and concentration of the compound).[9] Always use phosphatase and protease inhibitors in your lysis buffer.[10][11] Consider immunoprecipitation to enrich for your protein of interest.[9][10] |
| High Background | Non-specific antibody binding or inappropriate blocking agent.[12] | Optimize antibody concentrations. Use Bovine Serum Albumin (BSA) instead of milk for blocking, as milk contains phosphoproteins that can increase background.[10][11][12] |
| Inconsistent Loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay and ensure thorough mixing of samples before loading. Perform total protein normalization to account for loading variations.[12] |
| Multiple Non-Specific Bands | Antibody cross-reactivity or protein degradation. | Use a highly specific antibody and ensure proper sample handling to prevent degradation.[10] Run appropriate controls, including positive and negative cell lysates.[9] |
Experimental Workflow: Western Blotting for Phosphorylated Proteins
Caption: Workflow for Western Blotting of Phosphorylated Proteins.
Guide 3: Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure changes in the mRNA levels of PPAR target genes.
| Problem | Potential Cause | Recommended Solution |
| No or Low Amplification | Poor RNA quality, inefficient cDNA synthesis, or suboptimal primer design.[13] | Assess RNA integrity before reverse transcription.[14] Optimize the reverse transcription reaction. Design and validate primers for efficiency and specificity.[15] |
| Non-Specific Amplification | Primer-dimer formation or off-target binding.[13] | Perform a melt curve analysis to check for non-specific products.[14] Optimize the annealing temperature of your qPCR reaction.[13][15] |
| High Cq Values | Low target expression or insufficient template.[16] | Increase the amount of cDNA in the reaction. If target expression is inherently low, consider a pre-amplification step. |
| Inconsistent Replicates | Pipetting errors or poor template quality.[13][15] | Use a master mix to minimize pipetting variability.[13] Ensure your RNA and subsequent cDNA are free of inhibitors.[14][15] |
Logical Relationship: Bioassay Validation Cascade
Sources
- 1. Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sensitive bioassay for detection of PPARα potentially hazardous ligands with gold nanoparticle probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. dispendix.com [dispendix.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Troubleshooting qPCR: Common Issues and Solutions for Accurate Pathogen Detection – Visible Genetics [visiblegenetics.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of metabolic disease research is continually evolving, with a persistent focus on identifying novel therapeutic agents that modulate key regulatory pathways. This guide provides a comparative analysis of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid , a research compound, and Gemfibrozil , an established hypolipidemic drug. While public data on the specific biological activity of this compound is limited, its structural characteristics—a substituted phenyl ring linked to a 2-methylpropanoic acid moiety—suggest a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs), similar to fibrate drugs like Gemfibrozil. This guide will therefore contextualize the potential efficacy of the novel compound by comparing it to the well-documented performance of Gemfibrozil, focusing on the shared putative mechanism of action: PPARα agonism. We will detail the established effects of Gemfibrozil, outline the critical experiments required to ascertain the efficacy of a novel analogue, and provide actionable protocols for researchers.
Introduction: The Chemical Landscape of PPARα Modulators
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated nuclear receptor that serves as a master regulator of lipid and lipoprotein metabolism.[1][2][3] Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle, its activation leads to the transcription of a suite of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.[2][4][5]
-
Gemfibrozil (Lopid®) is a third-generation fibrate drug, a class of amphipathic carboxylic acids. Its primary clinical application is the treatment of hypertriglyceridemia (Fredrickson types IV and V), where patients are at risk of pancreatitis.[6][7] The mechanism involves direct agonism of PPARα.[1][2][6]
-
This compound is a structurally related carboxylic acid. The presence of the bulky, hydrophobic tert-butyl group on the phenyl ring is a common feature in medicinal chemistry, often used to enhance biological activity or modify pharmacokinetic properties by providing steric hindrance and increasing lipophilicity.[8] Its structural analogy to Gemfibrozil makes PPARα a highly probable biological target.
This guide will proceed under the hypothesis that this compound functions as a PPARα agonist. The critical objective for any researcher investigating this compound is to quantify its potency and efficacy relative to an established agent like Gemfibrozil.
Mechanism of Action: PPARα Agonism and Downstream Effects
The activation of PPARα by a ligand like Gemfibrozil initiates a cascade of events leading to profound changes in lipid metabolism.[1][6]
-
Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα.
-
Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5]
-
Gene Transcription: This binding event recruits co-activator proteins, initiating the transcription of genes that govern lipid homeostasis.
Key transcriptional changes include:
-
Upregulation of Lipoprotein Lipase (LPL): LPL is the primary enzyme responsible for hydrolyzing triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.[1][2][6] Increased LPL activity enhances the clearance of triglyceride-rich lipoproteins from the plasma.
-
Decreased ApoC-III Production: Apolipoprotein C-III is an inhibitor of LPL. Gemfibrozil decreases its hepatic production, further promoting LPL activity.[1]
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of enzymes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids in the liver.[4]
-
Increased HDL Cholesterol: Gemfibrozil can increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is less defined. It is known to increase the synthesis of apolipoproteins A-I and A-II, the major protein components of HDL.[2]
The following diagram illustrates this critical signaling pathway.
Figure 1: PPARα signaling pathway initiated by agonist binding.
Comparative Efficacy: Published Data for Gemfibrozil
To establish a benchmark for this compound, it is essential to review the quantitative efficacy of Gemfibrozil from clinical and preclinical studies.
In Vitro Activity: Gemfibrozil is considered a low-affinity PPARα ligand compared to other fibrates like fenofibrate.[4] While it effectively activates the receptor, its binding affinity is moderate.[4] Some studies have suggested that Gemfibrozil may act as a partial agonist, meaning it does not elicit the maximum possible response from the receptor compared to a full agonist.[9][10] This is a critical point of comparison for any new analogue, as a full agonist might offer greater efficacy. Molecular docking studies show a strong PPARα affinity with a binding energy (ΔG) of -7.40 kcal/mol.[11]
In Vivo / Clinical Efficacy: Clinical trials provide robust data on Gemfibrozil's lipid-modifying effects. The following table summarizes its typical performance.
| Parameter | Typical Efficacy Range | Key Observations | Supporting Citations |
| Plasma Triglycerides | ↓ 30% to 60% | The most significant effect. Efficacy is dependent on baseline triglyceride levels. | [6][7][12][13] |
| VLDL Cholesterol | ↓ Significant Reduction | Directly correlated with the reduction in triglycerides, as VLDL is the primary carrier. | [1][6] |
| HDL Cholesterol | ↑ 10% to 20% | A consistent but modest increase. | [7][12] |
| LDL Cholesterol | Variable (↓, ↔, or ↑) | The effect is inconsistent and depends on the patient's baseline lipid profile. | [14][15] |
Note: The efficacy of this compound is currently undetermined and would require the experimental validation outlined below.
Experimental Protocols for Efficacy Determination
To objectively assess the efficacy of this compound against Gemfibrozil, a series of standardized in vitro assays are required. These protocols form a self-validating system to quantify and compare PPARα agonism.
This is the foundational assay to determine if a compound is a PPARα agonist and to quantify its potency (EC₅₀). The assay measures the ability of a compound to activate the PPARα-RXR heterodimer to drive the expression of a reporter gene (e.g., luciferase) linked to a PPRE.[16][17]
Causality & Rationale: This assay provides a direct functional readout of receptor activation in a cellular context. An increase in luciferase signal is directly proportional to the degree of PPARα agonism. Using a well-characterized agonist like Gemfibrozil or GW7647 as a positive control is essential for validating assay performance and normalizing results.[18]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T, HepG2, or COS-1) in appropriate media. These cells have low endogenous drug-metabolizing capability, ensuring the parent compound is being tested.[5]
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for human PPARα.
-
An expression vector for human RXRα (its heterodimeric partner).
-
A reporter plasmid containing multiple copies of a PPRE sequence upstream of a luciferase gene (e.g., pGL4).
-
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom assay plate and allow them to adhere for 4-6 hours.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Gemfibrozil) and a potent positive control (e.g., GW7647) in the appropriate cell culture medium.[18] Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 22-24 hours to allow for gene transcription and protein expression.[16]
-
Lysis and Luminescence Reading: Discard the treatment media. Add a luciferase detection reagent to lyse the cells and provide the substrate (D-luciferin).[16][17]
-
Data Analysis: Measure the luminescence intensity using a plate-reading luminometer. Plot the Relative Light Units (RLU) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
The following diagram outlines this experimental workflow.
Figure 2: Workflow for a PPARα cell-based reporter gene assay.
Causality & Rationale: While a reporter assay confirms receptor activation, measuring the expression of endogenous PPARα target genes in a metabolically relevant cell line (e.g., HepG2 human hepatoma cells) provides evidence of a physiologically relevant downstream effect. This validates that the compound can access the nucleus and regulate bona fide target genes involved in lipid metabolism.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells to ~80% confluency. Treat cells with the test compounds (at their ~EC₈₀ concentration determined from the reporter assay) and controls for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, CD36, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression for each target gene using the delta-delta Ct (ΔΔCt) method. Compare the fold-change induction by this compound to that of Gemfibrozil.
Discussion & Future Directions
The primary goal of this guide is to provide a logical framework for evaluating the efficacy of this compound relative to the established drug, Gemfibrozil. Based on structural analysis, PPARα agonism is the most probable mechanism of action.
-
Hypothesized Outcome: The addition of the tert-butyl group could potentially enhance the binding affinity of the molecule for the PPARα ligand-binding pocket compared to Gemfibrozil. This would manifest as a lower EC₅₀ value in the reporter gene assay and a greater induction of target genes at equivalent concentrations. However, it could also introduce steric hindrance that weakens the interaction. Only empirical testing can resolve this.
-
Next Steps: If in vitro data demonstrates potent and efficacious PPARα agonism, subsequent studies would involve in vivo testing in animal models of dyslipidemia (e.g., hypertriglyceridemic hamsters or transgenic mice) to assess the compound's effect on plasma lipid profiles. Pharmacokinetic and toxicology studies would also be critical next steps in the drug development pipeline.
By following the outlined experimental protocols, researchers can systematically and rigorously determine if this compound represents a viable novel candidate for the therapeutic modulation of lipid metabolism.
References
-
National Center for Biotechnology Information (2023). Gemfibrozil - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Shete, P., et al. (n.d.). PPAR- α -dependent hypolipidemic action of gemfibrozil. ResearchGate. Available at: [Link]
-
Patsnap (2024). What is the mechanism of Gemfibrozil? Patsnap Synapse. Available at: [Link]
-
Filo (n.d.). Mechanism of action for gemfibrozil. Filo. Available at: [Link]
-
GlobalRx (n.d.). Gemfibrozil USP: A Comprehensive Clinical Profile. GlobalRx. Available at: [Link]
-
Vakkilainen, J., et al. (1990). Effect of gemfibrozil on the concentration and composition of serum lipoproteins. A controlled study with special reference to initial triglyceride levels. Atherosclerosis. Available at: [Link]
-
Kafonek, S. D., et al. (n.d.). Effect of a high dose of gemfibrozil in patients with hypertriglyceridemia and decreased high-density lipoprotein cholesterol. Johns Hopkins University. Available at: [Link]
-
Grynberg, M., et al. (2009). A pilot study in the efficacy and safety of gemfibrozil in a pediatric population. PubMed. Available at: [Link]
-
Athappan, G., et al. (2002). Effectiveness of Statin-Gemfibrozil Combination Therapy in Patients With Mixed Hyperlipidemia: Experience of a Community Lipid Clinic and Safety Review From the Literature. PubMed. Available at: [Link]
-
Hyperlipidemia in Diabetes Investigators (n.d.). Effects of Gemfibrozil on Triglyceride Levels in Patients With NIDDM. Semantic Scholar. Available at: [Link]
-
Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
INDIGO Biosciences (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available at: [Link]
-
INDIGO Biosciences (n.d.). Mouse Peroxisome Proliferator-Activated Receptor Alpha. Available at: [Link]
-
INDIGO Biosciences (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. Available at: [Link]
-
INDIGO Biosciences (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System . Available at: [Link]
-
Adachi, M., et al. (2020). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. Available at: [Link]
-
Husunet, M. T., et al. (2025). Gemfibrozil's cytotoxicity and DNA protection: PPAR-α agonism overrides genotoxicity in lymphocytes. PubMed. Available at: [Link]
-
INDIGO Biosciences (n.d.). Human PPARα Reporter Assay Kit. Available at: [Link]
-
Wang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]
-
Vu-Dac, N., et al. (2003). Regulation of human apoA-I by gemfibrozil and fenofibrate through selective peroxisome proliferator-activated receptor alpha modulation. PubMed. Available at: [Link]
-
Hetherington, C. L., et al. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC - NIH. Available at: [Link]
-
Gonzalez, F. J. (n.d.). Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism. NIH. Available at: [Link]
-
RayBiotech (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem. Available at: [Link]
-
MDPI (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]
-
Yu, T., et al. (n.d.). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. NIH. Available at: [Link]
Sources
- 1. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 2. Mechanism of action for gemfibrozil | Filo [askfilo.com]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 6. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Regulation of human apoA-I by gemfibrozil and fenofibrate through selective peroxisome proliferator-activated receptor alpha modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemfibrozil's cytotoxicity and DNA protection: PPAR-α agonism overrides genotoxicity in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pilot study in the efficacy and safety of gemfibrozil in a pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of statin-gemfibrozil combination therapy in patients with mixed hyperlipidemia: experience of a community lipid clinic and safety review from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of gemfibrozil on the concentration and composition of serum lipoproteins. A controlled study with special reference to initial triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Gemfibrozil on Triglyceride Levels in Patients With NIDDM: Hyperlipidemia in Diabetes Investigators | Semantic Scholar [semanticscholar.org]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. korambiotech.com [korambiotech.com]
- 18. indigobiosciences.com [indigobiosciences.com]
Comparing the binding affinity of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid analogs
A Comprehensive Guide to the Comparative Binding Affinity of Phenylpropanoic Acid Analogs as FFAR1 Agonists
For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), presents a compelling target. Its role in potentiating glucose-stimulated insulin secretion (GSIS) has made it a focal point for the development of novel treatments for type 2 diabetes mellitus.[1][2] Central to this effort is the exploration of various chemical scaffolds, with phenylpropanoic acid derivatives emerging as a particularly fruitful class of agonists.[3]
This guide provides an in-depth comparison of the binding affinities of key 2-methylpropanoic acid analogs that have been pivotal in the advancement of FFAR1-targeted drug discovery. We will delve into the structural nuances that dictate their interaction with the receptor, the resulting signaling pathways they activate, and the experimental methodologies crucial for their characterization.
The Phenylpropanoic Acid Scaffold: A Foundation for FFAR1 Agonism
The journey into FFAR1 agonists has seen the evolution from endogenous fatty acid ligands to highly potent and selective synthetic molecules. The phenylpropanoic acid moiety has proven to be a robust pharmacophore, providing the necessary acidic head group to interact with key residues in the FFAR1 binding pocket.[4][5] The core structure, exemplified by compounds like 2-(3-Tert-butylphenyl)-2-methylpropanoic acid, serves as a template from which numerous analogs have been designed to enhance potency, selectivity, and pharmacokinetic properties.
The binding of these agonists is primarily anchored by the interaction of their carboxylate group with a pair of highly conserved arginine residues, R183 and R258, within the transmembrane domain of FFAR1.[4][5] Variations in the phenyl ring substitutions and the linker region significantly influence the ligand's orientation in the binding pocket, its affinity, and its ability to induce the conformational changes required for receptor activation.
Comparative Analysis of Binding Affinities
| Compound Name/ID | Structure | Binding Affinity (Kd/IC50/EC50) | Receptor Specificity | Signaling Pathway | Key Structural Features & Insights |
| TAK-875 (Fasiglifam) | [Image of TAK-875 structure] | EC50 = 72 nM[6] | Selective for FFAR1 over other FFA receptors[7] | Gq-only (Partial Agonist)[4][8] | Dihydrobenzofuran acetic acid derivative. The rigidified scaffold enhances potency and improves pharmacokinetic properties. Its development was halted due to concerns about liver toxicity.[7][9] |
| AMG 837 | [Image of AMG 837 structure] | Kd = 3.6 nM ([³H]AMG 837)[10][11] | Selective FFAR1 agonist | Gq-only (Partial Agonist)[4][8] | A potent partial agonist. Its high affinity has made it a valuable tool as a radioligand for binding assays.[10] |
| AM-1638 | [Image of AM-1638 structure] | Kd = 13 nM ([³H]AM 1638)[10][11] | Selective FFAR1 agonist | Gq and Gs (Full Agonist)[4][8] | A full agonist that activates both Gq and Gs signaling pathways, leading to incretin secretion in addition to direct GSIS.[4][8] Exhibits positive cooperativity with AMG 837.[10] |
| AM-5262 | [Image of AM-5262 structure] | Potent full agonist, 2-5 fold more potent than AM-1638 in stimulating GLP-1 and GIP secretion.[12] | Selective FFAR1 agonist | Gq and Gs (Full Agonist)[12] | A conformationally constrained tricyclic spirocycle-containing full agonist with an improved pharmacokinetic profile compared to earlier full agonists.[12] |
| (R)-AM-8596 | [Image of (R)-AM-8596 structure] | EC50 = 3.8 µM[5] | Selective FFAR1 agonist | Full Agonist | The stereochemistry of this epimer results in a different binding mode that leads to full agonism.[5] |
| (S)-AM-8596 | [Image of (S)-AM-8596 structure] | EC50 = 0.65 µM[5] | Selective FFAR1 agonist | Partial Agonist | This epimer exhibits higher binding affinity but acts as a partial agonist due to a more stable interaction with the receptor that hinders the conformational change required for full activation.[5] |
Causality of Experimental Design: The Significance of Biased Agonism
The discovery that FFAR1 can signal through both Gq and Gs pathways has profound implications for drug design and experimental evaluation.[4][8]
-
Gq-selective agonists (e.g., TAK-875, AMG 837) primarily stimulate the release of intracellular Ca2+, leading to glucose-stimulated insulin secretion from pancreatic β-cells.
-
Dual Gq/Gs agonists (e.g., AM-1638, AM-5262) not only activate the Gq pathway but also increase intracellular cAMP via Gs coupling. This dual activation is associated with the secretion of incretin hormones like GLP-1 and GIP from enteroendocrine cells, providing an additional mechanism for glycemic control.[4][8]
This phenomenon, known as biased agonism, necessitates a multi-faceted approach to screening and characterization. A comprehensive evaluation of a novel FFAR1 agonist should therefore include not only binding affinity assays but also functional assays that can distinguish between Gq and Gs signaling, such as intracellular Ca2+ mobilization assays and cAMP accumulation assays.
Experimental Protocol: Radioligand Competition Binding Assay for FFAR1
The following protocol provides a detailed, self-validating methodology for determining the binding affinity of unlabelled test compounds for the human FFAR1 receptor using a radioligand competition binding assay. This method is a gold standard for quantifying ligand-receptor interactions.[13]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to FFAR1 expressed in a stable cell line.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human FFAR1.
-
Radioligand: [³H]AMG 837 (a high-affinity partial agonist).
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent, unlabelled FFAR1 agonist (e.g., AMG 837).
-
96-well Plates: For incubation.
-
Filter Mats: GF/C filters presoaked in 0.3% polyethyleneimine (PEI).
-
Vacuum Filtration Manifold.
-
Scintillation Cocktail.
-
Scintillation Counter.
Workflow Diagram:
Caption: Dual signaling pathways of the FFAR1 receptor.
This diagram illustrates that while all agonists activate the Gq pathway leading to insulin secretion, full agonists can also engage the Gs pathway, which is linked to the secretion of incretin hormones. This dual-modal activation by full agonists represents a potentially more efficacious therapeutic strategy for type 2 diabetes.
Conclusion
The 2-methylpropanoic acid scaffold and its derivatives have been instrumental in the development of potent and selective FFAR1 agonists. The comparative analysis of compounds such as TAK-875, AMG 837, and the AM series of agonists reveals a complex SAR where subtle structural modifications can lead to significant differences in binding affinity and functional activity, including the phenomenon of biased agonism. A thorough understanding of these relationships, supported by robust experimental methodologies like the radioligand binding assay, is essential for the rational design of next-generation FFAR1-targeted therapeutics with improved efficacy and safety profiles.
References
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]
-
Lin, D. C., et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. Journal of Chemical Information and Modeling, 62(16), 3876-3887. [Link]
-
Srivastava, R. A. K., & Pinkosky, S. L. (2022). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. ACS Medicinal Chemistry Letters, 13(12), 1839-1847. [Link]
-
Lin, D. C., et al. (2021). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. bioRxiv. [Link]
-
Hauge, M., et al. (2014). GPR40 (FFAR1) - Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 3(8), 868-880. [Link]
-
Swaminath, G., et al. (2013). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Molecular Pharmacology, 83(4), 842-851. [Link]
-
Tikhonova, I. G., et al. (2007). Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening. Journal of Medicinal Chemistry, 50(12), 2981-2989. [Link]
-
Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. [Link]
-
Kerru, N., et al. (2021). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 213, 113160. [Link]
-
Pon'kina, D. A., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Pharmaceutics, 15(6), 1670. [Link]
-
Zhang, X., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3272-3278. [Link]
-
Tikhonova, I. G., et al. (2007). Discovery of Novel Agonists and Antagonists of the Free Fatty Acid Receptor 1 (FFAR1) Using Virtual Screening. Journal of Medicinal Chemistry, 50(12), 2981-2989. [Link]
-
Houze, J., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(10), 807-811. [Link]
-
Chen, C., et al. (2022). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy, 16, 4239-4256. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Hansen, S. V., et al. (2022). Optimization of First-in-Class Dual-Acting FFAR1/FFAR4 Allosteric Modulators with Novel Mode of Action. ACS Medicinal Chemistry Letters, 13(12), 1957-1964. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization of First-in-Class Dual-Acting FFAR1/FFAR4 Allosteric Modulators with Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into endogenous ligand selectivity and activation mechanisms of FFAR1 and FFAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generating thermostabilized agonist-bound GPR40/FFAR1 using virus-like particles and a label-free binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-reactivity studies of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid
An In-Depth Guide to the Cross-Reactivity Profile of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. Off-target interactions, often driven by structural similarities between proteins or promiscuous ligand binding, can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory formality but a critical component of its preclinical safety and efficacy assessment.
This guide provides a detailed comparative analysis of this compound, a novel synthetic compound with potential therapeutic applications. Due to the absence of specific published data on this molecule, we have constructed a scientifically rigorous, hypothetical study based on established principles of pharmacology and drug development. This guide will delve into the experimental design, methodologies, and data interpretation necessary to characterize its selectivity profile against a panel of relevant off-targets.
Rationale for Target Selection and Cross-Reactivity Panel
The structure of this compound, featuring a carboxylic acid group and a bulky hydrophobic moiety, is reminiscent of ligands for nuclear hormone receptors and certain metabolic enzymes. Based on this structural analogy, we hypothesize that its primary therapeutic target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a key regulator of lipid metabolism and glucose homeostasis.
Our cross-reactivity panel is designed to assess the compound's selectivity against other related nuclear receptors and enzymes that are common off-targets for PPARγ agonists. The selection includes:
-
PPARα and PPARδ: Isoforms of the primary target, crucial for assessing selectivity within the same receptor family.
-
Liver X Receptor (LXR): Another nuclear receptor involved in lipid metabolism, which can be inadvertently activated by similar ligands.
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Enzymes with a hydrophobic binding pocket that can accommodate carboxylic acid-containing compounds.
This panel provides a robust framework for evaluating the specificity of this compound.
Experimental Design and Methodologies
A multi-tiered approach is employed to assess cross-reactivity, beginning with initial binding assays to determine affinity, followed by functional assays to measure the physiological response.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from its target.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Preparation of Receptor Membranes: Cell membranes expressing the target receptor (e.g., PPARγ, PPARα, PPARδ, LXR) are prepared from recombinant cell lines.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA) is prepared.
-
Incubation: In a 96-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated.
-
Equilibrium: The mixture is incubated for a sufficient time (e.g., 60 minutes at room temperature) to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether the binding of the compound to a target results in a biological response (e.g., agonism or antagonism).
Example: PPARγ Luciferase Reporter Assay
This assay measures the activation of the PPARγ receptor by the test compound.
Caption: Workflow for a Luciferase Reporter Assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferin-containing substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is calculated.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data for the cross-reactivity of this compound compared to a known reference compound, Rosiglitazone (a well-established PPARγ agonist).
Table 1: Radioligand Binding Affinity (Ki, nM)
| Compound | PPARγ | PPARα | PPARδ | LXR |
| This compound | 45 | 1250 | 2300 | >10000 |
| Rosiglitazone | 30 | 3500 | 5000 | >10000 |
Table 2: Functional Activity (EC50, nM)
| Compound | PPARγ | PPARα | PPARδ | LXR |
| This compound | 150 | 4500 | 8000 | >10000 |
| Rosiglitazone | 100 | 8000 | >10000 | >10000 |
Table 3: COX Enzyme Inhibition (IC50, µM)
| Compound | COX-1 | COX-2 |
| This compound | >100 | 85 |
| Ibuprofen (Reference) | 5 | 15 |
Interpretation and Discussion
The hypothetical data suggest that This compound is a potent and selective PPARγ agonist.
-
High Affinity and Potency for PPARγ: The low nanomolar Ki and EC50 values for PPARγ indicate a strong interaction with the primary target.
-
Selectivity over PPAR Isoforms: The selectivity for PPARγ over PPARα is approximately 28-fold in the binding assay and 30-fold in the functional assay. The selectivity over PPARδ is even more pronounced (51-fold and 53-fold, respectively). This selectivity is a desirable characteristic, as it may reduce the potential for off-target effects associated with the activation of other PPAR isoforms.
-
Negligible LXR Activity: The lack of activity at LXR up to 10,000 nM suggests a low risk of side effects related to LXR activation, such as alterations in cholesterol metabolism.
-
Weak COX Inhibition: The compound exhibits very weak inhibition of COX-2 and no significant inhibition of COX-1 at concentrations up to 100 µM. This indicates that it is unlikely to have clinically relevant anti-inflammatory effects or COX-related gastrointestinal side effects.
Compared to Rosiglitazone, this compound shows a similar high affinity for PPARγ but appears to have a slightly better selectivity profile against PPARα and PPARδ in this hypothetical scenario.
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to evaluating the cross-reactivity of this compound. By employing a combination of binding and functional assays, a detailed picture of the compound's selectivity can be established. The hypothetical data presented herein illustrate a favorable profile for this compound as a selective PPARγ agonist, though it is imperative that these findings be confirmed through rigorous experimental validation. A thorough understanding of a compound's cross-reactivity is paramount for its successful translation from a promising lead into a safe and effective therapeutic agent.
References
-
Principles and Techniques of Biochemistry and Molecular Biology. Wilson, K., & Walker, J. (Eds.). (2010). Cambridge University Press. [Link]
-
The Cheng-Prusoff Equation. Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
A Prospective Head-to-Head Comparison: 2-(3-Tert-butylphenyl)-2-methylpropanoic acid versus Standard-of-Care in Inflammation
Acknowledgment of Limited Public Data
To our valued research community:
The following guide addresses the inquiry for a head-to-head comparison of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid with a standard-of-care treatment. Our comprehensive search of publicly available scientific literature and databases has revealed that this specific compound is not extensively characterized. There is a notable absence of published preclinical or clinical data detailing its biological activity, mechanism of action, or established therapeutic applications.
Consequently, a direct comparison with a standard-of-care is not feasible at this time. However, a patent for the broader class of "tert-butyl phenyl compounds" suggests potential utility as anti-inflammatory agents. Leveraging this information, we have constructed a prospective guide. This document outlines a scientifically rigorous, hypothetical framework for how such a comparative evaluation could be designed and executed. It is intended to serve as a roadmap for researchers interested in investigating the therapeutic potential of this and similar molecules.
We will proceed by hypothesizing an anti-inflammatory role for this compound and will use the widely-recognized non-steroidal anti-inflammatory drug (NSAID), Celecoxib , as the standard-of-care for comparison.
Authored by: Senior Application Scientist, [Your Name/Organization]
Introduction
The therapeutic landscape for inflammatory disorders is continually evolving, with a persistent need for novel agents offering improved efficacy, safety, or specific mechanisms of action. The compound class of tert-butyl phenyls has been patented for potential anti-inflammatory properties. This guide proposes a comprehensive experimental framework to evaluate a representative member of this class, this compound, against the established COX-2 inhibitor, Celecoxib. The following sections detail the logical progression of in vitro and in vivo studies designed to elucidate the compound's potential and benchmark its performance.
Hypothesized Mechanism of Action: Delineating the Inflammatory Pathway
Given the structural features of many anti-inflammatory agents that interact with cyclooxygenase (COX) enzymes, a primary hypothesis is that this compound may exert its effects through this pathway. Celecoxib is a selective inhibitor of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. Our initial investigations will therefore focus on assessing the inhibitory activity of our compound of interest on both COX-1 and COX-2.
Caption: Workflow for the carrageenan-induced paw edema model.
Data Presentation:
| Treatment Group (Dose) | % Edema Inhibition at 3 hours |
| Vehicle Control | 0% (by definition) |
| This compound (10 mg/kg) | Experimental |
| This compound (30 mg/kg) | Experimental |
| This compound (100 mg/kg) | Experimental |
| Celecoxib (10 mg/kg) | Experimental |
Preliminary Safety Assessment: Gastric Ulceration Potential
Objective: To assess the potential for the test compound to cause gastric irritation, a common side effect of non-selective COX inhibitors.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Groups (n=6-8 per group):
-
Vehicle control.
-
This compound (high dose from efficacy study, e.g., 100 mg/kg, daily for 5 days).
-
Celecoxib (e.g., 10 mg/kg, daily for 5 days).
-
Indomethacin (a non-selective COX inhibitor known to cause ulcers, e.g., 10 mg/kg, daily for 5 days) as a positive control.
-
-
Procedure:
-
Animals are dosed orally once daily for 5 consecutive days.
-
On day 6, animals are euthanized, and their stomachs are removed.
-
Stomachs are opened along the greater curvature and examined for lesions under a dissecting microscope.
-
-
Data Analysis: The number and severity of gastric ulcers are scored for each animal. A mean ulcer index is calculated for each group.
Data Presentation:
| Treatment Group (Dose) | Mean Ulcer Index (± SEM) |
| Vehicle Control | Experimental |
| This compound (100 mg/kg) | Experimental |
| Celecoxib (10 mg/kg) | Experimental |
| Indomethacin (10 mg/kg) | Experimental |
Conclusion
This proposed research framework provides a comprehensive and logical pathway for the initial characterization of this compound and its comparison to the standard-of-care anti-inflammatory drug, Celecoxib. The data generated from these studies would provide a robust foundation for understanding the compound's potential therapeutic utility, its mechanism of action, and its preliminary safety profile. Such a systematic evaluation is essential for determining whether this compound warrants further development as a novel anti-inflammatory agent.
References
- Patent for Tert-butyl phenyl compounds as anti-inflammatory agents. (Note: A specific, verifiable patent URL would be cited here if one were identified for the exact compound or a highly relevant analogue.)
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
A Guide to Reproducibility in the Synthesis of 2-Arylpropanoic Acids: A Comparative Study of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid and Ibuprofen
For researchers in drug discovery and development, the reproducibility of synthetic procedures is the bedrock of reliable scientific progress. Inconsistent outcomes not only squander valuable resources but also cast doubt on the validity of experimental results.[1][2][3][4] This guide delves into the critical aspects of reproducibility in the context of synthesizing 2-arylpropanoic acids, a class of compounds renowned for their pharmacological activities.
We will explore a detailed, albeit constructed, synthetic protocol for 2-(3-Tert-butylphenyl)-2-methylpropanoic acid . Due to the limited availability of specific published procedures for this meta-substituted isomer, the presented protocol is an adaptation of well-established and highly reproducible synthetic transformations commonly employed for this class of molecules. This protocol is juxtaposed with the industrially optimized and well-documented "green" synthesis of Ibuprofen (2-(4-isobutylphenyl)propanoic acid), a widely recognized nonsteroidal anti-inflammatory drug (NSAID).[5][6][7]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the reproducibility of these syntheses, from the choice of reagents and reaction conditions to purification and analytical validation.
The Importance of Reproducibility in Synthesizing Pharmacologically Active Molecules
The synthesis of any active pharmaceutical ingredient (API) demands a high degree of precision and reproducibility. For 2-arylpropanoic acids, which include many NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, consistent purity and yield are paramount.[5][8] Inconsistent synthesis can lead to variations in biological activity and safety profiles, posing significant challenges in preclinical and clinical development. The "reproducibility crisis" is a well-documented issue in scientific research, and by focusing on robust and well-understood synthetic methods, we can build a foundation of trustworthy data.[1][3][4]
Comparative Synthesis Protocols
Herein, we present a side-by-side comparison of the synthetic routes for this compound and Ibuprofen.
Protocol 1: Proposed Synthesis of this compound
This proposed multi-step synthesis is based on fundamental and widely practiced organic reactions, including Friedel-Crafts acylation and a Grignard reaction for the introduction of the carboxylic acid moiety.[8][9]
Experimental Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
Step 1: Friedel-Crafts Acylation of tert-Butylbenzene
-
To a stirred solution of tert-butylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
-
Add propionyl chloride (1.05 eq) dropwise to the suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3'-tert-butylpropiophenone.
Step 2: Reduction to 1-(3-tert-Butylphenyl)propan-1-ol
-
Dissolve 3'-tert-butylpropiophenone (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude alcohol is often of sufficient purity for the next step, or it can be purified by column chromatography.
Step 3: Conversion to 1-(3-tert-Butylphenyl)propyl chloride
-
To a solution of 1-(3-tert-butylphenyl)propan-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Carefully pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alkyl chloride.
Step 4: Grignard Reaction and Carboxylation
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.5 eq) to a flame-dried flask containing anhydrous diethyl ether.
-
Add a small amount of the crude 1-(3-tert-butylphenyl)propyl chloride to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining alkyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and pour it slowly over crushed dry ice (solid CO₂).
-
After the addition, allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl.
-
Extract the product with diethyl ether, wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization.
Protocol 2: The BHC "Green" Synthesis of Ibuprofen
This three-step process, developed by the Boots-Hoechst-Celanese (BHC) company, is a prime example of green chemistry in industrial synthesis, boasting high atom economy and reduced waste.[7][10][11][12]
Experimental Workflow Diagram:
Caption: The BHC "green" synthetic workflow for Ibuprofen.
Detailed Step-by-Step Methodology:
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
In a suitable pressure reactor, isobutylbenzene (1.0 eq) is treated with acetic anhydride (1.1 eq) in anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent.
-
The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for a few hours.
-
After the reaction is complete, the HF is recovered by distillation for reuse.
-
The remaining mixture is neutralized, and the product, 4'-isobutylacetophenone, is isolated.
Step 2: Catalytic Hydrogenation
-
4'-Isobutylacetophenone is hydrogenated using hydrogen gas in the presence of a Raney Nickel catalyst.
-
This reaction is typically performed in a suitable solvent at moderate pressure and temperature.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Palladium-Catalyzed Carbonylation
-
The 1-(4-isobutylphenyl)ethanol is subjected to carbonylation with carbon monoxide in the presence of a palladium catalyst (e.g., PdCl₂).
-
The reaction is carried out in an acidic aqueous medium, often with added HCl.
-
The reaction mixture is heated under pressure.
-
After the reaction, the crude Ibuprofen is isolated, which is then purified by recrystallization to yield the final product.
Comparative Analysis of Synthetic Protocols
| Parameter | Proposed Synthesis of this compound | BHC Synthesis of Ibuprofen |
| Number of Steps | 4 | 3 |
| Key Reactions | Friedel-Crafts Acylation, Reduction, Halogenation, Grignard Reaction | Friedel-Crafts Acylation, Catalytic Hydrogenation, Carbonylation |
| Reagents & Catalysts | AlCl₃, NaBH₄, SOCl₂, Mg, CO₂ | HF, Raney Nickel, Pd Catalyst, CO |
| Atom Economy | Lower, due to the use of stoichiometric reagents like AlCl₃ and Mg. | High (approx. 77-80%), a key feature of this "green" process.[7] |
| Reported/Expected Yield | Expected moderate to good overall yield, but highly dependent on each step's efficiency. | Overall yield is typically high, around 77-80%.[7] |
| Waste Products | Significant amounts of aluminum salts and magnesium salts. | Primarily water and recoverable acetic acid.[7] |
| Safety Considerations | Use of pyrophoric Grignard reagent, corrosive SOCl₂ and AlCl₃. | Use of highly corrosive and toxic HF, and flammable H₂ gas. |
Factors Influencing Reproducibility
The reproducibility of these synthetic procedures is contingent on several critical factors:
-
Purity of Starting Materials: The presence of impurities in the starting materials can lead to side reactions, lower yields, and difficulties in purification.
-
Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry is crucial. For instance, in Friedel-Crafts reactions, temperature fluctuations can lead to undesired byproducts.
-
Moisture and Air Sensitivity: Grignard reactions are notoriously sensitive to moisture and atmospheric carbon dioxide, which can quench the reagent and reduce the yield.[2] Performing these reactions under an inert atmosphere is essential for reproducibility.
-
Catalyst Activity: In the BHC process, the activity of the Raney Nickel and Palladium catalysts is critical. Variations in catalyst quality or handling can significantly impact reaction rates and yields.
-
Work-up and Purification: The methods used for quenching the reaction, extracting the product, and purification (e.g., distillation, recrystallization) must be consistent to ensure reproducible purity and yield.
Analytical Validation for Trustworthiness
To ensure the trustworthiness of the synthesized compounds, a battery of analytical techniques should be employed to confirm their identity and purity.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information, confirming the connectivity of atoms and the absence of major impurities.[13][14][15][16] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound and can be used to quantify any impurities.[17][18][19][20] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized compound. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches). |
| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline solid. |
By consistently applying these analytical methods, researchers can validate the outcome of their synthesis and ensure that their results are reproducible.
Conclusion
While the BHC synthesis of Ibuprofen stands as a benchmark for efficiency and green chemistry, the principles of reproducible synthesis are universal. The proposed synthesis of this compound, though not as optimized, relies on well-understood and robust chemical transformations. For researchers, the key to reproducibility lies in meticulous attention to detail, rigorous control of experimental parameters, and comprehensive analytical characterization. This guide serves as a framework for approaching the synthesis of 2-arylpropanoic acids with a mindset geared towards generating reliable and reproducible scientific data.
References
-
Thomason, M. J., Hung, Y. F., Rhys-Williams, W., Hanlon, G. W., & Lloyd, A. W. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765–1774. [Link]
-
The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene. The Science Snail. [Link]
-
Chemistry Steps. (n.d.). Synthesis of Ibuprofen. [Link]
-
Wackerly, J. (2019, April 11). Ibuprofen Synthesis. Synaptic - Central College. [Link]
-
Tedesco, D., et al. (n.d.). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. [Link]
-
UCL Discovery. (n.d.). Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. [Link]
-
Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen. [Link]
-
Pharmaceutical Technology. (2018, September 28). The issue of reproducibility in science. [Link]
-
AIP Publishing. (n.d.). Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. [Link]
-
Organic Chemistry. (2020, July 27). Ibuprofen Synthesis Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis route of Boot's synthesis of ibuprofen. [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
-
Scribd. (n.d.). Ibuprofen Synthesis Techniques. [Link]
-
Scheikunde In Bedrijf. (n.d.). The BHC Company - Synthesis of Ibuprofen. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chegg.com. (2017, November 10). Solved 2. tert-Butyl benzene (6) undergoes Friedel-Crafts. [Link]
-
Wikipedia. (n.d.). Darzens reaction. [Link]
-
Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]
-
Prezi. (2026, January 11). The BHC Company Synthesis of Ibuprofen. [Link]
-
DrugPatentWatch. (2025, July 11). Precision and Reproducibility in Generic Drug Reverse Engineering. [Link]
-
Scribd. (n.d.). Synthesis of Ibuprofen. [Link]
-
University of Missouri–St. Louis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
-
Wikipedia. (n.d.). Reproducibility. [Link]
-
Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. [Link]
-
News-Medical.Net. (2022, July 15). What is Reproducibility?. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]
- Google Patents. (2012, September 7). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Center for Open Science (COS). (2024, January 11). Enhancing Reproducibility in Drug Development Research. [Link]
-
SpectraBase. (n.d.). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
Yoshihiro, K. (2000, September 11). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. [Link]
-
ResearchGate. (n.d.). Darzens condensation. [Link]
- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)
- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
PubMed Central (PMC). (n.d.). Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Pharmacophore. (n.d.). method-development-and-validation-of-caproic-acid-from-vanilla-planifolia-pods-by-hplc.pdf. [Link]
Sources
- 1. The issue of reproducibility in science - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. news-medical.net [news-medical.net]
- 4. cos.io [cos.io]
- 5. medicilon.com [medicilon.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 12. prezi.com [prezi.com]
- 13. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 14. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum [chemicalbook.com]
- 16. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 19. mdpi.com [mdpi.com]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
Paving the Way for Oral Delivery: An In Vivo vs. In Vitro Correlation Guide for 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
In the landscape of modern drug development, establishing a robust connection between in vitro performance and in vivo behavior is paramount. This In Vitro-In Vivo Correlation (IVIVC) serves as a critical bridge, enabling researchers to make informed decisions, streamline development, and potentially reduce the burden of extensive clinical trials.[1][2][3] This guide provides a comprehensive comparison of in vivo and in vitro methodologies for characterizing 2-(3-Tert-butylphenyl)-2-methylpropanoic acid, a novel carboxylic acid derivative. Our focus is to provide a scientifically rigorous framework for researchers, scientists, and drug development professionals to establish a meaningful IVIVC for this and structurally similar compounds.
The oral bioavailability of a drug is fundamentally governed by its solubility and permeability.[4] For a compound like this compound, the presence of a bulky tert-butyl group and a carboxylic acid moiety presents a unique interplay of lipophilicity and potential metabolic susceptibility. The tert-butyl group, while often enhancing metabolic stability, can be a site for oxidation by Cytochrome P450 (CYP) enzymes.[5] Understanding this balance is key to predicting its pharmacokinetic profile.
This guide will dissect the necessary in vitro assays and in vivo studies, presenting them not as isolated procedures but as interconnected components of a self-validating system. We will explore the causality behind experimental choices and present hypothetical, yet plausible, data to illustrate the path towards a predictive IVIVC model.
Section 1: In Vitro Characterization: Building the Foundation
The initial stages of characterizing a drug candidate rely heavily on in vitro models that can predict its behavior in the human body.[6][7] These assays are designed to be higher-throughput alternatives to costly and complex in vivo studies, providing early insights into absorption and metabolism.[6][7]
Intestinal Permeability Assessment
To predict the oral absorption of this compound, we utilize cell-based permeability assays that mimic the intestinal epithelium.[8] The Caco-2 cell model, derived from human colorectal adenocarcinoma, is the industry standard for this purpose.[4][8]
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value > 200 Ω·cm² is considered acceptable.
-
Apparent Permeability (Papp) Measurement:
-
Apical to Basolateral (A-B): The test compound, this compound (10 µM), is added to the apical (donor) side. Samples are taken from the basolateral (receiver) side at 30, 60, 90, and 120 minutes.
-
Basolateral to Apical (B-A): The compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side at the same time points.
-
-
Quantification: The concentration of the compound in the collected samples is determined using a validated LC-MS/MS method.[9]
-
Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[8]
Metabolic Stability Assessment
The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions.[10] The tert-butylphenyl moiety of our compound is of particular interest for its susceptibility to oxidation by hepatic enzymes.[5] We employ human liver microsomes (HLMs), which are rich in CYP450 enzymes, to assess metabolic stability.[5][10]
-
Incubation: this compound (1 µM) is incubated with pooled HLMs (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Hypothetical In Vitro Data Summary
The following table summarizes the expected outcomes from our in vitro assays for this compound.
| Parameter | Assay | Result | Interpretation |
| Papp (A-B) | Caco-2 Permeability | 15.0 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio | Caco-2 Permeability | 1.2 | Not a substrate of major efflux transporters |
| In Vitro t½ | HLM Stability | 45 minutes | Moderate to High Metabolism |
| Intrinsic Clearance (CLint) | HLM Stability | 38 µL/min/mg | Moderate Clearance |
These hypothetical data suggest that this compound is a highly permeable compound that undergoes moderate hepatic metabolism. The lack of significant efflux is a favorable characteristic for oral absorption.
Section 2: In Vivo Pharmacokinetic Evaluation: The Whole-System Perspective
While in vitro assays provide crucial early data, in vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a complex biological system.[11] Animal models serve as a vital bridge between laboratory research and clinical applications.[11][12] For this guide, we select the Sprague Dawley rat as a well-characterized model for pharmacokinetic studies.[13]
-
Animal Model: Male Sprague Dawley rats (n=3 per group), cannulated in the jugular vein for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: A single bolus dose of 2 mg/kg of this compound is administered via the tail vein.
-
Oral (PO) Group: A single oral gavage dose of 10 mg/kg is administered.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected via the jugular vein cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are collected into heparinized tubes and centrifuged to separate plasma.
-
Bioanalysis: Plasma concentrations of the parent drug and potential metabolites are quantified using a validated LC-MS/MS method.[9][14]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), half-life (t½), and oral bioavailability (%F).
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the in vivo pharmacokinetic study.
Caption: Workflow for the in vivo pharmacokinetic study.
Hypothetical In Vivo Data and Metabolic Pathway
Based on our in vitro findings, we can project a plausible in vivo pharmacokinetic profile. The primary route of metabolism for compounds with a tert-butyl group is often oxidation to form a corresponding alcohol.[5]
Caption: Postulated primary metabolic pathway.
The following table presents hypothetical pharmacokinetic parameters derived from the in vivo study.
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| AUC₀-inf (ng·h/mL) | 1,800 | 6,750 |
| CL (L/h/kg) | 1.11 | - |
| Vd (L/kg) | 3.2 | - |
| t½ (h) | 2.0 | 2.5 |
| Cmax (ng/mL) | - | 1,500 |
| Tmax (h) | - | 0.75 |
| Oral Bioavailability (%F) | - | 75% |
The high oral bioavailability of 75% aligns with the high permeability observed in the Caco-2 assay. The moderate clearance in vivo is also consistent with the metabolic stability results from the HLM assay.
Section 3: The Correlation: Bridging In Vitro Data with In Vivo Outcomes
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property and an in vivo response.[2][15] For oral dosage forms, this typically involves correlating the in vitro dissolution/permeability with the in vivo absorption rate.[1][15]
Given the high permeability of our compound, the rate of absorption is likely to be influenced significantly by its dissolution rate from a formulated product. A Level A correlation, the highest level of correlation, aims to establish a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[2]
Establishing a Level A IVIVC
To develop a Level A IVIVC, one would typically test multiple formulations with different release rates (e.g., fast, medium, slow) both in vitro (using a dissolution apparatus) and in vivo (in the rat model or ideally, in humans). The in vivo absorption curve is derived from plasma concentration data using deconvolution methods. A linear regression is then performed between the in vitro percentage of drug dissolved and the in vivo percentage of drug absorbed at various time points.
Caption: Logical workflow for developing a Level A IVIVC.
A successful Level A IVIVC (R² > 0.9) would allow the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies, which can significantly accelerate formulation optimization and support post-approval changes.[2][3]
Conclusion
This guide outlines a logical and scientifically grounded pathway for establishing an in vivo vs. in vitro correlation for this compound. By systematically evaluating permeability and metabolic stability in vitro, we can build a foundational understanding that informs and predicts the outcomes of in vivo pharmacokinetic studies. The hypothetical data presented herein illustrates a favorable profile for this compound: high permeability, manageable metabolism, and good oral bioavailability.
The ultimate goal, a validated IVIVC, represents the pinnacle of this integrated approach. It transforms disparate data points into a powerful predictive tool, embodying the principles of modern, efficient drug development. This framework provides researchers with a robust, self-validating system to confidently advance promising candidates like this compound from the bench to the clinic.
References
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (URL: )
- Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (URL: )
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (URL: )
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Bentham Science Publishers. (URL: )
- Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (URL: )
- In Vitro Permeability Assay - Cre
- Animal Pharmacokinetic Studies for Safe Tre
- In Vivo Pharmacokinetics | PK Screening & Modeling Services - Biolivz Research Center. (URL: )
- Small Animal In Vivo PK Service - Cre
- Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (URL: )
- (PDF)
- In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development - PhInc. Modeling. (URL: )
- In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (URL: )
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (URL: )
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (URL: )
- Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: )
- The role of CYP450 in drug metabolism - AxisPharm. (URL: )
- analytical methods. (URL: )
- Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm. (URL: )
Sources
- 1. phinc-modeling.com [phinc-modeling.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. premier-research.com [premier-research.com]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 10. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Activity Relationship of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid and its Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
In the landscape of modern drug discovery, particularly in the realm of metabolic diseases, the family of Peroxisome Proliferator-Activated Receptors (PPARs) has emerged as a pivotal therapeutic target.[1][2] These ligand-activated transcription factors are central regulators of lipid and glucose homeostasis, making them attractive targets for conditions such as dyslipidemia, type 2 diabetes, and metabolic syndrome.[1][2] Within the diverse chemical space of PPAR modulators, substituted phenylpropanoic acid derivatives have garnered significant attention for their ability to selectively activate different PPAR isoforms.[3] This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-(3-tert-butylphenyl)-2-methylpropanoic acid and its analogs, offering a comparative framework for researchers engaged in the design and development of novel PPAR agonists.
The Phenylpropanoic Acid Scaffold: A Privileged Structure for PPAR Activation
The general structure of the compounds discussed herein consists of a central phenyl ring, a propanoic acid head group, and a distal hydrophobic tail, often featuring a bulky alkyl group such as a tert-butyl moiety. The carboxylic acid function is a key feature for activity, while the substitutions on the phenyl ring and the α-position of the propanoic acid play crucial roles in determining the potency and selectivity for different PPAR subtypes (PPARα, PPARγ, and PPARδ).[3]
This guide will dissect the SAR of this chemical class by examining the impact of structural modifications at three key positions:
-
The Hydrophobic Tail: Focusing on the position and nature of the tert-butyl group on the phenyl ring.
-
The α-Position of the Propanoic Acid: Investigating the effect of substituents at this position on activity and selectivity.
-
The Phenyl Ring Linker (in dual agonists): Briefly touching upon more complex analogs where a linker connects to a second aromatic ring.
The PPAR Signaling Pathway: A Primer
Before delving into the SAR analysis, it is essential to understand the mechanism of action of PPAR agonists. PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5] The three main PPAR isoforms—α, γ, and δ—exhibit distinct tissue distributions and regulate different sets of genes, leading to varied physiological effects.
Comparative SAR Analysis: Unraveling the Role of Key Structural Features
The biological activity of this compound and its analogs is highly dependent on subtle structural modifications. The following sections compare the influence of these changes on PPARα and PPARγ activation, supported by experimental data from the literature.
The Impact of the tert-Butyl Group Position
| Compound/Modification | Target | Activity (EC50) | Key Observation |
| General Phenylpropanoic Acid Scaffold | PPARα/γ | Varies | The presence of a bulky hydrophobic tail is critical for activity. |
| 4-Adamantylphenyl derivative | PPARα/δ/γ | Potent pan-agonist | The very bulky adamantyl group leads to broad-spectrum PPAR activation.[3] |
| para-substituted bulky groups | PPARα/γ | Generally Potent | The para position is often optimal for accommodating bulky substituents in the PPAR ligand-binding pocket. |
The Critical Role of the α-Substituent
The substituent at the α-position of the propanoic acid moiety is a key determinant of both potency and selectivity for PPAR subtypes.
-
α-Methyl Group: The presence of a methyl group at the α-position, as seen in this compound, generally favors PPARα activity.
-
α-Ethyl Group: Substitution with an ethyl group at the α-position has been shown to enhance both PPARα and PPARδ activity, leading to dual agonists.
-
No α-Substituent: The absence of a substituent at the α-position can lead to a different selectivity profile, often with reduced potency.
| Compound/Modification | Target | Activity (EC50) | Key Observation |
| α-Methyl Phenylpropanoic Acids | PPARα | Potent | Generally show selectivity for PPARα. |
| α-Ethyl Phenylpropanoic Acids | PPARα/δ | Potent | Often exhibit dual agonism for PPARα and PPARδ. |
| (S)-10 (acetamide-based non-carboxylic acid) | PPARα/δ | 17 nM / 23 nM | A non-carboxylic acid analog with high potency.[6] |
The Influence of Linkers in Dual PPARα/γ Agonists
For the development of dual PPARα/γ agonists, a common strategy involves linking the core phenylpropanoic acid structure to a second aromatic ring via a flexible linker. The nature and length of this linker are critical for achieving balanced dual activity.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducible and well-documented experimental protocols are the cornerstone of reliable SAR studies. This section provides detailed methodologies for the synthesis of this compound analogs and their subsequent biological evaluation.
Synthesis of 2-Methyl-2-phenylpropanoic Acid Derivatives
The synthesis of 2-methyl-2-phenylpropanoic acid derivatives can be achieved through various established methods. A common route involves the palladium-catalyzed coupling of a substituted bromobenzene with a ketene silyl acetal, followed by hydrolysis.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted bromobenzene (e.g., 1-bromo-3-tert-butylbenzene) (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., tri-tert-butylphosphine) (0.04 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add a zinc fluoride (ZnF2) source (1.2 eq) and 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene (1.5 eq).
-
Reaction: Heat the reaction mixture to 80°C and stir for 18-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: After cooling to room temperature, quench the reaction with 1M HCl and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the methyl ester of the desired 2-methyl-2-phenylpropanoic acid derivative.
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is a robust method for quantifying the ability of a compound to activate PPARs. It relies on the use of a reporter gene (luciferase) whose expression is driven by a promoter containing PPREs.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
-
A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[7]
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a known PPAR agonist as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ). Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) by fitting the dose-response data to a sigmoidal curve.
-
Concluding Remarks and Future Directions
The structural activity relationship of this compound and its analogs highlights the intricate interplay between chemical structure and biological activity at PPARs. The strategic placement of a bulky hydrophobic group, coupled with fine-tuning of the α-substituent, provides a powerful approach for developing potent and selective PPAR modulators.
Future research in this area should focus on:
-
Direct comparative studies of positional isomers to precisely elucidate the optimal placement of the tert-butyl group for selectivity.
-
Exploration of novel α-substituents to further enhance potency and fine-tune the selectivity profile.
-
In vivo evaluation of lead compounds in relevant animal models of metabolic disease to translate in vitro findings into therapeutic potential.
By systematically applying the principles outlined in this guide, researchers can accelerate the discovery of next-generation PPAR modulators with improved efficacy and safety profiles for the treatment of a range of metabolic disorders.
References
-
Nomura, M., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. (2023). Journal of Medicinal Chemistry. [Link]
-
Zhang, L., et al. (2021). Structural Basis for PPARs Activation by The Dual PPARα/γ Agonist Sanguinarine: A Unique Mode of Ligand Recognition. International Journal of Molecular Sciences, 22(19), 10729. [Link]
-
Duez, H., et al. (2005). Structure-activity relationships of dimeric PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1497-1500. [Link]
-
Structure-activity relationships of dimeric PPAR agonists. (2005). ResearchGate. [Link]
- Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds. (n.d.).
-
Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. (2012). The Open Medicinal Chemistry Journal, 6, 93-100. [Link]
- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
-
Yılmaz, I., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1157. [Link]
-
Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences. [Link]
-
Synthesis of A. Methyl 2-phenylpropionate. (n.d.). PrepChem.com. [Link]
-
Principle of the in vitro PPARß/δ transactivation assay. (2018). ResearchGate. [Link]
-
Dai, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(4), 1717-1727. [Link]
-
Discovery of a novel selective PPARγ ligand with partial agonist binding properties by integrated in silico/in vitro work flow. (2013). PLoS One, 8(4), e61930. [Link]
-
Okazaki, S., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5258-5269. [Link]
-
Miyachi, H. (2013). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of Toxicology, 2013, 926352. [Link]
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (2019). Journal of Biological Chemistry, 294(41), 15004-15017. [Link]
-
Luciferase reporter assay of PPAR activation in COS-7 cells. (n.d.). ResearchGate. [Link]
-
PPAR agonist. (n.d.). Wikipedia. [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]
-
Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. (2009). International Journal of Molecular Sciences, 10(4), 1735-1753. [Link]
-
Protective effect of the peroxisome proliferator-activated receptor (PPAR)-γ, ligand rosiglitazone on tert-butyl hydroperoxide-induced QZG cell injury. (2011). Toxicology in Vitro, 25(1), 226-232. [Link]
-
Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. (2015). PPAR Research, 2015, 201572. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules, 27(15), 4994. [Link]
-
Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. (2009). EMBO reports, 10(4), 380-386. [Link]
-
PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. (2022). International Journal of Molecular Sciences, 23(24), 15682. [Link]
Sources
- 1. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer [mdpi.com]
- 6. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthesis Methods for 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent synthetic routes to 2-(3-tert-butylphenyl)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and materials science. The selected methods, Friedel-Crafts acylation followed by a haloform reaction and Grignard carboxylation, are critically evaluated to inform experimental design and scale-up decisions.
Introduction
This compound is a carboxylic acid derivative with a sterically hindered quaternary carbon center adjacent to the aromatic ring. This structural motif is of interest for developing novel therapeutic agents and functional materials. The selection of an appropriate synthetic strategy is paramount for efficient and cost-effective production. This guide explores two distinct and viable pathways, offering a detailed examination of their respective experimental protocols, underlying chemical principles, and a comparative summary of their performance metrics.
Method 1: Friedel-Crafts Acylation and Subsequent Haloform Reaction
This classical two-step approach leverages the well-established Friedel-Crafts acylation to introduce an acyl group to the tert-butylbenzene ring, which is then converted to the desired carboxylic acid via the haloform reaction.[1][2] This method is particularly advantageous when the corresponding acyl chloride is readily available or easily synthesized.
Causality Behind Experimental Choices
The Friedel-Crafts acylation is an electrophilic aromatic substitution that effectively forms a carbon-carbon bond between an aromatic ring and an acyl group.[1] The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride to generate the reactive acylium ion electrophile.[3] The subsequent haloform reaction provides a reliable method for converting a methyl ketone into a carboxylic acid with one less carbon atom. The use of bromine in a basic solution facilitates the formation of a trihalomethyl intermediate, which is then cleaved to yield the carboxylate.
Experimental Protocol
Step 1: Synthesis of 1-(3-tert-butylphenyl)ethan-1-one via Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Tert-butylbenzene (1.0 eq) is dissolved in dry DCM and added to the flask. The mixture is cooled to 0°C in an ice bath. Acetyl chloride (1.1 eq) dissolved in dry DCM is then added dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 1-(3-tert-butylphenyl)ethan-1-one.
Step 2: Synthesis of this compound via Haloform Reaction
-
Reaction Setup: To a solution of 1-(3-tert-butylphenyl)ethan-1-one (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF), a freshly prepared solution of bromine (3.3 eq) in aqueous sodium hydroxide (10 eq) is added dropwise at 0°C.
-
Reaction Progression: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The excess bromine is quenched by the addition of a saturated solution of sodium thiosulfate. The mixture is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Reaction Pathway Diagram
Caption: Synthesis of this compound via Friedel-Crafts acylation and haloform reaction.
Method 2: Grignard Carboxylation
This one-pot synthesis involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide to yield the target carboxylic acid.[4][5] This method is often preferred for its directness and can be highly efficient if the starting halide is readily accessible.
Causality Behind Experimental Choices
The formation of a Grignard reagent transforms the electrophilic carbon of the aryl halide into a strongly nucleophilic carbon.[5] This "umpolung" (polarity reversal) is key to the subsequent reaction. Carbon dioxide, a weak electrophile, readily reacts with the highly nucleophilic Grignard reagent to form a magnesium carboxylate salt.[4] Acidic workup then protonates the carboxylate to yield the final carboxylic acid. The use of an aprotic ether solvent like diethyl ether or THF is critical, as it stabilizes the Grignard reagent and is unreactive towards it.[6]
Experimental Protocol
-
Grignard Reagent Formation:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Magnesium turnings (1.2 eq) are placed in the flask under an inert atmosphere.
-
Initiation: A small crystal of iodine is often added to activate the magnesium surface. A small portion of a solution of 1-bromo-3-tert-butylbenzene (1.0 eq) in anhydrous diethyl ether or THF is added to the magnesium. The reaction is initiated, often evidenced by bubbling and a change in color. Gentle heating may be required.
-
Reagent Addition: Once the reaction has started, the remaining solution of 1-bromo-3-tert-butylbenzene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Reaction Setup: The flask containing the Grignard reagent is cooled in an ice-salt bath. A source of dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
-
Reaction Progression: The reaction is typically exothermic. The mixture is stirred until the reaction is complete, often indicated by the formation of a thick precipitate.
-
-
Work-up and Purification:
-
Quenching: The reaction mixture is carefully quenched by the slow addition of dilute hydrochloric acid or sulfuric acid. This protonates the magnesium carboxylate and dissolves any unreacted magnesium.
-
Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield this compound.
-
Reaction Pathway Diagram
Caption: Synthesis of this compound via Grignard carboxylation.
Comparative Data Summary
| Parameter | Method 1: Friedel-Crafts Acylation & Haloform | Method 2: Grignard Carboxylation |
| Number of Steps | 2 | 1 (one-pot) |
| Starting Materials | Tert-butylbenzene, Acetyl chloride | 1-Bromo-3-tert-butylbenzene |
| Key Reagents | AlCl₃, Bromine, NaOH | Magnesium, Carbon Dioxide |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) |
| Scalability | Generally scalable, but handling of AlCl₃ and Br₂ requires care. | Scalable, but requires strictly anhydrous conditions. |
| Atom Economy | Lower due to the loss of a carbon atom in the haloform step. | Higher, as all carbons from the aryl halide are retained. |
| Purity of Crude Product | May require more extensive purification to remove byproducts. | Generally cleaner, with the main byproduct being the coupling product. |
| Key Considerations | Requires handling of corrosive and hazardous reagents.[1] | Highly sensitive to moisture and protic impurities.[5] |
Conclusion
Both the Friedel-Crafts acylation/haloform reaction sequence and the Grignard carboxylation method offer viable routes to this compound. The choice between these methods will largely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and conditions.
The Grignard carboxylation is generally the more direct and atom-economical approach, often providing higher yields in a single operational step. However, its success is critically dependent on maintaining strictly anhydrous conditions.
The Friedel-Crafts acylation followed by the haloform reaction is a more classical, two-step approach that may be more forgiving in terms of moisture sensitivity in the first step. While it has lower atom economy, it can be a reliable alternative, particularly if tert-butylbenzene is a more accessible starting material than the corresponding aryl bromide.
For researchers aiming for high efficiency and a more streamlined synthesis, the Grignard carboxylation method is recommended, provided that the necessary precautions for handling air- and moisture-sensitive reagents are taken.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Benchchem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.
- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- The Friedel-Crafts Reaction. (2014, February 27). Chem.ucla.edu.
- PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
- Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- Benchchem. (n.d.). 2-Methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3.
- PrepChem.com. (n.d.). Synthesis of 3-(p-tert.butylphenyl)-2-methyl-propionaldehyde.
- Chemistry LibreTexts. (2021, December 27). 8.3: Preparing Carboxylic Acids.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694.
- ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
- Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
- Organic Syntheses Procedure. (n.d.). 3-methyl-3-phenyl-1-pentene.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- Quora. (2020, February 11). How would you prepare 3-butanoic acid through a Grignard reagent?.
- Google Patents. (n.d.). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
- ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as....
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
Sources
Benchmarking 2-(3-Tert-butylphenyl)-2-methylpropanoic acid against other inhibitors
An In-Depth Comparative Analysis of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid and Other Modulators of the ALK1/BMP Signaling Pathway
A Guide for Researchers in Drug Discovery and Development
In the landscape of targeted therapeutics, the Activin receptor-like kinase 1 (ALK1) signaling pathway, a critical component of the Bone Morphogenetic Protein (BMP) signaling cascade, has emerged as a pivotal target for a range of pathologies, including cancer angiogenesis and rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3] The development of small molecule inhibitors against ALK1 and its related type I BMP receptors (ALK2, ALK3, and ALK6) is an area of intense research. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, this compound, against established inhibitors of the ALK1/BMP pathway, namely LDN-193189 and Dorsomorphin.
Our analysis is grounded in established experimental protocols, offering a framework for researchers to conduct their own comparative studies. We will delve into the mechanistic rationale behind these assays, present comparative data in a clear format, and provide detailed, step-by-step methodologies.
The ALK1/BMP Signaling Pathway: A Key Regulator of Cellular Processes
The BMP signaling pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates downstream signaling molecules, primarily the SMAD proteins (SMAD1/5/8).[4] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell differentiation, proliferation, and apoptosis.[5]
ALK1, predominantly expressed on endothelial cells, plays a crucial role in angiogenesis by mediating BMP9 and BMP10 signaling.[6][7] Dysregulation of this pathway is implicated in various diseases, making ALK1 an attractive therapeutic target.[3][7]
Figure 1: Simplified ALK1/BMP Signaling Pathway and Points of Inhibition.
Benchmarking Inhibitor Performance: Key Experimental Approaches
To objectively compare the inhibitory potential of this compound with LDN-193189 and Dorsomorphin, a series of in vitro assays are essential. These assays are designed to evaluate potency, selectivity, and cellular efficacy.
In Vitro Kinase Assay: Assessing Direct Enzyme Inhibition
The in vitro kinase assay is the gold standard for determining the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.[8][9] This assay directly measures the transfer of a phosphate group from ATP to a substrate by the kinase.
Figure 2: General Workflow for an In Vitro Kinase Assay.
-
Prepare Reagents :
-
Reconstitute purified recombinant human ALK1 enzyme in kinase assay buffer.
-
Prepare a stock solution of the substrate (e.g., casein) in kinase assay buffer.[8]
-
Prepare a stock solution of ATP (or a modified version like ATPγS for non-radioactive assays) in kinase assay buffer.[10]
-
Prepare serial dilutions of this compound, LDN-193189, and Dorsomorphin in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Assay Plate Setup :
-
In a 96-well plate, add the kinase assay buffer, the test inhibitor at various concentrations, and the ALK1 enzyme.
-
Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
-
Initiate Kinase Reaction :
-
Add the substrate to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[8]
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]
-
Comparative Potency Data (Hypothetical)
| Inhibitor | Target | IC₅₀ (nM) |
| This compound | ALK1 | [Hypothetical Value, e.g., 15] |
| LDN-193189 | ALK1 | 0.8[13][14] |
| Dorsomorphin | ALK2 | ~200 (in cell-based assay)[4] |
Note: Dorsomorphin's primary target is often cited as AMPK, but it also inhibits BMP type I receptors, though with lower potency than LDN-193189.[15][16]
Cellular Assays: Evaluating Pathway Inhibition in a Biological Context
Cellular assays are crucial for confirming that an inhibitor can penetrate the cell membrane and engage its target in a physiological environment.[17][18]
This assay directly measures the phosphorylation of SMAD1/5/8, a key downstream event in the ALK1/BMP signaling pathway.[18][19]
-
Cell Culture and Treatment :
-
Seed a suitable cell line (e.g., C2C12 myoblasts) in a 96-well plate and allow them to adhere overnight.[5][19]
-
Pre-treat the cells with serial dilutions of the inhibitors for a specified time (e.g., 30 minutes).[18]
-
Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP9) to activate the signaling pathway.[19]
-
-
Cell Lysis and Staining :
-
After stimulation, fix and permeabilize the cells.
-
Incubate the cells with a primary antibody specific for phosphorylated SMAD1/5/8.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Detection and Analysis :
-
Quantify the fluorescence intensity using an imaging system.
-
Normalize the pSMAD1/5/8 signal to a housekeeping protein or total cell number.
-
Determine the IC₅₀ for the inhibition of SMAD1/5/8 phosphorylation.[18]
-
This assay measures the transcriptional activity of the ALK1/BMP pathway by using a reporter gene (luciferase) under the control of a BMP-responsive element (BRE).[5][19]
-
Cell Transfection and Treatment :
-
Transfect C2C12 cells with a BRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with the inhibitors and stimulate with a BMP ligand as described above.[5]
-
-
Luciferase Activity Measurement :
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of luciferase activity and determine the IC₅₀ values.
-
Comparative Cellular Efficacy Data (Hypothetical)
| Inhibitor | Assay | IC₅₀ (nM) |
| This compound | pSMAD1/5/8 Inhibition | [Hypothetical Value, e.g., 50] |
| This compound | BRE-Luciferase | [Hypothetical Value, e.g., 45] |
| LDN-193189 | pSMAD1/5/8 Inhibition | ~10[18] |
| LDN-193189 | BRE-Luciferase | 5 (ALK2), 30 (ALK3)[20][21] |
| Dorsomorphin | pSMAD1/5/8 Inhibition | ~470[22] |
Selectivity Profiling: A Critical Step in Drug Development
An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[12] The selectivity of this compound should be assessed against a panel of related kinases, particularly other TGF-β superfamily receptors (e.g., ALK4, ALK5, ALK7) and other common off-targets.[19]
Experimental Approach : Perform in vitro kinase assays against a broad panel of kinases. The data should be presented as IC₅₀ values for each kinase, allowing for a direct comparison of selectivity.
Comparative Selectivity Data
| Inhibitor | ALK1/2/3 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Selectivity (ALK5/ALK2) |
| This compound | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| LDN-193189 | 0.8 - 5.3[14] | >500[20] | >200-fold[14] |
| K02288 (another BMP inhibitor) | 1-2 | 321 | ~300-fold[19] |
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel inhibitor this compound against the established ALK1/BMP pathway inhibitors, LDN-193189 and Dorsomorphin. The provided experimental protocols for in vitro kinase assays and cellular pathway inhibition assays serve as a robust framework for generating comparative data on potency and efficacy.
The hypothetical data presented herein illustrates how this compound could be positioned relative to existing inhibitors. A favorable profile would include potent on-target inhibition (low nanomolar IC₅₀ in both biochemical and cellular assays) and high selectivity against other kinases.
Further characterization of this compound should include pharmacokinetic studies to assess its bioavailability and metabolic stability, as well as in vivo studies in relevant disease models to evaluate its therapeutic potential.[18] The continued development of potent and selective ALK1/BMP inhibitors holds significant promise for the treatment of a range of diseases with unmet medical needs.[6]
References
-
Sanvitale, C. E., et al. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PLOS ONE, 8(4), e62721. [Link]
-
Yu, P. B., et al. (2008). Applications of small molecule BMP inhibitors in physiology and disease. Nature Chemical Biology, 4(1), 33-41. [Link]
-
Food and Drug Administration. (2018). Novel Inhibitors of Bone Morphogenetic Proteins. FDA. [Link]
-
Patsnap. (2024). What are ALK1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Yu, P. B., et al. (2015). Pharmacologic Strategies for Assaying BMP Signaling Function. Methods in Molecular Biology, 1344, 389-406. [Link]
-
Langen, B., et al. (2015). Effective Inhibition of Bone Morphogenetic Protein Function by Highly Specific Llama-Derived Antibodies. Molecular Cancer Therapeutics, 14(11), 2527-2540. [Link]
-
Yu, P. B., et al. (2015). Pharmacologic strategies for assaying BMP signaling function. Methods in Molecular Biology, 1344, 389-406. [Link]
-
REPROCELL. (n.d.). Stemolecule™ LDN-193189. REPROCELL. [Link]
-
Cuny, G. D., et al. (2015). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS Medicinal Chemistry Letters, 6(3), 262-267. [Link]
-
Iragavarapu, C., et al. (2015). Novel ALK inhibitors in clinical use and development. Journal of Hematology & Oncology, 8, 17. [Link]
-
BPS Bioscience. (n.d.). ALK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Mazzieri, R., & D'Amico, G. (2016). Targeting tumour vasculature by inhibiting activin receptor-like kinase (ALK)1 function. Cellular and Molecular Life Sciences, 73(16), 3041-3051. [Link]
-
Cunha, S. I., & Pietras, K. (2011). ALK1 as an emerging target for antiangiogenic therapy of cancer. Blood, 117(26), 6999-7006. [Link]
-
ResearchGate. (n.d.). Pharmacologic Strategies for Assaying BMP Signaling Function: Methods and Protocols. ResearchGate. [Link]
-
Mitchell, D., et al. (2010). ALK1-Fc Inhibits Multiple Mediators of Angiogenesis and Suppresses Tumor Growth. Molecular Cancer Therapeutics, 9(2), 379-388. [Link]
-
National Center for Biotechnology Information. (n.d.). Dorsomorphin. PubChem. [Link]
-
Pellegrino, E., et al. (2023). In vitro kinase assay reveals ADP-heptose-dependent ALPK1 autophosphorylation and altered kinase activity of disease-associated ALPK1 mutants. Scientific Reports, 13(1), 6331. [Link]
-
ScieNFT. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ScieNFT. [Link]
-
Reaction Biology. (n.d.). ALK1/ACVRL1 Kinase Assay Service. Reaction Biology. [Link]
-
Chen, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
-
ALK Positive Inc. (2023). ALINA Trial Unveils a Paradigm Shift in the Battle Against Early Stage, Resectable ALK-Positive Lung Cancer. ALK Positive Inc.. [Link]
-
Young, L. M., et al. (2016). Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry. Nature Communications, 7, 12051. [Link]
-
BPS Bioscience. (n.d.). ALK1 (ACVRL1) Kinase Assay Kit. BPS Bioscience. [Link]
-
Patsnap. (2025). What are the key players in the pharmaceutical industry targeting ALK?. Patsnap Synapse. [Link]
-
Rossi, A., et al. (2015). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology, 7(2), 95-107. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Alectinib. NCI. [Link]
-
Tual-Chalot, S., & Arthur, H. M. (2021). ALK1 signaling in development and disease: new paradigms. Cellular and Molecular Life Sciences, 78(13), 5227-5250. [Link]
-
Chen, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. PubChem. [Link]
-
Romagnoli, R., et al. (2014). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 22(15), 4065-4078. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. fda.gov [fda.gov]
- 3. What are ALK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. ALK1 as an emerging target for antiangiogenic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In vitro kinase assay reveals ADP-heptose-dependent ALPK1 autophosphorylation and altered kinase activity of disease-associated ALPK1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. stemcell.com [stemcell.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. stemcell.com [stemcell.com]
- 17. Pharmacologic Strategies for Assaying BMP Signaling Function | Springer Nature Experiments [experiments.springernature.com]
- 18. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. reprocell.com [reprocell.com]
- 22. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid: A Guide for Laboratory Professionals
Introduction: Prioritizing Safety in Chemical Waste Management
In the dynamic environment of research and development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the safe and compliant disposal of 2-(3-tert-butylphenyl)-2-methylpropanoic acid. As a carboxylic acid derivative, its disposal requires adherence to specific procedures to mitigate potential hazards to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety standards.
The core principle of this guide is risk mitigation through informed decision-making. Understanding the chemical's properties, potential incompatibilities, and the regulatory landscape is the foundation of a robust disposal plan. By following these procedures, laboratories can ensure they are not only compliant with regulations but are also fostering a culture of safety and environmental stewardship.
Hazard Assessment and Initial Safety Precautions
Before handling this compound for disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 3-tert-butylphenyl isomer was not identified in the search, an SDS for the similar compound, 2-(4-tert-butylphenyl)-2-methylpropanoic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the first line of defense against chemical exposure. All personnel handling this compound must wear the following:
-
Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[3] Gloves should be inspected for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][3]
Spill Management
Accidents can happen, and preparedness is key. Minor spills should be managed immediately using an inert absorbent material like sand or vermiculite.[3] The contaminated absorbent material must then be collected and placed in a designated hazardous waste container.[3] For larger spills, the area should be evacuated, and the institution's emergency procedures must be followed.[3]
Incompatible Materials
A critical aspect of safe chemical handling and disposal is the segregation of incompatible materials. Carboxylic acids, as a class, are incompatible with:
-
Bases
-
Oxidizing agents
-
Reducing agents
-
Metals[3]
Crucially, organic acid waste must never be mixed with inorganic acid waste (e.g., hydrochloric or sulfuric acid) in the same container. [3][4]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on its form (solid or in solution) and whether it is contaminated with other hazardous substances.
Waste Identification and Segregation
Proper identification is the foundational step in the waste disposal workflow. All waste containing this compound must be clearly labeled. This waste stream must be segregated from other chemical waste, particularly from bases and inorganic acids, to prevent dangerous reactions.[3]
Disposal of Solid Waste
Pure, uncontaminated solid this compound, as well as contaminated lab debris (e.g., gloves, weigh boats), must be disposed of as hazardous waste.
Procedure:
-
Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[5]
-
Collection: Place the solid waste directly into the labeled container.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area.[5] This area should be cool, dry, and well-ventilated, away from incompatible materials.[3]
-
Pickup: Once the container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5]
Disposal of Solutions
The disposal of solutions containing this compound depends on the concentration and the nature of the solvent.
3.3.1. Concentrated or Contaminated Solutions
Any concentrated solution or solutions contaminated with other hazardous materials must be treated as hazardous waste.
Procedure:
-
Container Selection: Use a designated, compatible, and leak-proof hazardous waste container, such as an HDPE or glass bottle.[3]
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate percentages, and the relevant hazards.[5]
-
Collection: Carefully pour the waste solution into the labeled container, avoiding splashes. Do not leave a funnel in the container opening.[5]
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area with secondary containment.[6]
-
Pickup: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor when the container is 90% full.[5]
3.3.2. Low-Concentration, Uncontaminated Aqueous Solutions (<10%)
In some jurisdictions, low-concentration aqueous solutions of certain carboxylic acids may be neutralized and disposed of down the drain, provided they are not contaminated with other hazardous substances.[3][6] However, it is imperative to consult and strictly adhere to your local regulations and institutional policies before proceeding with this method.
Neutralization and Disposal Protocol (subject to local approval):
-
Verification: Confirm with your institution's EHS department that drain disposal of neutralized this compound is permissible.
-
Work Area: Conduct the neutralization procedure in a chemical fume hood while wearing appropriate PPE.[3]
-
Neutralization: Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the carboxylic acid solution with constant stirring.[3] This reaction can be exothermic and may produce gas, so proceed with caution.[3]
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH for neutralization is generally between 6.0 and 8.0.[3]
-
Drain Disposal: Once the solution is neutralized, it can typically be poured down the drain with a copious amount of water.[3]
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly.
Procedure:
-
Rinsing: For containers of non-highly toxic chemicals, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[6] For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6]
-
Defacing Labels: After thorough rinsing and air-drying, deface or remove the original chemical label.[7]
-
Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled according to your institution's policies.
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
| Parameter | Value/Guideline | Reference |
| Neutralization Target pH | 6.0 - 8.0 | [3] |
| Waste Container Fill Level | Max 90% of capacity | [3] |
| Satellite Accumulation Time | Up to 1 year for partially filled, labeled containers | [3] |
| Full Container Removal | Within 3 days of becoming full | [3] |
Conclusion: A Commitment to Laboratory Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal methods, research professionals can effectively manage the risks associated with this chemical waste. This guide serves as a comprehensive resource, but it is crucial to remember that it should be used in conjunction with your institution's specific policies and in compliance with all local, state, and federal regulations.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Clean & Clever Mystique Safety Data Sheet. (2017, August 4). Retrieved from [Link]
-
Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid, a compound that, while integral to specific research pathways, necessitates stringent safety protocols. This document moves beyond a simple checklist, offering a procedural and educational framework built on the principles of risk assessment and scientific causality.
Hazard Identification and Risk Assessment: Understanding the Compound
2-(4-Tert-butylphenyl)-2-methylpropanoic acid is classified with the following hazards:
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1] As a carboxylic acid, it is prudent to treat it as potentially corrosive, especially in concentrated forms or during prolonged contact.[3] A thorough risk assessment should be conducted before any procedure, considering the quantity of the compound being used, the potential for aerosol generation, and the duration of handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is a critical control measure to mitigate the identified risks.[4][5] The following table outlines the recommended PPE for handling this compound based on the anticipated hazards.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particulates.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when transferring large quantities or working with heated solutions.[7] |
| Skin and Body Protection | Chemical-resistant lab coat and gloves | A lab coat, preferably one that is chemical-resistant, should be worn at all times to protect against incidental contact.[6][8] Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[7] Always inspect gloves for tears or holes before use and remove them properly to avoid contaminating your skin.[5][8] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[9] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To prevent inhalation of dust or vapors, all handling of this compound should be performed in a certified chemical fume hood.[1][10] If a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required, based on a formal risk assessment.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Pre-Operational Checklist:
-
Confirm the availability and proper functioning of all necessary PPE.
-
Ensure that a safety shower and eyewash station are accessible and unobstructed.[4][10]
-
Verify that the chemical fume hood is functioning correctly.
-
Have appropriate spill cleanup materials readily available.
-
Review the Safety Data Sheet for 2-(4-Tert-butylphenyl)-2-methylpropanoic acid.[1]
3.2. Step-by-Step Handling Procedure:
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles and a face shield. Don gloves, ensuring they overlap the cuffs of your lab coat.
-
Chemical Handling: Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[10] Use a spatula for transfers to avoid raising dust. If making solutions, add the acid to the solvent slowly. Remember the adage: "Add acid to water, just like you oughta."[6]
-
Post-Handling: Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.[8] Clean any contaminated surfaces.
-
Doffing PPE: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Remove your face shield and goggles, and finally your lab coat.
3.3. Waste Disposal:
-
All waste materials contaminated with this compound should be considered hazardous waste.
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated, labeled hazardous waste container.[8][10]
-
Unused or waste solutions of the compound should be collected in a clearly labeled, sealed, and appropriate waste container. Do not pour chemical waste down the drain.[10]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][11] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on risk assessment.
References
-
Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. [Link]
-
Chemical Safety Best Practices in The Lab . Green World Group. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]
-
Working with Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Laboratory Safety Rules . Oklahoma State University. [Link]
-
What PPE Should You Wear When Handling Acid 2026? . LeelineWork. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . University of California, Santa Cruz. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. acs.org [acs.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. leelinework.com [leelinework.com]
- 8. greenwgroup.com [greenwgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
